Propargyl-PEG5-tetra-Ac-beta-D-glucose
Description
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22-,23+,24-,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGPELHTINAWKB-NHTNDUFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose: A Versatile Heterobifunctional Linker for Advanced Drug Delivery and Bioconjugation
Abstract
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Propargyl-PEG5-tetra-Ac-beta-D-glucose. This heterobifunctional linker is a sophisticated chemical tool designed for researchers, chemists, and drug development professionals engaged in creating advanced therapeutic and diagnostic agents. By integrating a terminal alkyne for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer for enhanced biocompatibility and solubility, and a protected glucose moiety for targeted delivery, this molecule offers a unique combination of functionalities. This document will delve into the scientific principles underpinning its design, provide detailed protocols for its synthesis and subsequent bioconjugation, and explore its applications in targeted drug delivery, particularly for cancer therapy.
Introduction: The Rationale Behind a Multifunctional Design
In the pursuit of precision medicine, the ability to selectively deliver therapeutic payloads to target cells while minimizing off-target effects is paramount. Propargyl-PEG5-tetra-Ac-beta-D-glucose emerges as a key enabling technology in this field, meticulously designed with three distinct functional domains to address critical challenges in bioconjugation and drug delivery.
-
The Propargyl Group: This terminal alkyne is the reactive handle for one of the most efficient and bioorthogonal reactions in chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[] This reaction's high specificity, quantitative yields, and compatibility with aqueous environments make it ideal for covalently linking the molecule to azide-modified proteins, peptides, nanoparticles, or drug molecules with minimal side reactions.[2][3]
-
The Pentaethylene Glycol (PEG5) Spacer: The PEG linker is not merely a spacer; it is a critical component that imparts favorable physicochemical properties. The hydrophilic and flexible PEG chain enhances the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs.[4][5] Furthermore, PEGylation is a well-established strategy to reduce immunogenicity and prevent rapid clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the conjugated therapeutic.[6]
-
The Tetra-Acetyl-β-D-glucose Moiety: This component serves as a masked targeting ligand. Many cancer cells exhibit elevated glucose metabolism, leading to the overexpression of glucose transporters (GLUTs), particularly GLUT1, on their surface.[7] After deacetylation to expose the free hydroxyl groups, the glucose moiety can be recognized by these transporters, facilitating targeted uptake of the conjugate into cancer cells. The acetyl groups serve as protecting groups during synthesis and conjugation, preventing unwanted side reactions and are typically removed in a final step before biological application.
This guide will provide the technical details necessary to harness the potential of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Propargyl-PEG5-tetra-Ac-beta-D-glucose is essential for its effective handling, storage, and application in experimental workflows.
| Property | Value | Source(s) |
| Chemical Formula | C₂₅H₃₈O₁₄ | [8] |
| Molecular Weight | 562.57 g/mol | [8] |
| CAS Number | 1360446-31-6 | [8] |
| Appearance | Expected to be a colorless to pale yellow oil or waxy solid | Inferred |
| Purity | Typically ≥95% | [8] |
| Solubility | Soluble in water, ethanol, methanol, DMF, DMSO, and chlorinated solvents. Insoluble in non-polar solvents like alkanes. | [5][9] |
| Predicted Boiling Point | ~583.7 °C (Predicted for the galactose isomer, expected to be similar) | [10] |
| Predicted Density | ~1.23 g/cm³ (Predicted for the galactose isomer, expected to be similar) | [10] |
| Storage Conditions | Store at -20°C for long-term stability. | [11] |
| Stability | Stable under normal storage conditions. The ether bonds of the PEG chain are generally stable but can degrade at high temperatures (>300°C). The ester linkages of the acetyl groups are susceptible to hydrolysis under strongly acidic or basic conditions. | [9] |
Synthesis and Characterization
While Propargyl-PEG5-tetra-Ac-beta-D-glucose is commercially available, understanding its synthesis is crucial for quality control and for researchers who may wish to create custom analogues. The synthesis is a multi-step process that logically combines the three core components.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves two key stages: the preparation of the propargyl-PEGylated alcohol and its subsequent glycosylation with an activated, acetylated glucose donor.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromo-α-D-glucose)
Causality: The anomeric acetyl group of 1,2,3,4,6-Penta-O-acetyl-β-D-glucose is replaced with a bromine atom. This creates a highly reactive glycosyl donor, with the bromine atom serving as an excellent leaving group, which is essential for the subsequent glycosylation reaction. The neighboring acetyl group at the C-2 position provides anchimeric assistance, ensuring the formation of the desired β-glycosidic bond in the next step.
-
Dissolve 1,2,3,4,6-Penta-O-acetyl-β-D-glucose (1.0 eq) in a minimal amount of glacial acetic acid at 0°C.
-
Slowly add a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %, ~1.2 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract immediately with dichloromethane.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetobromo-α-D-glucose, which is often used immediately in the next step without further purification.
Step 2: Lewis Acid-Catalyzed Glycosylation
Causality: A Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), is used to activate the glycosyl bromide. The Lewis acid coordinates to the anomeric bromine, facilitating its departure and generating a reactive oxocarbenium ion intermediate. The alcohol of Propargyl-PEG5-OH then acts as a nucleophile, attacking the anomeric carbon to form the glycosidic bond.[12] The presence of the participating C-2 acetyl group directs the attack to the beta-face, leading to the desired stereochemistry.
-
Dissolve the crude acetobromo-α-D-glucose (1.0 eq) and Propargyl-PEG5-OH (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen). Add activated molecular sieves (4Å) to ensure anhydrous conditions.
-
Cool the mixture to 0°C in an ice bath.
-
Add Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine to neutralize the Lewis acid.
-
Filter off the molecular sieves and dilute the mixture with dichloromethane.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Propargyl-PEG5-tetra-Ac-beta-D-glucose.
Characterization
Due to the absence of published spectra for the specific title compound, the following are expected characterization data based on the analysis of its constituent parts.
-
¹H NMR (CDCl₃, 400 MHz):
-
Propargyl Protons: A characteristic triplet at δ ~2.4-2.5 ppm (alkynyl C-H) and a doublet at δ ~4.2 ppm (alkynyl CH₂).[8]
-
PEG Protons: A large, complex multiplet in the region of δ ~3.6-3.8 ppm corresponding to the repeating ethylene oxide units (-OCH₂CH₂O-).
-
Glucose Protons: A series of multiplets between δ ~3.7 and 5.3 ppm. The anomeric proton (H-1) is expected as a doublet around δ ~4.5-4.6 ppm with a coupling constant (J) of ~8.0 Hz, which is characteristic of a β-anomer.[12]
-
Acetyl Protons: Four distinct singlets in the region of δ ~1.9-2.1 ppm, each integrating to 3 protons, corresponding to the four acetyl groups.[12]
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Propargyl Carbons: Signals around δ ~75 ppm (alkynyl C-H) and δ ~80 ppm (alkynyl C-).
-
PEG Carbons: Multiple peaks around δ ~69-71 ppm.
-
Glucose Carbons: Anomeric carbon (C-1) signal around δ ~100-101 ppm. Other ring carbons between δ ~60 and 80 ppm.
-
Acetyl Carbons: Carbonyl carbons around δ ~169-171 ppm and methyl carbons around δ ~20-21 ppm.
-
-
Mass Spectrometry (ESI-MS): The expected [M+Na]⁺ ion would be observed at m/z 585.57.
Key Applications and Workflows
The utility of Propargyl-PEG5-tetra-Ac-beta-D-glucose lies in its ability to be seamlessly integrated into multi-step bioconjugation and drug delivery strategies.
Targeted Drug Delivery to Cancer Cells
A primary application is the development of targeted drug delivery systems. The glucose moiety, after deprotection, can target GLUT1-overexpressing cancer cells.[13]
Caption: Workflow for GLUT1-targeted drug delivery.
Workflow Protocol:
-
Deacetylation of the Linker: Before conjugation to a targeting vehicle or final use in a biological system, the acetyl protecting groups must be removed to expose the glucose hydroxyls. This is typically achieved via Zemplén deacetylation.[9][14]
-
Dissolve the Propargyl-PEG5-tetra-Ac-beta-D-glucose in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) in methanol (e.g., 0.1 eq).
-
Stir the reaction at room temperature, monitoring by TLC until completion.
-
Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form), filter, and concentrate to yield the deprotected Propargyl-PEG5-beta-D-glucose.[9]
-
-
Preparation of Azide-Modified Drug: Synthesize or procure the therapeutic agent with a reactive azide handle. For example, an azide can be introduced to a drug like paclitaxel at a suitable position.[15][16]
-
Click Chemistry Conjugation:
-
Dissolve the deprotected Propargyl-PEG5-beta-D-glucose (1.0 eq) and the azide-modified drug (1.0 eq) in a suitable solvent system (e.g., a mixture of water and t-butanol).
-
Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the resulting conjugate using methods such as dialysis, size exclusion chromatography, or HPLC.
-
Bioconjugation and PEGylation of Proteins
This linker can also be used to PEGylate proteins or peptides that have been modified to contain an azide group, for instance, through the incorporation of an unnatural amino acid like azidohomoalanine.
Workflow Protocol:
-
Prepare Azide-Modified Protein: Express and purify the protein of interest containing a site-specifically incorporated azide group.
-
Click Conjugation:
-
Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add Propargyl-PEG5-tetra-Ac-beta-D-glucose (a molar excess, e.g., 10-20 eq). Note: In this application, deacetylation may not be necessary if glucose targeting is not the primary goal, and the protected form can improve handling.
-
Add a copper source and a stabilizing ligand (e.g., THPTA) to prevent copper-mediated protein damage, followed by a reducing agent like sodium ascorbate.[3]
-
Incubate the reaction at room temperature or 37°C.
-
Remove excess reagents and purify the PEGylated protein conjugate using size exclusion chromatography or affinity chromatography.
-
Conclusion and Future Perspectives
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a powerful and versatile chemical tool that embodies the principles of modern drug delivery and bioconjugation. Its tripartite structure provides a robust platform for creating highly defined, targeted therapeutics. The combination of a bioorthogonal click handle, a biocompatible PEG spacer, and a cell-targeting moiety allows for a modular approach to drug design. Future applications may include its use in the construction of PROTACs (Proteolysis Targeting Chimeras), where precise linker chemistry is paramount, or in the development of advanced diagnostic imaging agents by conjugating it to fluorophores or contrast agents. As the demand for precision therapeutics continues to grow, the strategic application of well-designed linkers like Propargyl-PEG5-tetra-Ac-beta-D-glucose will undoubtedly play a pivotal role in advancing the field.
References
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AxisPharm. Propargyl-PEG5-tetra-Ac-beta-D-glucose. Available at: [Link]
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AxisPharm. Propargyl-PEG5-tetra-Ac-beta-D-galactose. Available at: [Link]
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Chen, S., et al. (2021). Nanomicellar Prodrug Delivery of Glucose-Paclitaxel: A Strategy to Mitigate Paclitaxel Toxicity. Pharmaceutics. Available at: [Link]
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D'Souza, A. A., & Devaraj, N. K. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in protein science, 82, 15.6.1–15.6.16. Available at: [Link]
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Hranjec, M., et al. (2005). GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Croatica Chemica Acta. Available at: [Link]
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Li, Y., et al. (2022). GLUT1 targeting and hypoxia-activating polymer-drug conjugate-based micelle for tumor chemo-thermal therapy. Journal of Controlled Release. Available at: [Link]
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Khamsi, J., et al. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate research, 357, 62–67. Available at: [Link]
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National Center for Biotechnology Information. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). Available at: [Link]
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National Center for Biotechnology Information. (2024). Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications. PubMed Central. Available at: [Link]
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ResearchGate. GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Available at: [Link]
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ResearchGate. Scheme 4: PEGylation of native glycosylated proteins after modification.... Available at: [Link]
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Ren, B., et al. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry. Available at: [Link]
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Sharma, A., et al. (2021). Recent advances in the targeted delivery of paclitaxel nanomedicine for cancer therapy. Materials Advances. Available at: [Link]
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Tuncaboylu, D. C., et al. (2022). Synthesis of Glucose/Fructose Sensitive Poly(ethylene glycol) Methyl Ether Methacrylate Particles with Novel Boronate Ester Bridge Crosslinker and their Dye Release Applications. Journal of fluorescence, 32(2), 651–663. Available at: [Link]
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de la-Torre, P., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in bioengineering and biotechnology, 7, 24. Available at: [Link]
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Molina, J. R., et al. (2020). Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance. Scientific reports, 10(1), 9924. Available at: [Link]
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An In-Depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose
Abstract
This guide provides a comprehensive technical overview of Propargyl-PEG5-tetra-Ac-beta-D-glucose, a heterobifunctional chemical reporter designed for advanced studies in glycobiology and chemical biology. We will dissect its molecular architecture, detailing the specific role of each functional moiety—the propargyl group, the polyethylene glycol (PEG) linker, and the peracetylated glucose core. This document elucidates the molecule's mechanism of action within cellular systems, focusing on its application in metabolic glycan labeling. Furthermore, we provide field-proven experimental protocols for its use, guidelines for data interpretation, and essential troubleshooting advice to empower researchers in leveraging this powerful tool for the visualization and identification of glycoconjugates.
Introduction: Probing the Glycome with Chemical Reporters
The study of glycans and their conjugates (glycoproteins, glycolipids), collectively known as the glycome, is critical to understanding a vast array of biological processes, from cell-cell communication and signal transduction to immune response and pathogenesis.[1] However, the dynamic and complex nature of glycosylation presents significant analytical challenges. Unlike the template-driven synthesis of proteins and nucleic acids, glycosylation is a non-templated post-translational modification, resulting in immense structural diversity.
Metabolic glycan labeling has emerged as a powerful strategy to overcome these hurdles.[2][3] This technique utilizes the cell's own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into newly synthesized glycans.[4][5] These chemical "handles" can then be selectively derivatized with probes for visualization or enrichment via bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[6][7] Propargyl-PEG5-tetra-Ac-beta-D-glucose is a state-of-the-art chemical reporter engineered precisely for this purpose, offering unique advantages for probing glucose-containing glycans.
Molecular Profile and Functional Architecture
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a meticulously designed molecule where each component serves a distinct and vital purpose.[8][9] It is classified as a heterobifunctional linker, possessing two different reactive groups that enable its versatile application in bioconjugation.[10][11]
-
tetra-Ac-beta-D-glucose (Metabolic Precursor): The core of the molecule is a D-glucose derivative. The hydroxyl groups are protected by acetyl (Ac) esters. This peracetylation serves two critical functions:
-
Enhanced Cell Permeability: The acetyl groups neutralize the polar hydroxyls, rendering the molecule more lipophilic and enabling it to passively diffuse across the cell membrane.
-
Metabolic Processing: Once inside the cell, non-specific intracellular esterases cleave the acetyl groups, liberating the free glucose analog. This "unmasking" is the crucial first step that allows the cell to recognize and process the sugar.
-
-
Propargyl Group (Bioorthogonal Handle): This terminal alkyne functional group is the chemical handle for bioorthogonal ligation.[12] It is metabolically inert and does not participate in native biochemical reactions.[6][7] Its sole purpose is to serve as a reactive partner for an azide-containing molecule in a highly specific and efficient click chemistry reaction, forming a stable triazole linkage.[13][14]
-
PEG5 Linker (Spacer and Solubilizer): The five-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer. This linker provides several key advantages:
-
Improved Solubility: The PEG chain enhances the aqueous solubility of the overall molecule.
-
Reduced Steric Hindrance: It physically separates the bulky detection tag (e.g., a fluorophore or biotin) from the glycoprotein, ensuring that the click reaction is not sterically hindered and that subsequent detection or affinity purification is more efficient.
-
Biocompatibility: PEG is well-established as a biocompatible polymer, minimizing off-target effects.[12]
-
Mechanism of Action in Metabolic Labeling
The utility of Propargyl-PEG5-tetra-Ac-beta-D-glucose is rooted in its ability to hijack the cell's natural glycan biosynthesis pathways. The process unfolds in a sequential, multi-step manner.
-
Cellular Uptake and Deacetylation: The acetylated probe is added to the cell culture medium and readily diffuses across the cell membrane. Inside the cytoplasm, ubiquitous esterase enzymes hydrolyze the four acetyl esters, releasing Propargyl-PEG5-beta-D-glucose.
-
Biosynthetic Incorporation: The liberated glucose analog is then processed by the cellular machinery. It can enter various metabolic pathways where glucose is utilized, leading to its incorporation into newly synthesized glycoconjugates by glycosyltransferases.[5] The propargyl-PEG5 moiety is carried along, effectively "tagging" these glycans with an alkyne handle.
-
Bioorthogonal Ligation (Click Chemistry): After a sufficient labeling period, cells are lysed. The alkyne-tagged glycoproteins within the lysate can then be covalently conjugated to an azide-functionalized reporter molecule (e.g., Azide-Fluorophore or Biotin-Azide) via a copper(I)-catalyzed click reaction.[15] This reaction is exceptionally specific, rapid, and high-yielding, and it proceeds under biocompatible conditions.[6][7]
-
Downstream Analysis: The now-labeled glycoproteins can be visualized by in-gel fluorescence, detected by western blot (using streptavidin-HRP for biotin tags), or enriched for mass spectrometry-based proteomic identification.
Visualizing the Workflow
The entire process, from labeling to detection, can be visualized as a clear experimental workflow.
Experimental Protocol: Metabolic Labeling and Click Chemistry Detection
This protocol provides a robust starting point for labeling glycoproteins in cultured mammalian cells. Optimization of probe concentration and incubation time is recommended for each cell line and experimental goal.
Part A: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate mammalian cells on an appropriate culture dish (e.g., 6-well plate) and grow to ~70-80% confluency.
-
Probe Preparation: Prepare a 100 mM stock solution of Propargyl-PEG5-tetra-Ac-beta-D-glucose in sterile DMSO.
-
Labeling: Add the stock solution directly to the culture medium to a final concentration of 25-100 µM. Gently swirl the plate to mix.
-
Causality Insight: The acetyl groups ensure the probe crosses the cell membrane. The concentration is a balance between achieving sufficient labeling and avoiding potential toxicity or metabolic perturbation.
-
-
Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours. The optimal time depends on the turnover rate of the glycoproteins of interest.
-
Cell Harvest: Wash the cells twice with 1X cold PBS to remove residual probe. Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
Part B: Click Chemistry Ligation
This protocol is for a 50 µL total reaction volume using 50 µg of protein lysate.[16]
-
Reagent Stock Preparation:
-
Azide Probe: 10 mM Azide-fluorophore or Biotin-azide in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.[15]
-
Ligand (THPTA): 50 mM in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[15]
-
Reducing Agent (Sodium Ascorbate): 500 mM in deionized water. Must be prepared fresh immediately before use to reduce Cu(II) to the catalytic Cu(I) state.[15]
-
-
Reaction Assembly: In a microcentrifuge tube, add the following components in order:
Component Volume Final Concentration Protein Lysate (to 50 µg) X µL 1 mg/mL 1X PBS to 43 µL - Azide Probe (10 mM) 1 µL 200 µM CuSO₄ (50 mM) 2 µL 2 mM | THPTA Ligand (50 mM) | 2 µL | 2 mM |
-
Initiation: Add 2 µL of freshly prepared 500 mM Sodium Ascorbate to initiate the reaction. The final volume is 50 µL.
-
Self-Validating System: Always include a negative control: lysate from cells not treated with the alkyne sugar probe. This control should yield no signal, confirming the specificity of the click reaction.
-
-
Incubation: Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.
-
Analysis: The sample is now ready for downstream analysis (e.g., add SDS-PAGE loading buffer for gel analysis).
Physicochemical Properties and Data Summary
Proper handling and storage are crucial for maintaining the integrity of the reagent.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₈O₁₄ | [8] |
| Molecular Weight | 562.57 g/mol | [8][17] |
| CAS Number | 1360446-31-6 | [8][17] |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | [8] |
| Solubility | Soluble in DMSO, DMF | [18][19][20] |
| Storage | Store at -20°C, protect from moisture | [12][17] |
Conclusion
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a powerful and rationally designed chemical tool for the study of cellular glycosylation. Its multi-component architecture ensures efficient cell uptake, metabolic incorporation, and versatile downstream detection via click chemistry. By enabling the specific labeling and analysis of glucose-containing glycoconjugates, this probe provides researchers with a robust method to investigate the roles of glycosylation in health and disease, paving the way for new discoveries in drug development and molecular biology.
References
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Propargyl-PEG5-tetra-Ac-beta-D-glucose. AxisPharm. [Link]
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Propargyl-PEG5-tetra-Ac-beta-D-glucose. Xi'an Yuelai Biology Technology Co., Ltd. [Link]
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Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose. PubMed Central, National Institutes of Health. [Link]
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Metabolic glycan labelling for cancer-targeted therapy. Mooney Lab, Harvard University. [Link]
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Propargyl-PEG5-tetra-Ac-beta-D-glucose. AdooQ BioScience. [Link]
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Propargyl-PEG5-beta-D-glucose | CAS:1397682-63-1. AxisPharm. [Link]
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Propargyl-PEG5-tetra-Ac-beta-D-galactose. AxisPharm. [Link]
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CAS No : 1360446-31-6 | Product Name : Propargyl-PEG5-tetra-Ac-beta-D-glucose. Pharmaffiliates. [Link]
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Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. National Institutes of Health. [Link]
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The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. PubMed Central, National Institutes of Health. [Link]
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Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]
- Process for the preparation of pentaacetyl-β-D-glucopyranose.
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The Development of Novel Tools for the Metabolic Labelling of Glycans in Cancer. University of Cambridge Apollo Repository. [Link]
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Targeted metabolic labeling of yeast N-glycans with unnatural sugars. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis Group. [Link]
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d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PubMed Central, National Institutes of Health. [Link]
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A Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose: A Heterobifunctional Linker for Advanced Bioconjugation and Targeted Delivery
This guide provides an in-depth technical overview of Propargyl-PEG5-tetra-Ac-beta-D-glucose, a versatile heterobifunctional linker designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a plausible synthetic pathway, and detail field-proven protocols for its application in bioconjugation and targeted therapeutic strategies.
Core Concepts: The Molecular Architecture and its Implications
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a precisely engineered molecule that bridges the worlds of bioconjugation and targeted biology. Its structure is composed of three key functional domains, each contributing to its utility in advanced applications.
-
The Propargyl Group: This terminal alkyne is the reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the stable and covalent linkage of the molecule to any azide-modified substrate (e.g., proteins, nanoparticles, or surfaces).[1][2]
-
The Polyethylene Glycol (PEG) Spacer: The PEG5 linker is a hydrophilic chain of five ethylene glycol units. This spacer serves a dual purpose. Firstly, it significantly enhances the aqueous solubility of the molecule and any conjugate it is attached to, which is a critical consideration for biological applications.[3] Secondly, it provides a flexible, defined-length spacer arm that separates the conjugated cargo from the glucose moiety, which can be crucial for maintaining the biological activity of both components.
-
The Tetra-acetylated beta-D-glucose Moiety: This component is a protected form of glucose. The acetyl groups serve as protecting groups for the hydroxyls, preventing unwanted side reactions during synthesis and conjugation.[4] Upon deprotection, the exposed glucose can act as a targeting ligand for the Glucose Transporter 1 (GLUT1). Many cancer cells exhibit elevated glucose uptake to fuel their high metabolic rate, often leading to the overexpression of GLUT1 on their surface.[5][6][7] This physiological feature can be exploited to selectively deliver conjugated therapeutics to malignant cells.[8][9]
Physicochemical Properties
A clear understanding of the molecule's properties is paramount for experimental design. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₈O₁₄ | [10] |
| Molecular Weight | 562.57 g/mol | [10] |
| CAS Number | 1360446-31-6 | [10] |
| Appearance | White to off-white solid or viscous oil | General Supplier Information |
| Solubility | Soluble in water, DMSO, DMF, DCM | [11] |
| Purity | Typically ≥95% | [10] |
| Storage | Store at -20°C, protected from light and moisture | [11] |
Synthesis and Chemical Logic
While Propargyl-PEG5-tetra-Ac-beta-D-glucose is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A plausible synthetic route involves two key stages: the propargylation of the protected glucose and the subsequent coupling to the PEG linker.
A key precursor is propargyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. This can be synthesized from the more common 1,2,3,4,6-penta-O-acetyl-β-d-glucopyranose by reacting it with propargyl alcohol in the presence of a Lewis acid catalyst like boron trifluoride etherate.[12] The PEG5 chain would be introduced via a reaction such as a Williamson ether synthesis.
Below is a conceptual workflow for its synthesis.
Caption: Conceptual workflow for the synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose.
Experimental Protocols & Field-Proven Insights
The true utility of this linker is realized in its application. Here, we provide detailed, step-by-step protocols for its use in a typical bioconjugation workflow.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of Propargyl-PEG5-tetra-Ac-beta-D-glucose to an azide-modified protein.
Causality Behind Experimental Choices:
-
Water-Soluble Ligand (THPTA): We use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand. This is crucial for biological applications as it prevents copper-mediated damage (e.g., oxidative damage from reactive oxygen species) to sensitive biomolecules like proteins and maintains the copper in its active Cu(I) state.[13][14]
-
In Situ Reduction: Copper(II) sulfate is used as the copper source, and it is reduced to the active Cu(I) catalyst in situ by sodium ascorbate. This is more convenient and reliable than using unstable Cu(I) salts directly.[1]
-
Reagent Stoichiometry: An excess of the PEG-linker and catalyst components relative to the protein is used to drive the reaction to completion, ensuring high conjugation efficiency.
Step-by-Step Methodology:
-
Prepare Stock Solutions:
-
Azide-Protein: Prepare a 1-5 mg/mL solution of your azide-modified protein in a phosphate-buffered saline (PBS), pH 7.4.
-
Propargyl-PEG5-tetra-Ac-beta-D-glucose: Prepare a 10 mM stock solution in DMSO or water.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the reagents in the following order (for a 100 µL final reaction volume):
-
50 µL of Azide-Protein solution (adjust volume based on concentration to have a final protein concentration of ~1 mg/mL).
-
10 µL of Propargyl-PEG5-linker (final concentration 1 mM, ~20-50 fold molar excess over protein).
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
10 µL of 300 mM Sodium Ascorbate to initiate the reaction. Vortex briefly.[13]
-
-
-
Incubation:
-
Protect the reaction from light (wrap the tube in foil) and incubate at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.
-
-
Purification:
-
Remove unreacted linker and catalyst components by size-exclusion chromatography (SEC) using a column appropriate for the molecular weight of your protein (e.g., PD-10 desalting column). Alternatively, dialysis against PBS can be used.
-
-
Analysis:
-
Confirm successful conjugation using SDS-PAGE (a shift in molecular weight should be observed), mass spectrometry, or other relevant analytical techniques.
-
Caption: Workflow for the CuAAC conjugation of the linker to an azide-modified protein.
Protocol 2: Deprotection of Acetyl Groups (Zemplén Deacetylation)
This protocol is essential for applications where the free hydroxyl groups of glucose are required for GLUT1 targeting.
Causality Behind Experimental Choices:
-
Catalytic Base: Sodium methoxide in methanol provides a catalytic amount of methoxide ions, which efficiently cleave the acetyl ester bonds under mild, basic conditions. This method, known as Zemplén deacetylation, is standard in carbohydrate chemistry.[15]
-
Neutralization: An ion-exchange resin (H+ form) is used to neutralize the basic reaction mixture. This is a clean method that avoids aqueous workups which might be problematic for some conjugates.
-
Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting material (less polar) and the appearance of the product (more polar).
Step-by-Step Methodology:
-
Dissolution:
-
Dissolve the Propargyl-PEG5-tetra-Ac-beta-D-glucose conjugate in dry methanol (MeOH) to a concentration of 5-10 mg/mL in a flask under an inert atmosphere (e.g., Argon).[15]
-
-
Initiation:
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents, or a small amount of a 1 M solution in MeOH).
-
-
Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol solvent system). The acetylated starting material will have a higher Rf value than the deprotected, more polar product. The reaction is typically complete within 1-3 hours.
-
-
Neutralization and Work-up:
-
Once the starting material is consumed, add a proton-form ion-exchange resin (e.g., Dowex 50WX8) until the pH of the solution is neutral.[15]
-
Stir for 15-20 minutes.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
-
Application Logic: Targeting the Warburg Effect
The deprotected glucose-PEG conjugate is designed to exploit the Warburg effect, a metabolic hallmark of many cancer cells. These cells exhibit a high rate of glycolysis even in the presence of oxygen, leading to an increased demand for glucose and a corresponding upregulation of GLUT1 transporters.
Sources
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- 10. Propargyl-PEG5-tetra-Ac-beta-D-glucose | CAS:1360446-31-6 | AxisPharm [axispharm.com]
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- 12. taylorfrancis.com [taylorfrancis.com]
- 13. broadpharm.com [broadpharm.com]
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- 15. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose: A Heterobifunctional Linker for Advanced Bioconjugation and Targeted Drug Delivery
This guide provides a comprehensive technical overview of Propargyl-PEG5-tetra-Ac-beta-D-glucose (CAS Number: 1360446-31-6), a versatile heterobifunctional linker designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on providing actionable protocols and explaining the scientific rationale behind its use in sophisticated bioconjugation strategies.
Core Concepts: Understanding the Molecular Architecture and Functionality
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a precisely engineered molecule that bridges the worlds of polymer chemistry, carbohydrate biology, and bioorthogonal reactions.[1] Its structure is composed of three key functional domains:
-
A Propargyl Group: This terminal alkyne is the reactive handle for "click chemistry," a suite of highly efficient and specific reactions.[2] This allows for the covalent attachment of this linker to molecules containing an azide group, forming a stable triazole linkage.[3]
-
A Pentaethylene Glycol (PEG5) Spacer: The PEG linker is a hydrophilic and biocompatible chain that imparts favorable pharmacokinetic properties.[2] It can increase the solubility of conjugated molecules, reduce immunogenicity, and prolong circulation half-life by minimizing renal clearance and enzymatic degradation.
-
A Tetra-Acetylated Beta-D-Glucose Moiety: This protected carbohydrate serves a dual purpose. The acetyl groups act as protecting groups for the hydroxyls of glucose, preventing unwanted side reactions during synthesis and conjugation. Upon deacetylation, the exposed glucose can act as a targeting ligand for glucose transporters (GLUTs), which are often overexpressed on the surface of cancer cells.[4]
This unique combination of functionalities makes Propargyl-PEG5-tetra-Ac-beta-D-glucose an invaluable tool for the construction of advanced therapeutics, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and PEGylated proteins.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 1360446-31-6 |
| Chemical Formula | C₂₅H₃₈O₁₄ |
| Molecular Weight | 562.57 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
Strategic Synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose.
Application in Bioconjugation: The Power of Click Chemistry
The terminal propargyl group is the gateway to a powerful set of bioconjugation reactions known as "click chemistry". The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction forms a stable 1,4-disubstituted-1,2,3-triazole ring, covalently linking the Propargyl-PEG5-tetra-Ac-beta-D-glucose to an azide-modified biomolecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise chemical modification of biomolecules is a cornerstone of modern biological research and therapeutic development. Among the chemical motifs enabling such modifications, the propargyl group—a small, stable, and uniquely reactive terminal alkyne—has emerged as a powerful and versatile tool. Its bioorthogonal nature allows it to participate in highly specific ligation reactions within complex biological environments without interfering with native biochemical processes. This guide provides a detailed exploration of the propargyl group's central role in bioconjugation. We delve into the mechanisms, protocols, and practical considerations of the most influential propargyl-based ligation chemistries: the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the palladium-catalyzed Sonogashira coupling. Through in-depth analysis, step-by-step methodologies, and comparative data, this document serves as a comprehensive resource for scientists seeking to leverage the power of the propargyl group for applications ranging from protein labeling and drug delivery to advanced diagnostics.
The Propargyl Group: A Privileged Functional Handle
The propargyl group is a functional group containing a terminal alkyne linked to a methylene bridge (-CH₂-C≡CH). Its utility in bioconjugation stems from a unique combination of chemical and physical properties that make it an ideal "handle" for selectively modifying complex biomolecules like proteins, nucleic acids, and lipids.
Key Properties:
-
Small Size and Minimal Perturbation: The propargyl group is exceptionally small, minimizing the potential for steric hindrance or disruption of a biomolecule's native structure and function upon incorporation.
-
High Stability: The carbon-carbon triple bond is highly stable under a wide range of physiological conditions, including varying pH and exposure to redox environments, ensuring the integrity of the tagged biomolecule prior to the desired conjugation reaction.[1]
-
Bioorthogonality: This is the most critical feature. The terminal alkyne of the propargyl group is largely inert to the vast array of functional groups present in biological systems (e.g., amines, thiols, carboxylates).[] This ensures that it will only react with its specific, exogenously introduced reaction partner (most commonly an azide), leading to highly specific and clean conjugation.
These characteristics have positioned the propargyl group as a central component in the "click chemistry" revolution and other bioorthogonal strategies, enabling researchers to "click" molecules together with high efficiency and control.[3]
The Cornerstone of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction—a copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne (the propargyl group) and an azide to form a stable 1,4-disubstituted-1,2,3-triazole linkage. Its speed, specificity, and high yield have made it a workhorse for in vitro bioconjugation.
Mechanism of Action
The reaction proceeds through a multi-step catalytic cycle. The key is the in situ generation of the active Cu(I) catalyst, typically from a Cu(II) salt like CuSO₄ using a reducing agent such as sodium ascorbate. The Cu(I) ion then coordinates with the terminal alkyne of the propargyl group, forming a copper-acetylide intermediate. This intermediate readily reacts with the azide, leading to the formation of a six-membered metallacycle, which then undergoes rearrangement and protonolysis to release the stable triazole product and regenerate the Cu(I) catalyst.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Expert Insight: The Critical Role of Ligands
While essential for catalysis, free Cu(I) can be cytotoxic and can promote oxidative damage to biomolecules, particularly proteins. To mitigate this, copper-chelating ligands are indispensable. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) stabilize the Cu(I) oxidation state, prevent its disproportionation, and protect the target biomolecule from copper-mediated degradation, all while enhancing reaction efficiency.[4][5] The choice of ligand is critical; water-soluble ligands like THPTA are generally preferred for biological applications.[5]
Detailed Experimental Protocol: Protein-Small Molecule Conjugation via CuAAC
This protocol describes the conjugation of a propargyl-labeled protein to an azide-containing small molecule (e.g., a fluorescent dye or a drug).
-
Reagent Preparation:
-
Protein Stock: Prepare a stock solution of the propargyl-labeled protein (e.g., 1 mg/mL, ~50 µM) in a non-amine, non-thiol containing buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).
-
Azide Stock: Prepare a 10 mM stock solution of the azide-functionalized small molecule in DMSO.
-
Copper Stock: Prepare a 50 mM stock solution of CuSO₄ in water.
-
Ligand Stock: Prepare a 50 mM stock solution of THPTA in water.
-
Reducing Agent Stock: Freshly prepare a 100 mM stock solution of sodium ascorbate in water. Scientist's Note: This solution is oxygen-sensitive and should be made immediately before use.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the reagents in the following order to a final volume of 100 µL:
-
Propargyl-Protein: 20 µL (Final concentration: 10 µM)
-
Buffer: To adjust final volume.
-
Azide-Small Molecule: 2.5 µL (Final concentration: 250 µM, 25-fold excess).
-
Copper/Ligand Premix: Mix 1 µL of CuSO₄ stock with 4 µL of THPTA stock (maintains a 1:4 Cu:Ligand ratio), then add 1 µL of this premix to the reaction (Final Cu concentration: 50 µM). Expert Insight: Premixing the copper and ligand before adding to the protein solution is crucial to prevent protein precipitation and degradation.
-
-
Vortex gently to mix.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 2.5 µL of the freshly prepared sodium ascorbate stock (Final concentration: 2.5 mM, 50-fold excess over copper).
-
Vortex gently and incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C overnight.
-
-
Purification and Analysis:
-
Remove unreacted small molecules and catalyst components using a desalting column (e.g., Zeba™ Spin Desalting Columns) or via dialysis.
-
Analyze the resulting conjugate by SDS-PAGE (visualizing fluorescence if a dye was used) and/or mass spectrometry to confirm successful conjugation.
-
Enabling Live-Cell Applications: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which largely precludes its use in living systems.[6] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) brilliantly circumvents this issue by eliminating the need for a catalyst altogether.[]
Mechanism of Action
SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing a triple bond. The significant ring strain (~18 kcal/mol) provides the activation energy needed to drive the [3+2] cycloaddition with an azide at physiological temperatures.[7] This reaction is also highly bioorthogonal and proceeds cleanly in living cells, tissues, and even whole organisms.[]
Commonly used cyclooctynes include dibenzocyclooctynol (DIBO), bicyclo[6.1.0]non-4-yne (BCN), and biarylazacyclooctynone (BARAC).[8][9] The choice of cyclooctyne is a trade-off between reaction kinetics and stability/hydrophobicity.
Caption: General mechanism for the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition.
Detailed Experimental Protocol: Live-Cell Protein Labeling via SPAAC
This protocol describes the labeling of newly synthesized proteins in live cells. Cells are first treated with an azide-modified amino acid analog (e.g., L-azidohomoalanine, AHA), which is incorporated into nascent proteins. These azide-tagged proteins are then visualized by reaction with a cyclooctyne-fluorophore conjugate.
-
Metabolic Labeling:
-
Culture mammalian cells (e.g., HeLa) in a 6-well plate to ~70% confluency.
-
Remove the normal growth medium and wash once with warm PBS.
-
Replace with methionine-free medium supplemented with 25-50 µM AHA.
-
Incubate for 2-4 hours under standard cell culture conditions (37°C, 5% CO₂). Scientist's Note: The incubation time can be adjusted to control the labeling window of protein synthesis.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
SPAAC Ligation:
-
Prepare a labeling solution containing a cyclooctyne-fluorophore conjugate (e.g., 5 µM DBCO-488) in PBS.
-
Remove the permeabilization buffer and wash three times with PBS.
-
Add the labeling solution to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Washing and Imaging:
-
Remove the labeling solution and wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a DNA stain like DAPI.
-
Mount the coverslip on a microscope slide and image using fluorescence microscopy. Expect to see fluorescence localized to regions of active protein synthesis.
-
Comparative Analysis: Choosing the Right Ligation Strategy
The choice between CuAAC and SPAAC depends entirely on the application. CuAAC is often faster but is limited by copper toxicity, while SPAAC is ideal for live systems but generally has slower kinetics.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper(I)) | No |
| Biocompatibility | Limited for live systems due to copper cytotoxicity | High; widely used for in vivo and live-cell applications[] |
| Reaction Kinetics | Very Fast (Second-order rate constants ~10⁴ - 10⁵ M⁻¹s⁻¹) | Moderate to Fast (Rate constants ~10⁻³ - 1 M⁻¹s⁻¹)[5] |
| Reaction Partners | Terminal Alkyne (Propargyl) + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Product | Single 1,4-regioisomer of the triazole | Mixture of triazole regioisomers |
| Primary Use Case | In vitro conjugation, material science, drug synthesis[10] | Live-cell imaging, in vivo diagnostics, surface modification[7] |
| Key Limitation | Copper toxicity[6] | Slower kinetics compared to CuAAC; bulky cyclooctyne groups[5] |
Beyond Click Chemistry: The Sonogashira Coupling
While less common in bioconjugation than azide-alkyne cycloadditions, the Sonogashira coupling is another powerful reaction involving the propargyl group. It is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.
Mechanism and Challenges in Bioconjugation
The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I)-acetylide (formed from the propargyl group and a copper co-catalyst) and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
While highly effective in organic synthesis, its application in biological settings is challenging due to:
-
Catalyst Sensitivity: The palladium and copper catalysts can be sensitive to air and water, and can be poisoned by biological thiols.
-
Harsh Conditions: Traditional Sonogashira couplings may require conditions (e.g., organic solvents, elevated temperatures) that are incompatible with biomolecule stability.
-
Potential for Side Reactions: The catalysts can promote undesired side reactions in a complex biological milieu.
Despite these hurdles, specialized water-soluble ligands and optimized reaction conditions are expanding its potential for targeted bioconjugation applications.
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Conclusion and Future Outlook
The propargyl group is a cornerstone of modern bioconjugation due to its unique blend of stability, small size, and bioorthogonal reactivity. Its central role in both the catalyzed (CuAAC) and catalyst-free (SPAAC) versions of the azide-alkyne cycloaddition has provided researchers with an unparalleled toolkit for the precise and efficient modification of biomolecules. While CuAAC remains the gold standard for its speed and efficiency in vitro, SPAAC has opened the door to complex investigations within living systems. As new generations of strained alkynes with even faster kinetics are developed and catalyst systems for reactions like the Sonogashira coupling become more biocompatible, the versatility and application scope of the propargyl group will only continue to expand, solidifying its indispensable role in drug discovery, diagnostics, and fundamental biological research.[11][12]
References
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Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC - NIH . Available at: [Link]
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Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) - MDPI . Available at: [Link]
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Protein propargylation with ProSeAM (1). - ResearchGate . Available at: [Link]
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Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - ResearchGate . Available at: [Link]
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A mechanism for the formation of bis-glutathione conjugates of propargyl alcohol - PubMed . Available at: [Link]
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Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - NIH . Available at: [Link]
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In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana - ResearchGate . Available at: [Link]
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Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) . Available at: [Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . Available at: [Link]
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Group Competition Strategy for Covalent Ligand Discovery | Journal of the American Chemical Society . Available at: [Link]
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Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC - NIH . Available at: [Link]
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Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) . Available at: [Link]
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"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience . Available at: [Link]
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The Role of the PEG5 Linker in Advanced Drug Delivery Systems: A Technical Guide
Introduction: Beyond the Spacer - Engineering Efficacy with Linkers
In the landscape of targeted therapeutics, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is no longer considered a mere spacer. It is a critical engineering component that dictates the solubility, stability, pharmacokinetics (PK), and ultimate efficacy of the entire construct.[1] Among the various linker technologies, polyethylene glycol (PEG) has become a cornerstone for its ability to impart favorable physicochemical properties.[] This guide provides an in-depth technical exploration of a specific, discrete PEG linker: the pentaethylene glycol (PEG5) unit. We will dissect its core functions, provide field-proven experimental protocols for its use, and analyze its role in shaping the next generation of targeted drugs.
Section 1: Physicochemical Profile of the PEG5 Linker
The PEG5 linker is a monodisperse compound, meaning it has a precise, defined structure consisting of five repeating ethylene glycol units, rather than being a heterogeneous mixture of different chain lengths.[3] This homogeneity is critical for manufacturing consistency and regulatory approval, ensuring batch-to-batch reproducibility.[4]
Core Attributes:
-
Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, making the PEG5 linker highly water-soluble. This property is paramount for counteracting the hydrophobicity of many potent cytotoxic payloads or complex organic ligands used in ADCs and PROTACs.[][5]
-
Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with low toxicity and minimal immunogenicity, making it suitable for in vivo applications.[6]
-
Flexibility and Spatial Orientation: The rotatable C-O bonds grant the PEG5 chain significant flexibility.[7] This allows the linked molecules (e.g., an E3 ligase and a target protein in a PROTAC) to orient themselves optimally for biological activity, which is crucial for forming a stable and productive ternary complex.[1][7]
Visualizing the PEG5 Linker Structure
Below is a common heterobifunctional variant, the Maleimide-PEG5-NHS Ester, widely used in bioconjugation.
Caption: Structure of a heterobifunctional Maleimide-PEG5-NHS ester linker.
Section 2: Core Functions and Advantages in Bioconjugation
The decision to incorporate a PEG5 linker is driven by the need to optimize multiple biopharmaceutical parameters simultaneously. Its length represents a critical balance—long enough to confer benefits but short enough to avoid potential drawbacks.
Enhancing Solubility and Preventing Aggregation
Many potent anticancer payloads are highly hydrophobic. When conjugated to an antibody at a high drug-to-antibody ratio (DAR), this hydrophobicity can lead to aggregation, reducing the ADC's stability, solubility, and shelf-life, and potentially increasing its immunogenicity and off-target toxicity.[8] A hydrophilic linker like PEG5 acts as a solubilizing agent, shielding the hydrophobic drug and improving the overall aqueous solubility of the conjugate.[5]
Modulating Pharmacokinetics (PK)
The length of a PEG linker has a significant impact on the clearance and in vivo half-life of a conjugate. While very long PEG chains (e.g., >20kDa) are known to dramatically increase circulation time by creating a large hydrodynamic radius that minimizes renal clearance, shorter PEG units like PEG5 play a more nuanced role.
A pivotal study on ADCs with monomethylauristatin E (MMAE) payloads investigated the impact of PEG side chains of varying lengths (PEG2 to PEG24) on pharmacokinetics. The results showed that clearance rates decreased as PEG length increased, but this effect plateaued at a length of PEG8.[9] This suggests that shorter linkers like PEG5 can improve PK properties compared to non-PEGylated linkers without excessively prolonging circulation, which can be advantageous for reducing long-term exposure and potential toxicities.[9] Conversely, another study found that a short PEG8 linker could, contrary to common belief, accelerate the clearance of a radiolabeled antibody from the blood while maintaining high tumor uptake, leading to high-contrast imaging at earlier time points.[10] This highlights that the "optimal" length is context-dependent, relying on the interplay between the antibody, payload, and therapeutic goal.
Table 1: Impact of PEG Linker Length on ADC Clearance and Tolerability (Data synthesized from Burke et al., 2017)[9]
| Linker Feature | Clearance Rate (mL/day/kg) | Tolerability in Mice (50 mg/kg dose) |
| No PEG | High | Not Tolerated |
| PEG2 | Moderately High | Not Tolerated |
| PEG4 | Moderate | Not Tolerated |
| PEG8 | Low (Plateau) | Well Tolerated |
| PEG12 | Low | Well Tolerated |
| PEG24 | Low | Well Tolerated |
Note: While this study did not specifically isolate PEG5, the clear trend demonstrates that clearance rates decrease and tolerability increases significantly as the linker approaches the PEG8 length.
Impact on In Vitro Potency
The insertion of a PEG linker can sometimes reduce the in vitro cytotoxicity of a conjugate. This is often attributed to steric hindrance, where the PEG chain may partially obstruct the payload from interacting with its intracellular target. One study on affibody-drug conjugates showed that increasing PEG length from 0 to 4kDa and 10kDa resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively.[7] However, this reduction in vitro was offset by vastly improved in vivo efficacy due to the extended half-life.[7] The PEG5 linker, being relatively short, offers a compromise, providing essential physicochemical benefits while minimizing the potential for significant steric hindrance that could blunt potency.
Section 3: Applications in Advanced Drug Modalities
The PEG5 linker is a versatile tool employed in the design of both ADCs and PROTACs, where its properties are leveraged to overcome specific challenges inherent to each modality.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, which directs the payload to cancer cells.[] The PEG5 linker serves to:
-
Improve the therapeutic index: By enhancing solubility and stability, it allows for higher DARs without causing aggregation, thereby delivering more payload per antibody.[5]
-
Ensure Stability in Circulation: The linker must be stable enough to prevent premature release of the payload in the bloodstream, which would cause systemic toxicity.[11]
-
Facilitate Payload Release: In cleavable linker designs, the PEG5 unit provides the necessary spacing and flexibility for enzymes (like cathepsins in the lysosome) to access and cleave the linker, releasing the active drug inside the target cell.[]
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1] The linker is arguably the most critical component of a PROTAC, as it dictates the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[1][12]
The PEG5 linker is frequently used in PROTAC design because it:
-
Improves Solubility and Permeability: PROTACs are often large molecules that fall "beyond the Rule of 5" (bRo5), making cell permeability a major challenge.[13] The hydrophilicity of a PEG5 linker improves aqueous solubility, and its flexibility allows the PROTAC to adopt folded conformations that can shield polar surface area, enhancing passive cell permeability.[13][14]
-
Optimizes Ternary Complex Formation: The length and flexibility of the linker are crucial for productive ternary complex formation. A linker that is too short may cause steric clashes, while one that is too long can lead to an entropic penalty.[7] The PEG5 linker often provides an optimal length to bridge the two proteins effectively, facilitating efficient ubiquitination and subsequent degradation of the target.[15]
Caption: Mechanism of PROTAC-mediated protein degradation.
Section 4: Experimental Design and Protocols
The following protocols provide a self-validating system for the synthesis and conjugation of a payload to an antibody using a heterobifunctional Mal-PEG5-NHS ester linker. The causality behind each step is explained to ensure scientific integrity.
Protocol 1: Activation of an Amine-Containing Payload with Mal-PEG5-NHS Ester
Objective: To covalently attach the NHS ester end of the linker to a primary amine on the cytotoxic payload, creating a maleimide-activated drug.
Materials:
-
Amine-containing payload
-
Mal-PEG5-NHS Ester (moisture-sensitive)[16]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) (optional, non-nucleophilic base)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
LC-MS system for reaction monitoring
Methodology:
-
Preparation (Anhydrous Conditions):
-
Causality: The NHS ester is highly susceptible to hydrolysis. All glassware must be dried, and anhydrous solvents must be used to prevent premature inactivation of the linker.
-
Equilibrate the vial of Mal-PEG5-NHS ester to room temperature before opening to prevent moisture condensation.
-
Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF or DMSO under a nitrogen atmosphere.
-
-
Linker Addition and Reaction:
-
Causality: A slight molar excess of the linker ensures complete consumption of the valuable payload. A large excess is avoided to simplify purification.
-
Dissolve Mal-PEG5-NHS ester (1.2 equivalents) in anhydrous DMF/DMSO and add it to the payload solution.[16]
-
If the payload amine is a hydrochloride salt, add DIPEA (2.0 equivalents) to deprotonate the amine, making it nucleophilic for the reaction with the NHS ester.[16]
-
Stir the reaction at room temperature for 3-24 hours.[16]
-
-
Monitoring and Validation:
-
Causality: Reaction progress must be monitored to determine the point of completion and to identify any side products.
-
Periodically take a small aliquot of the reaction mixture and analyze it by LC-MS. Look for the disappearance of the payload starting material and the appearance of a new peak corresponding to the mass of the [Payload + Mal-PEG5] conjugate.
-
-
Work-up and Storage:
-
The resulting maleimide-activated payload solution can often be used directly in the next conjugation step after adjusting for concentration and solvent compatibility.[16] If purification is required, standard chromatographic techniques can be employed.
-
Store the activated payload under inert gas at -20°C if not used immediately.
-
Protocol 2: Conjugation of Maleimide-Activated Payload to a Thiolated Antibody
Objective: To covalently attach the maleimide group of the activated payload to a free sulfhydryl group on a reduced or cysteine-engineered antibody.
Materials:
-
Antibody with available sulfhydryl groups (e.g., reduced interchain disulfides)
-
Maleimide-PEG5-Payload solution (from Protocol 1)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.[16]
-
Quenching Reagent: N-acetyl-L-cysteine or Cysteine solution (100 mM)
-
Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Methodology:
-
Antibody Preparation:
-
Causality: The maleimide group is specific for sulfhydryls (thiols).[16] If using a standard IgG, interchain disulfide bonds must first be partially or fully reduced (e.g., using TCEP or DTT) to generate free thiols. The pH must be maintained between 6.5 and 7.5 for optimal maleimide-thiol reaction specificity.[16]
-
Ensure the antibody is in the degassed Conjugation Buffer. Degassing prevents re-oxidation of thiols.
-
-
Conjugation Reaction:
-
Causality: The molar excess of the drug-linker will determine the final average DAR. The amount of organic solvent must be minimized (<10% v/v) to prevent denaturation of the antibody.[16]
-
Add the Maleimide-PEG5-Payload solution to the antibody solution. A molar excess of 4 to 6 equivalents of the drug-linker per antibody is a common starting point for targeting a DAR of ~4.[16]
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.[16]
-
-
Quenching:
-
Causality: Quenching stops the reaction and caps any unreacted maleimide groups on the ADC, preventing them from reacting with other molecules (e.g., serum albumin) in vivo.
-
Add the quenching reagent to a final concentration several-fold higher than the initial maleimide concentration and incubate for 30 minutes.[16]
-
-
Purification and Formulation:
-
Causality: Unconjugated payload-linker and other reaction byproducts must be removed to ensure the safety and efficacy of the final ADC.
-
Purify the ADC using SEC or TFF to separate the larger ADC from smaller reactants.
-
Exchange the purified ADC into a suitable formulation buffer for storage and stability.
-
Section 5: Characterization and Analysis of PEG5-Conjugates
Rigorous analytical characterization is essential to ensure the quality, consistency, and safety of the final drug conjugate.
Table 2: Key Analytical Techniques for ADC/PROTAC Characterization
| Parameter | Method | Principle and Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy | A rapid method to determine the average DAR by measuring absorbance at 280 nm (for protein) and at the payload's λmax. Requires known extinction coefficients for both antibody and payload.[] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Species with different numbers of conjugated drugs will have different retention times, allowing for quantification of the DAR distribution (DAR0, DAR2, DAR4, etc.). | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the most accurate DAR measurement by determining the precise mass of the intact or reduced ADC. Deconvolution of the mass spectrum reveals the distribution of different drug-loaded species.[18] | |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC) | Separates molecules based on size. Used to quantify the percentage of monomeric (desired) ADC versus high-molecular-weight aggregates or fragments.[8] |
| Identity and Purity | SDS-PAGE (Reduced & Non-reduced) | A gel electrophoresis technique to confirm conjugation by observing shifts in the molecular weight of the antibody heavy and light chains (reduced) or the intact antibody (non-reduced).[19] |
| Ternary Complex Formation (PROTACs) | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Biophysical techniques used to measure the binding kinetics and thermodynamics of the PROTAC to its target protein and E3 ligase, and to quantify the stability and cooperativity of the ternary complex.[7] |
Conclusion and Future Outlook
The PEG5 linker represents a critical node in the optimization of advanced drug delivery systems. It is not merely a passive connector but an active modulator of a conjugate's physicochemical and pharmacokinetic properties. Its discrete length provides a crucial balance, offering significant improvements in solubility and stability while minimizing the steric hindrance and potential PK liabilities of longer PEG chains. For drug development professionals, the choice of a PEG5 linker is a strategic decision to enhance the "drug-like" properties of complex biologics like ADCs and PROTACs, ultimately widening their therapeutic window. As our understanding of the intricate relationship between linker chemistry and in vivo performance continues to grow, the rational design and application of precisely engineered linkers like PEG5 will remain central to the development of safer and more effective targeted therapies.
References
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Abeje, Y. E., Wieske, L. H. E., Poongavanam, V., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]
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Lee, W., et al. (n.d.). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. ResearchGate. [Link]
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ResearchGate. (n.d.). Preparation of antibody fragment-PEG-drug dual conjugate. ResearchGate. [Link]
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ResearchGate. (n.d.). ADC pharmacokinetic and tolerability as a function of PEG size. ResearchGate. [Link]
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Cytiva. (2025). Aggregation in antibody-drug conjugates: causes and mitigation. Cytiva. [Link]
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National Institutes of Health (NIH). (2025). Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates. National Center for Biotechnology Information. [Link]
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MDPI. (n.d.). Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. MDPI. [Link]
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Agilent. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. Agilent. [Link]
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Royal Society of Chemistry. (2021). The Use of Uniform PEG Compounds in the Design of ADCs. Royal Society of Chemistry. [Link]
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National Institutes of Health (NIH). (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. [Link]
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National Institutes of Health (NIH). (2025). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. National Center for Biotechnology Information. [Link]
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Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]
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Sygnature Discovery. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Sygnature Discovery. [Link]
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National Institutes of Health (NIH). (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed. [Link]
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Agilent. (2015). Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Agilent. [Link]
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Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights. Veranova. [Link]
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National Institutes of Health (NIH). (n.d.). Advances and Limitations of Antibody Drug Conjugates for Cancer. National Center for Biotechnology Information. [Link]
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ScienceOpen. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [Link]
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National Institutes of Health (NIH). (2021). Clinical Pharmacology of Antibody-Drug Conjugates. National Center for Biotechnology Information. [Link]
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ACS Publications. (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]
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Crescendo Biologics. (n.d.). Antibody–Drug Conjugates BioProcess. Crescendo Biologics. [Link]
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National Institutes of Health (NIH). (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. National Center for Biotechnology Information. [Link]
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MDPI. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. [Link]
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-
MDPI. (n.d.). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]
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National Institutes of Health (NIH). (n.d.). Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications. National Center for Biotechnology Information. [Link]
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RSC Publishing. (n.d.). A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. RSC Publishing. [Link]
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An In-Depth Technical Guide to the Tetra-acetylated beta-D-glucose Moiety: A Cornerstone of Modern Glycochemistry
This guide provides an in-depth technical exploration of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose, a pivotal molecule in carbohydrate chemistry, organic synthesis, and drug development. We will move beyond simple definitions to explore the causal relationships behind its utility, providing field-proven insights into its synthesis and application. Every protocol and mechanism described is grounded in established chemical principles, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Acetylation
At its core, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose is a derivative of D-glucose where the hydroxyl groups at positions 2, 3, 4, and 6 have been converted to acetyl esters.[1] This seemingly simple modification dramatically alters the molecule's physicochemical properties and chemical reactivity, transforming it from a highly polar, water-soluble sugar into a lipophilic, stable, and versatile intermediate that is soluble in a wide range of organic solvents.[1]
This transformation is the key to its importance. Native glucose, with its multiple reactive hydroxyl groups, is notoriously difficult to work with in selective organic reactions.[2] The acetylation process effectively "protects" these groups, allowing chemists to perform reactions at the anomeric (C1) position with high precision before deprotecting the molecule to reveal the final, complex carbohydrate.[1]
Physicochemical Profile: A Tale of Two Solubilities
The strategic advantage of using tetra-acetylated glucose is immediately evident when comparing its physical properties to its parent molecule, D-glucose. The addition of four acetyl groups significantly increases its molecular weight and, most critically, inverts its solubility profile.
| Property | D-Glucose (β-anomer) | 2,3,4,6-Tetra-O-acetyl-β-D-glucose | Rationale for Change |
| Molecular Formula | C₆H₁₂O₆ | C₁₄H₂₀O₁₀[1] | Addition of four acetyl (C₂H₃O) groups. |
| Molecular Weight | 180.16 g/mol [3] | ~348.30 g/mol [1] | Increased mass from acetyl groups. |
| Melting Point | ~150 °C[4] | 126-128 °C | Altered crystal lattice packing and intermolecular forces. |
| Solubility in Water | Highly Soluble (~91 g/100 mL)[4][5] | Poorly soluble | The polar hydroxyl groups are masked by nonpolar acetyl esters, reducing hydrogen bonding with water. |
| Solubility in Organic Solvents | Poorly soluble in ethanol, insoluble in ether[4][5] | Soluble in chloroform, ethyl acetate, etc. | The molecule becomes significantly more lipophilic ("fat-loving"), allowing it to dissolve in nonpolar solvents.[1] |
This enhanced solubility in organic solvents is a cornerstone of its utility, enabling homogenous reaction conditions for a vast array of synthetic transformations that would be impossible with native glucose.[1]
Synthesis of 2,3,4,6-Tetra-O-acetyl-β-D-glucose
The peracetylation of glucose is a fundamental and well-established laboratory procedure. The most common method involves the reaction of D-glucose with an excess of acetic anhydride, using a base as a catalyst.[1][6]
Experimental Protocol: Base-Catalyzed Acetylation of D-Glucose
This protocol describes a standard, reliable method for synthesizing tetra-acetylated glucose. The choice of a basic catalyst like sodium acetate is crucial as it activates the acetic anhydride and scavenges the acetic acid byproduct, driving the reaction to completion.
Materials:
-
D-Glucose
-
Acetic Anhydride
-
Anhydrous Sodium Acetate
-
Ethanol
-
Deionized Water
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Beaker, ice bath, Buchner funnel, filter paper
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask, add D-glucose (10 g, 1 eq.), anhydrous sodium acetate (5 g, ~1 eq.), and acetic anhydride (50 mL, ~10 eq.).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with continuous stirring. The solid glucose will gradually dissolve as it becomes acetylated. Maintain this temperature for 2 hours.
-
Causality Insight: Using an excess of acetic anhydride ensures that it acts as both the acetylating agent and the solvent. The elevated temperature provides the necessary activation energy for the esterification of all five hydroxyl groups (including the anomeric one, initially forming penta-acetyl glucose).
-
-
Quenching & Precipitation: After 2 hours, carefully and slowly pour the hot reaction mixture into a beaker containing 500 mL of ice-cold deionized water while stirring vigorously. The product will precipitate as a white solid.
-
Causality Insight: Pouring the mixture into ice water serves two purposes. First, it hydrolyzes the excess, unreacted acetic anhydride. Second, because the acetylated glucose is insoluble in water, it crashes out of the solution, allowing for easy isolation.
-
-
Isolation: Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acetic acid and salts.
-
Recrystallization (Purification): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Causality Insight: Recrystallization is a critical purification step. The acetylated product is more soluble in hot ethanol than in cold. By dissolving it in a minimum of hot solvent and cooling slowly, pure crystals form while impurities remain in the solution (the mother liquor).
-
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product should be a white, crystalline solid, which can be characterized by its melting point (126-128 °C) and NMR spectroscopy.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of tetra-acetylated glucose.
Core Applications in Research and Development
The utility of tetra-acetylated glucose stems from its dual role as both a protected form of glucose and a precursor to highly reactive glycosylating agents.
A. The Linchpin of Complex Carbohydrate Synthesis: The Protecting Group Strategy
In complex multi-step syntheses, it is essential to prevent side reactions. The acetyl groups on the glucose moiety serve as robust protecting groups for the hydroxyls at C2, C3, C4, and C6.[1] This allows chemists to focus on modifying the anomeric (C1) position, which is the key to forming glycosidic bonds.
B. The Koenigs-Knorr Reaction: A Classic Glycosylation Method
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry used to form glycosidic bonds with high stereoselectivity.[2] Tetra-acetylated glucose is the ideal starting point for creating the necessary glycosyl halide donor.
The reaction proceeds in two main stages:
-
Formation of the Glycosyl Halide: Penta-acetylated glucose is first reacted with a hydrogen halide (e.g., HBr in acetic acid) to replace the anomeric acetyl group with a bromine atom, forming 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.[2]
-
Promoter-Mediated Glycosylation: This reactive glycosyl bromide is then coupled with an alcohol (the glycosyl acceptor) in the presence of a promoter, typically a heavy metal salt like silver(I) oxide or silver(I) carbonate.[7]
Mechanism Insight: The Role of the C2-Acetyl Group The stereochemical outcome (typically yielding a β-glycoside) is controlled by a phenomenon known as "neighboring group participation".[7] The acetyl group at the C2 position attacks the anomeric center as the bromide leaves, forming a cyclic acyloxonium ion intermediate.[1] The alcohol acceptor must then attack from the opposite face (top face, or β-position), resulting in a 1,2-trans product. This is a self-validating system for achieving specific stereochemistry.
Caption: The Koenigs-Knorr glycosylation pathway.
C. Enhancing Drug Delivery and Bioavailability
In medicinal chemistry, the tetra-acetylated glucose moiety can be used as a prodrug. A prodrug is an inactive compound that is converted into an active drug within the body. By attaching a drug molecule to acetylated glucose, several advantages can be realized:
-
Increased Lipophilicity: The acetyl groups increase the overall lipophilicity of the conjugate, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][8]
-
Targeted Release: Once inside the body or a target cell, ubiquitous esterase enzymes can cleave the acetyl groups and the glycosidic bond, releasing the active drug in its native form.
This strategy is a powerful tool for overcoming the poor pharmacokinetic properties of many promising but highly polar drug candidates.
Conclusion
2,3,4,6-Tetra-O-acetyl-β-D-glucose is far more than a simple derivative of sugar. It is a strategically engineered molecule that solves fundamental challenges in organic synthesis and medicinal chemistry. Its altered solubility profile transforms it into a workhorse for reactions in organic media. As a protected intermediate, it provides the control necessary to build complex, biologically significant oligosaccharides and glycoconjugates with precision. Finally, its application in prodrug strategies highlights its potential to improve the efficacy of therapeutics. For any scientist working in glycochemistry or drug development, a thorough understanding of the synthesis and application of this moiety is not just beneficial—it is essential.
References
-
Wikipedia. (n.d.). Glucose. Retrieved from [Link]
-
Ghosh, R., & Adhikari, D. (2006). A convenient stereoselective synthesis of beta-D-glucopyranosides. Rasayan Journal of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). D-Glucose. National Center for Biotechnology Information. Retrieved from [Link]
- Wolfrom, M. L., & Thompson, A. (1963). Pentaacetyl-β-D-glucopyranose. In Methods in Carbohydrate Chemistry (Vol. 2, pp. 211-212). Academic Press.
-
Chemistry For Everyone. (2024, May 21). What Are The Physical Properties Of Glucose? [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Discovery and development of alkyne-tagged sugars
An In-depth Technical Guide to the Discovery and Development of Alkyne-Tagged Sugars
Abstract
The study of glycans and their intricate roles in biology has been historically challenged by their complex structures and the lack of tools for their direct visualization and analysis. The advent of bioorthogonal chemistry, particularly the development of alkyne-tagged sugars, has revolutionized the field of glycobiology. This guide provides a comprehensive overview of the discovery, development, and application of alkyne-tagged sugars as chemical reporters for metabolic glycoengineering. We will explore the foundational principles, from the chemical synthesis of these probes to their metabolic incorporation and subsequent detection via click chemistry. Detailed protocols, mechanistic insights, and practical considerations are provided to equip researchers with the knowledge to effectively utilize this powerful technology in their own studies, from basic cell biology to drug development.
Table of Contents
-
Introduction: The Challenge of Studying Glycans
-
The Dawn of Bioorthogonal Chemistry: A New Toolkit for Glycobiology
-
Discovery and Rationale of Alkyne-Tagged Sugars
-
Chemical Synthesis of Alkyne-Tagged Monosaccharides
-
Metabolic Labeling of Glycans with Alkyne-Tagged Sugars
-
Detection and Visualization: The Power of Click Chemistry
-
Applications in Glycoproteomics and Glycan Imaging
-
Challenges, Innovations, and Future Perspectives
-
References
Introduction: The Challenge of Studying Glycans
Glycans, the complex carbohydrate structures that adorn cell surfaces and secreted proteins, are pivotal players in a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen invasion. Unlike the template-driven synthesis of proteins and nucleic acids, glycan biosynthesis is a non-template-driven process orchestrated by a complex interplay of glycosyltransferases and glycosidases. This results in a staggering diversity and heterogeneity of glycan structures, making them inherently difficult to study using traditional biochemical and molecular biology techniques. The lack of a "glyco-PCR" or direct genetic encoding has necessitated the development of novel chemical tools to unravel the complexities of the glycome.
The Dawn of Bioorthogonal Chemistry: A New Toolkit for Glycobiology
The concept of bioorthogonal chemistry, a term coined by Dr. Carolyn Bertozzi, refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This paradigm shift has provided a powerful new set of tools for probing biological systems with unprecedented precision. The core principle lies in the introduction of a chemical reporter, a small, abiotic functional group, into a biomolecule of interest. This reporter then serves as a handle for selective chemical modification with a probe, enabling visualization, purification, and identification.
Discovery and Rationale of Alkyne-Tagged Sugars
The selection of a suitable bioorthogonal chemical reporter is critical. It must be small enough to be accepted by the cell's metabolic machinery, yet possess a unique reactivity that is absent in biological systems. The azide was one of the first successful bioorthogonal reporters used for metabolic labeling. However, the desire for a smaller, less potentially perturbing functional group led to the exploration of the alkyne.
The terminal alkyne, a simple carbon-carbon triple bond, emerged as a nearly ideal candidate. Its small size minimizes steric hindrance, allowing it to be readily incorporated into monosaccharide scaffolds and processed by cellular glycosylation pathways. Crucially, the alkyne is virtually absent from native metabolites, ensuring its bioorthogonality. Its unique reactivity with azides via the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," provides a highly specific and efficient method for ligation to probes.
Chemical Synthesis of Alkyne-Tagged Monosaccharides
The successful application of alkyne-tagged sugars begins with their chemical synthesis. The goal is to introduce a terminal alkyne onto a monosaccharide scaffold without compromising its ability to be metabolized by the cell. A common strategy involves the modification of the N-acyl group of amino sugars, such as N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc), or the acyl group of sialic acid.
Example Protocol: Synthesis of N-(pent-4-ynoyl)glucosamine (GlcNAc-alkyne)
This protocol describes the synthesis of a commonly used alkyne-tagged GlcNAc analog.
Materials:
-
D-Glucosamine hydrochloride
-
4-pentynoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Activation of 4-pentynoic acid: In a round-bottom flask, dissolve 4-pentynoic acid (1.1 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve D-glucosamine hydrochloride (1.0 eq) in a saturated aqueous solution of sodium bicarbonate. Slowly add this solution to the activated 4-pentynoic acid mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Dilute the filtrate with water and wash with DCM to remove any remaining organic impurities.
-
Purification: Concentrate the aqueous layer under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of MeOH in DCM to yield the desired N-(pent-4-ynoyl)glucosamine.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Metabolic Labeling of Glycans with Alkyne-Tagged Sugars
Once synthesized, alkyne-tagged sugars can be introduced to cells in culture or administered to whole organisms. The cell's metabolic machinery recognizes these sugar analogs and incorporates them into nascent glycans through the natural biosynthetic pathways. For example, peracetylated N-α-azidoacetyl-D-mannosamine (Ac4ManNAz) is deacetylated in the cytoplasm and converted to the corresponding sialic acid analog, which is then incorporated into cell-surface sialoglycans.
Experimental Workflow: Metabolic Labeling of Cultured Cells
Caption: Workflow for metabolic labeling of cultured cells with alkyne-tagged sugars.
Detection and Visualization: The Power of Click Chemistry
The bioorthogonality of the alkyne tag allows for its specific detection using "click chemistry." The two most common forms of this reaction used in glycobiology are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and specific reaction that forms a stable triazole linkage between the alkyne-tagged sugar and an azide-functionalized probe (e.g., a fluorophore or biotin).
Key Reagents for CuAAC:
-
Copper(I) source: Copper(II) sulfate (CuSO₄) in the presence of a reducing agent like sodium ascorbate is commonly used.
-
Ligand: A ligand such as tris(benzyltriazolylmethyl)amine (TBTA) is often included to stabilize the copper(I) ion and improve reaction efficiency.
-
Azide probe: This can be an azide-functionalized fluorophore for imaging or azide-biotin for affinity purification.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While CuAAC is highly effective, the cytotoxicity of copper has limited its application in living organisms. SPAAC overcomes this limitation by using a strained cyclooctyne that reacts with azides without the need for a metal catalyst. This has enabled the imaging of glycans in living cells and even whole organisms.
Experimental Workflow: CuAAC-based Fluorescence Labeling of Cell-Surface Glycans
Caption: Workflow for CuAAC-based fluorescence labeling of cell-surface glycans.
Applications in Glycoproteomics and Glycan Imaging
The ability to specifically tag and detect glycans has opened up new avenues for research.
Glycoproteomics: By using an azide-biotin probe, alkyne-labeled glycoproteins can be selectively enriched from complex cell lysates using streptavidin affinity chromatography. The enriched glycoproteins can then be identified and quantified by mass spectrometry, providing a snapshot of the glycosylated proteome under specific conditions.
Glycan Imaging: The use of azide-functionalized fluorophores allows for the visualization of glycan localization and dynamics in cells and tissues with high spatial and temporal resolution. This has been instrumental in understanding the role of glycans in processes such as cell division, migration, and signaling.
Table 1: Comparison of Common Alkyne-Tagged Sugars and Their Applications
| Alkyne-Tagged Sugar | Metabolic Precursor For | Primary Application | Reference |
| N-(pent-4-ynoyl)glucosamine (GlcNAc-alkyne) | GlcNAc, GalNAc, Sia | Labeling of O-GlcNAc modified proteins, N-glycans, O-glycans | |
| N-(pent-4-ynoyl)galactosamine (GalNAc-alkyne) | GalNAc, GlcNAc, Sia | Labeling of mucin-type O-glycans | |
| N-(pent-4-ynoyl)mannosamine (ManNAc-alkyne) | Sia | Specific labeling of sialic acid-containing glycans | |
| 6-deoxy-alkynyl-galactose | Fucose | Labeling of fucosylated glycans |
Challenges, Innovations, and Future Perspectives
Despite the tremendous success of alkyne-tagged sugars, challenges remain. The metabolic pathways of these sugar analogs are not always fully understood, and potential off-target effects need to be carefully considered. Furthermore, the efficiency of metabolic incorporation can vary between cell types and conditions.
Future innovations are likely to focus on the development of new alkyne-tagged sugars with improved metabolic efficiency and specificity. The development of new bioorthogonal reactions with even faster kinetics and lower toxicity will further expand the utility of this approach, particularly for in vivo applications. The combination of metabolic glycoengineering with super-resolution microscopy and advanced mass spectrometry techniques promises to provide unprecedented insights into the complex world of glycobiology.
References
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2009). In vivo imaging of sialylated glycans in developing zebrafish. Proceedings of the National Academy of Sciences, 106(1), 12–17. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
-
Hsu, T.-L., Hanson, S. R., Kishikawa, K., Wang, S.-K., Sawa, M., & Wong, C.-H. (2007). Alkynyl-tagged fucose and related monosaccharides for labeling of glycoconjugates. Journal of the American Chemical Society, 129(9), 2767–2773. [Link]
-
Sawa, M., Hsu, T.-L., Itoh, T., Sugiyama, M., Hanson, S. R., Vogt, P. K., & Wong, C.-H. (2006). Glycoproteomic probes for identifying substrates of O-GlcNAc transferase. Proceedings of the National Academy of Sciences, 103(35), 12371–12376. [Link]
Methodological & Application
Application Note & Protocol: Propargyl-PEG5-tetra-Ac-beta-D-glucose in Click Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Tool for Advanced Bioconjugation
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the fields of drug delivery, diagnostics, and proteomics.[1] This molecule incorporates three key functional components: a terminal propargyl group for highly efficient click chemistry, a polyethylene glycol (PEG) spacer, and a protected glucose moiety.
The strategic combination of these elements provides a versatile platform for covalently linking molecules of interest to biological targets. The propargyl group serves as a reactive handle for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2] This reaction is renowned for its high yield, specificity, and biocompatibility.[3][4][5]
The PEG5 linker, a flexible and hydrophilic spacer, enhances the solubility and biocompatibility of the resulting conjugate.[6][7] It also serves to minimize steric hindrance between the conjugated molecules and can improve the pharmacokinetic properties of therapeutic agents by, for example, increasing circulation time.[7][8]
The tetra-acetylated beta-D-glucose component can be utilized for targeted delivery to cells that overexpress glucose transporters, a common characteristic of cancer cells.[6] The acetyl groups serve as protecting groups for the hydroxyls of glucose and can be removed post-conjugation if required.
This document provides a detailed protocol for the application of Propargyl-PEG5-tetra-Ac-beta-D-glucose in a typical CuAAC reaction, along with insights into the underlying chemistry and practical considerations for successful conjugation.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₅H₃₈O₁₄ |
| Molecular Weight | 562.57 g/mol |
| CAS Number | 1360446-31-6 |
| Purity | ≥95% |
| Storage | Store at -20°C |
(Data sourced from AxisPharm)[9]
The Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and selective method for forming a stable triazole linkage between an alkyne (in this case, the propargyl group of our linker) and an azide-functionalized molecule.[4][5] The reaction is catalyzed by copper in its +1 oxidation state (Cu(I)).
A key aspect of this reaction is the in situ generation and stabilization of the Cu(I) catalyst. Typically, a Cu(II) salt, such as copper(II) sulfate (CuSO₄), is used as a precursor and is reduced to the active Cu(I) state by a reducing agent like sodium ascorbate.[3][10] To prevent the re-oxidation of Cu(I) to the inactive Cu(II) state and to enhance the reaction rate, a stabilizing ligand is often employed.[10][11]
Figure 1: Conceptual workflow of the CuAAC reaction.
Experimental Protocol
This protocol outlines a general procedure for the conjugation of an azide-functionalized molecule to Propargyl-PEG5-tetra-Ac-beta-D-glucose. The specific concentrations and reaction conditions may require optimization depending on the nature of the azide-containing substrate.
Materials and Reagents
-
Propargyl-PEG5-tetra-Ac-beta-D-glucose
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as the stabilizing ligand
-
Solvent system (e.g., deionized water, DMSO, DMF, or mixtures thereof)
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Nitrogen or Argon gas for deoxygenation
Reagent Preparation
1. Stock Solutions: Prepare fresh stock solutions for each experiment.
-
Propargyl-PEG5-tetra-Ac-beta-D-glucose: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or DMF).
-
Azide-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA/TBTA Ligand: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water. This solution should be prepared immediately before use as it is susceptible to oxidation.[12]
Reaction Procedure
The following procedure is for a final reaction volume of 1 mL.
-
Reaction Setup: To a clean reaction vial, add the desired amount of the azide-functionalized molecule. For a 1:1 molar ratio, you would add 100 µL of the 10 mM stock solution.
-
Addition of Alkyne: Add 100 µL of the 10 mM Propargyl-PEG5-tetra-Ac-beta-D-glucose stock solution to the reaction vial.
-
Solvent Addition: Add the appropriate solvent to bring the volume to just under 1 mL. The choice of solvent will depend on the solubility of your reactants.
-
Deoxygenation: If your molecules are sensitive to oxidation, it is advisable to degas the solution by bubbling with an inert gas like nitrogen or argon for 5-10 minutes.[13]
-
Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix:
-
Add 10 µL of the 100 mM THPTA/TBTA ligand solution.
-
Add 10 µL of the 20 mM CuSO₄ solution.
-
Vortex briefly to mix. Allow this mixture to incubate for a few minutes.[10]
-
-
Addition of Catalyst: Add the 20 µL of the catalyst premix to the main reaction vial.
-
Initiation of Reaction: Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[10]
-
Reaction Incubation: Protect the reaction from light and allow it to proceed at room temperature with gentle stirring for 1 to 4 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.
Figure 2: A step-by-step experimental workflow.
Post-Reaction Workup and Purification
The purification strategy will depend on the nature of the conjugated product.
-
For small molecule conjugates: Purification can often be achieved by standard chromatographic techniques such as flash column chromatography or preparative HPLC.
-
For bioconjugates (e.g., proteins, oligonucleotides): Purification methods may include size exclusion chromatography, affinity chromatography, or precipitation.[12][14] For oligonucleotides, ethanol or acetone precipitation can be an effective method to remove excess reagents.[12][13]
Important Considerations and Troubleshooting
-
Ligand Choice: THPTA is water-soluble and is generally preferred for bioconjugation reactions in aqueous buffers.[10] TBTA is soluble in organic solvents like DMSO and is suitable for reactions in such media.
-
Deoxygenation: The Cu(I) catalyst is sensitive to oxidation by dissolved oxygen.[10] While the sodium ascorbate helps to maintain the reduced state, deoxygenating the reaction mixture is good practice, especially for sensitive biomolecules.
-
Reaction Monitoring: It is highly recommended to monitor the reaction progress to determine the optimal reaction time and to ensure complete consumption of the limiting reagent.
-
Safety: Always handle organic azides with care as they can be explosive, especially small molecules.[4] It is recommended to work with them in solution and avoid isolation in a pure, solvent-free state.[4]
Conclusion
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a powerful and versatile tool for researchers in drug development and chemical biology. Its unique combination of a click-reactive propargyl group, a biocompatible PEG spacer, and a targetable glucose moiety enables the straightforward synthesis of sophisticated molecular constructs. The provided protocol, based on the well-established CuAAC reaction, offers a reliable starting point for a wide range of bioconjugation applications.
References
-
AxisPharm. Propargyl-PEG5-beta-D-glucose | CAS:1397682-63-1. Available from: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available from: [Link]
-
AxisPharm. Propargyl-PEG5-tetra-Ac-beta-D-glucose. Available from: [Link]
-
Pascual, M. G., & Díaz, D. D. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7583-7596. Available from: [Link]
-
Al-Sanea, M. M., & El-Sayed, N. S. (2023). Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization. Molecules, 28(5), 2293. Available from: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
- Google Patents. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.
-
Organometallics. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Available from: [Link]
-
ACS Pharmacology & Translational Science. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Available from: [Link]
-
Taylor & Francis eBooks. Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Available from: [Link]
-
ResearchGate. CuAAC: The Quintessential Click Reaction. Available from: [Link]
-
National Institutes of Health. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Available from: [Link]
-
Interchim. Click Chemistry Activators. Available from: [Link]
-
Korea Science. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics. Available from: [Link]
-
ResearchGate. How to clean-up peptides labelled using click chemistry?. Available from: [Link]
-
PubChem. Penta-O-galloyl-beta-D-glucose. Available from: [Link]
-
Bioxell. Propargyl-PEG5-tetra-Ac-beta-D-glucose. Available from: [Link]
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Application Notes and Protocols for Bioconjugation using Propargyl-PEG5-tetra-Ac-beta-D-glucose
Introduction: A Multifunctional Tool for Advanced Bioconjugation
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in drug delivery, targeted imaging, and the development of complex biomolecular architectures.[1] This reagent uniquely combines three key functional elements in a single, modular unit:
-
A Terminal Propargyl Group: This alkyne functionality serves as a reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), one of the most robust and widely used "click chemistry" reactions.[2][3] This reaction enables the efficient and specific covalent ligation of the linker to any molecule bearing an azide group, forming a stable triazole linkage.[2]
-
A Pentaethylene Glycol (PEG5) Spacer: The PEG linker is a flexible, hydrophilic spacer that imparts several beneficial properties to the resulting conjugate.[4] It enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the conjugated biomolecule by minimizing immunogenicity and proteolytic degradation.[5][6]
-
A Tetra-Acetylated beta-D-glucose Moiety: The glucose unit can serve as a targeting ligand for cells and tissues that overexpress glucose transporters (GLUTs), a common characteristic of many cancer cells.[7] The hydroxyl groups of the glucose are protected with acetyl groups, which are stable under CuAAC reaction conditions but can be readily removed post-conjugation to unmask the native sugar for biological recognition.[1] This protective strategy is crucial for maintaining the integrity of the sugar moiety during the conjugation step.[8]
These application notes provide a comprehensive guide to the use of Propargyl-PEG5-tetra-Ac-beta-D-glucose, covering the fundamental principles, detailed experimental protocols for conjugation and deprotection, and methods for purification and characterization of the final bioconjugate.
Chemical and Physical Properties
To ensure experimental success, it is crucial to understand the properties of the reagent.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₈O₁₄ | [2] |
| Molecular Weight | 562.57 g/mol | [2] |
| CAS Number | 1360446-31-6 | [2] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform | N/A |
| Storage | Store at -20°C, protected from moisture | [7] |
Principle of Bioconjugation: The CuAAC Reaction
The primary method for utilizing Propargyl-PEG5-tetra-Ac-beta-D-glucose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from the terminal alkyne of our reagent and an azide-modified biomolecule.
The catalytic species, Cu(I), is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by sodium ascorbate.[2] A critical component of modern CuAAC protocols is the inclusion of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA). This water-soluble ligand accelerates the reaction and, most importantly, protects the target biomolecule from oxidative damage that can be caused by reactive oxygen species generated during the reaction.[7][9]
Workflow Overview
The overall process for creating a functional glycoconjugate can be broken down into four main stages: Preparation, Conjugation, Deprotection, and finally, Purification & Characterization.
Caption: General workflow for bioconjugation and subsequent deprotection.
Experimental Protocols
PART 1: CuAAC Conjugation to an Azide-Modified Protein
This protocol provides a general method for conjugating Propargyl-PEG5-tetra-Ac-beta-D-glucose to a protein that has been previously modified to contain an azide group.
A. Materials Required:
-
Propargyl-PEG5-tetra-Ac-beta-D-glucose
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4), free of sodium azide.
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-Ascorbate
-
Deionized water, degassed
-
DMSO (for dissolving the alkyne linker)
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Inert gas (Argon or Nitrogen) for degassing (recommended)
B. Stock Solution Preparation:
-
Propargyl-PEG5-tetra-Ac-beta-D-glucose (10 mM): Dissolve 5.63 mg in 1 mL of anhydrous DMSO.
-
Azide-Modified Protein (1-5 mg/mL): Prepare in your buffer of choice.
-
CuSO₄ (100 mM): Dissolve 25 mg of CuSO₄·5H₂O in 1 mL of deionized water.[10]
-
THPTA (200 mM): Dissolve 87 mg in 1 mL of deionized water.[10]
-
Sodium Ascorbate (100 mM): Prepare this solution fresh immediately before use. Dissolve 19.8 mg in 1 mL of degassed deionized water.[10] Ascorbic acid solutions are prone to oxidation.[7]
C. Step-by-Step Conjugation Protocol:
-
Prepare the Protein-Alkyne Mixture: In a reaction tube, combine your azide-modified protein with the Propargyl-PEG5-tetra-Ac-beta-D-glucose stock solution. A 10- to 20-fold molar excess of the alkyne linker over the protein is a good starting point.
-
Expert Insight: The optimal molar ratio depends on the number of azide sites on the protein and the desired degree of labeling. It is recommended to perform a titration series to determine the ideal ratio for your specific application.
-
-
Prepare the Catalyst Premix: In a separate tube, prepare the CuSO₄:THPTA premix. For a typical reaction, a 1:2 ratio of CuSO₄ to THPTA is recommended.[10] For example, mix 1 volume of 100 mM CuSO₄ with 2 volumes of 200 mM THPTA. Let this solution stand for a few minutes.
-
Causality Explained: Premixing the copper and ligand allows for the formation of the copper-ligand complex, which is the active catalyst. This step is crucial for ensuring reaction efficiency and protecting the protein from copper-mediated damage.[11]
-
-
Degas the Reaction Mixture (Recommended): Gently bubble argon or nitrogen gas through the protein-alkyne mixture for 10-20 seconds.[7] This removes dissolved oxygen, which can oxidize the Cu(I) catalyst and the ascorbate reducing agent.[11]
-
Add the Catalyst: Add the CuSO₄:THPTA premix to the protein-alkyne mixture. The final concentration of copper can range from 50 µM to 2 mM, depending on the scale and nature of the reaction. A final concentration of 1 mM is a robust starting point.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. A final concentration of 5-10 mM is typically sufficient.[2] Gently vortex the tube to mix.
-
Incubate: Allow the reaction to proceed at room temperature for 1 to 4 hours.[10] For very dilute samples or less reactive partners, the reaction time can be extended up to 16 hours.[7] Protect the reaction from light if using light-sensitive biomolecules.
-
Proceed to Purification: Once the reaction is complete, the resulting acetylated glycoconjugate should be purified to remove excess reagents.
PART 2: Deprotection of Acetyl Groups (Zemplén Deacetylation)
This protocol describes the removal of the four acetyl protecting groups from the glucose moiety of the purified conjugate to expose the native hydroxyl groups.
A. Materials Required:
-
Purified Acetylated Glycoconjugate
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M or 25 wt%)
-
Ion-exchange resin (e.g., Dowex® 50WX8, H⁺ form) or dilute acetic acid for neutralization.
-
TLC plates for reaction monitoring (optional, for small molecule conjugates)
B. Step-by-Step Deprotection Protocol:
-
Dissolve the Conjugate: Dissolve the purified acetylated glycoconjugate in anhydrous methanol. The concentration will depend on the solubility of your conjugate.
-
Expert Insight: While reagent-grade methanol can work, using anhydrous methanol is preferable as water can consume the methoxide catalyst.[12]
-
-
Initiate Deprotection: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution. A common starting point is 0.1 equivalents relative to the amount of conjugate.[1]
-
Causality Explained: The reaction is a transesterification where the methoxide ion attacks the acetyl carbonyl group, releasing methyl acetate and the deprotected hydroxyl group. Only a catalytic amount of base is needed as the methoxide is regenerated.[12]
-
-
Monitor the Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress can be monitored by TLC for small molecules or by mass spectrometry for larger bioconjugates.[1]
-
Neutralize the Reaction: Once the deprotection is complete, the reaction must be neutralized. This can be achieved by adding an acidic ion-exchange resin and stirring until the pH is neutral (check with pH paper).[1] Alternatively, for robust biomolecules, careful addition of dilute acetic acid can be used.
-
Isolate the Product: Filter off the resin (if used) and remove the methanol under reduced pressure (for small molecules) or proceed directly to buffer exchange/desalting for proteins.
Purification and Characterization
A. Purification:
Post-conjugation and deprotection, purification is essential to remove unreacted linker, catalyst, and other reagents.
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for purifying protein conjugates.[13] It separates molecules based on size, effectively removing the small molecule reagents from the much larger protein conjugate.
-
Dialysis / Tangential Flow Filtration (TFF): For larger volumes, dialysis or TFF against a suitable buffer is an effective way to remove small molecular weight impurities.
-
Molecular Weight Cut-Off (MWCO) Spin Columns: For small-scale reactions, spin columns with an appropriate MWCO can rapidly desalt the sample and remove excess reagents.[14]
B. Characterization:
The final conjugate should be thoroughly characterized to confirm successful conjugation and determine the degree of labeling.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS are powerful techniques for characterizing PEGylated proteins.[5][15] A successful conjugation will result in a mass shift corresponding to the addition of the Propargyl-PEG5-glucose moiety (Mass = 394.42 Da, after deprotection) for each incorporated linker. The heterogeneity of the resulting peaks can also inform on the distribution of the drug-to-antibody ratio (DAR).[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates or to confirm the reaction chemistry, ¹H NMR can be used to identify the characteristic proton signal of the newly formed triazole ring, which typically appears as a singlet between δ 7.5 and 8.5 ppm.[16]
-
UV-Vis Spectroscopy: If the azide-partner contains a chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling by comparing the absorbance of the protein (at 280 nm) and the chromophore.
Alternative Strategy: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For biological systems where the cytotoxicity of copper is a concern, a copper-free click chemistry approach, SPAAC, can be considered.[17] However, SPAAC requires the use of a strained cyclooctyne instead of a terminal alkyne like the propargyl group.[17] Therefore, to use this method, the azide- and alkyne-bearing partners would need to be swapped, or the azide-modified biomolecule would need to be reacted with a strained cyclooctyne derivative. While SPAAC avoids copper, the reaction kinetics are generally slower than CuAAC.[17]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive Sodium Ascorbate | Always use a freshly prepared solution of sodium ascorbate. |
| Oxidized Cu(I) catalyst | Degas all aqueous solutions thoroughly with an inert gas before adding the catalyst. | |
| Incompatible buffer | Avoid buffers containing high concentrations of chelators (e.g., EDTA) or reducing agents (e.g., DTT) that interfere with the catalyst. | |
| Protein Precipitation | Copper-induced aggregation | Ensure the recommended ligand-to-copper ratio (e.g., 2:1 or higher for THPTA) is used to protect the protein.[9] |
| Solvent incompatibility | If using a high percentage of DMSO, add it to the aqueous protein solution slowly while gently mixing. | |
| Incomplete Deprotection | Insufficient catalyst | Add a slightly larger catalytic amount of NaOMe. |
| Presence of water | Use anhydrous methanol for the reaction. |
References
- Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
- Kayser, V., & Chen, W. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
- Maxwell, A. (2014).
-
Glycoscience Protocols. (2021). De-O-acetylation using sodium methoxide. NCBI. Retrieved from [Link]
- Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
- Pabst, M., et al. (2008). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins. Analytical Biochemistry, 378(2), 171-179.
- Lu, C., & Zhong, W. (2010). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Polymers, 2(4), 407-417.
- Hossain, M. A., et al. (2023).
- Taylor, L., Butler, C., & Schoffstall, A. (n.d.).
-
Jena Bioscience. (n.d.). CuAAC Cell Reaction Buffer Kit (THPTA based). Retrieved from [Link]
-
AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose. Retrieved from [Link]
- BenchChem. (2025).
- Laughlin, S. T., & Bertozzi, C. R. (2009). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 42(1), 111-121.
- Benito, J. M., et al. (2014). Carbohydrate PEGylation, an approach to improve pharmacological potency. Journal of Medicinal Chemistry, 57(15), 6277-6295.
- Reddit. (2023). Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. r/chemistry.
- CovalX. (2012).
- African Journal of Biomedical Research. (n.d.). Synthesis of Imidazole-1,2,3-Triazole Conjugates: Characterization, Antibiotic, and Anticancer Activity.
- Moses, J. E., & Moorhouse, A. D. (2007). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Opinion in Chemical Biology, 11(4), 438-444.
- Wang, P., et al. (2019).
- Novatia. (n.d.).
- Jewett, J. C., & Bertozzi, C. R. (2010). Click Triazoles for Bioconjugation. Chemical Society Reviews, 39(4), 1272-1279.
- Lang, K., & Chin, J. W. (2014). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 2, 43.
- Interchim. (n.d.). Click chemistries.
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- ResearchGate. (2017).
- Royal Society of Chemistry. (n.d.). Green Chemistry.
- Link Technologies. (n.d.). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria.
- ResearchGate. (2025).
- ResearchGate. (2025).
- Frontiers. (2024). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- MDPI. (n.d.).
- Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Journal of the American Society for Mass Spectrometry. (n.d.). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis.
- University of Bath. (n.d.). The syntheses of morphine glycosides.
- Frontiers. (2024). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Hermanson, G. (2020).
- PubMed. (n.d.).
- ResearchGate. (2019).
- Interchim. (n.d.). Click chemistries.
- BOC Sciences. (n.d.).
Sources
- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. mdpi.com [mdpi.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 16. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Metabolic labeling of glycoproteins with Propargyl-PEG5-tetra-Ac-beta-D-glucose
Application Note & Detailed Protocols
Metabolic Labeling of Glycoproteins with Propargyl-PEG5-tetra-Ac-beta-D-glucose: A Comprehensive Guide for Researchers
Abstract
Glycosylation is a critical post-translational modification that dictates protein function, localization, and stability. The ability to study the glycoproteome, or the full complement of glycoproteins, provides profound insights into cellular processes in both health and disease. This application note provides a detailed guide to the metabolic labeling of glycoproteins using Propargyl-PEG5-tetra-Ac-beta-D-glucose, a cell-permeable metabolic precursor that enables the visualization and identification of glycosylated proteins. We will delve into the underlying mechanism, provide step-by-step protocols for cell culture labeling and subsequent detection via click chemistry, and offer insights into data interpretation and troubleshooting. This powerful technique allows for the dynamic tracking of glycoprotein synthesis and trafficking, making it an invaluable tool for researchers in cell biology, proteomics, and drug development.
Introduction: Unveiling the Glycome with Bioorthogonal Chemistry
The study of glycoproteins has traditionally been challenging due to the immense complexity and heterogeneity of glycan structures. Metabolic glycoengineering offers a powerful solution by introducing bioorthogonal chemical reporters into cellular glycans. This strategy involves providing cells with a modified sugar precursor that bears a chemical handle, which is metabolically incorporated into nascent glycoproteins. This chemical handle, inert to the cell's native biochemistry, can then be selectively reacted with a probe for visualization or affinity purification.
Propargyl-PEG5-tetra-Ac-beta-D-glucose is an advanced metabolic label designed for this purpose. Its key features include:
-
Tetra-acetylated Glucose Core: The acetyl groups neutralize the hydroxyl groups, rendering the molecule lipophilic and enabling it to passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the acetyl groups, trapping the molecule and making it available for metabolic pathways.
-
Propargyl Group: This terminal alkyne serves as the bioorthogonal chemical handle. It is non-native to biological systems and provides a specific target for covalent ligation.
-
PEG5 Linker: The polyethylene glycol (PEG) linker enhances the aqueous solubility of the molecule and extends the propargyl group away from the glycan structure. This increased steric accessibility significantly improves the efficiency of the subsequent detection reaction.
This application note will guide you through the effective use of Propargyl-PEG5-tetra-Ac-beta-D-glucose to label, detect, and analyze glycoproteins in your experimental systems.
Mechanism of Action: From Uptake to Incorporation
The successful application of Propargyl-PEG5-tetra-Ac-beta-D-glucose relies on its hijacking of the natural hexosamine biosynthetic pathway.
-
Cellular Uptake and Deacetylation: The acetylated, cell-permeable molecule enters the cytoplasm. Cellular esterases efficiently remove the acetyl groups, yielding Propargyl-PEG5-β-D-glucose. This deacetylation step is crucial as it traps the molecule inside the cell.
-
Metabolic Conversion: The modified glucose molecule is then processed by the cellular machinery. It can enter various metabolic pathways, including the hexosamine biosynthetic pathway, where it can be converted into modified UDP-N-acetylglucosamine (UDP-GlcNAc) or other nucleotide sugars.
-
Glycosyltransferase-Mediated Incorporation: Cellular glycosyltransferases, the enzymes responsible for building glycan chains, recognize these modified nucleotide sugars as substrates. They then incorporate the propargyl-tagged monosaccharide into N-linked and O-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum and Golgi apparatus.
-
Bioorthogonal Ligation (Click Chemistry): The propargyl-labeled glycoproteins are now ready for detection. The alkyne handle is specifically reacted with an azide-containing probe (e.g., a fluorescent dye, or a biotin tag for affinity purification) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This forms a stable triazole linkage, covalently attaching the probe to the glycoprotein of interest.
Diagram: Metabolic Incorporation and Detection Workflow
Caption: Workflow of glycoprotein labeling from cell uptake to analysis.
Applications in Research and Development
The versatility of this metabolic labeling strategy enables a wide range of applications:
-
In-gel Fluorescence Visualization: Labeled glycoproteins can be reacted with a fluorescent azide (e.g., Alexa Fluor 488 Azide) and visualized directly by SDS-PAGE, allowing for the profiling of glycoprotein expression.
-
Fluorescence Microscopy: Enables the imaging of glycoprotein localization and trafficking within cells, providing spatial and temporal information.
-
Glycoproteomic Profiling: By using a biotin-azide tag, labeled glycoproteins can be enriched from complex cell lysates using streptavidin affinity chromatography. The enriched proteins can then be identified and quantified by mass spectrometry.
-
Monitoring Glycosylation Changes: This technique is ideal for studying changes in glycosylation patterns in response to drug treatment, disease progression, or different cellular states.
Detailed Experimental Protocol
This protocol provides a general framework for labeling glycoproteins in adherent mammalian cells. Optimization may be required for different cell types or experimental goals.
Materials and Reagents
-
Propargyl-PEG5-tetra-Ac-beta-D-glucose
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reaction components:
-
Azide-functionalized probe (e.g., fluorescent or biotin azide)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate, or a water-soluble ligand/copper complex like THPTA)
-
-
SDS-PAGE and Western blotting reagents
-
Fluorescence scanner or confocal microscope
Step-by-Step Method: Labeling and Analysis
Part A: Metabolic Labeling of Cells
-
Cell Seeding: Plate cells on an appropriate culture vessel (e.g., 6-well plate) and grow until they reach 70-80% confluency. Ensure a healthy, logarithmically growing cell population.
-
Prepare Labeling Medium: Prepare a stock solution of Propargyl-PEG5-tetra-Ac-beta-D-glucose in DMSO (e.g., 50 mM). Dilute the stock solution directly into pre-warmed complete cell culture medium to a final working concentration.
-
Scientist's Note: A typical starting concentration is 25-50 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your cell line that maximizes signal without inducing cytotoxicity.
-
-
Labeling Incubation: Remove the old medium from the cells, wash once with PBS, and add the prepared labeling medium.
-
Incubate: Return the cells to a 37°C, 5% CO₂ incubator for 16-48 hours. The optimal incubation time depends on the turnover rate of the glycoproteins of interest.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated label. Proceed immediately to cell lysis or fixation for microscopy.
Part B: Cell Lysis and Protein Quantification
-
Lysis: Add ice-cold lysis buffer (e.g., 100-200 µL for a well in a 6-well plate) containing protease inhibitors to the washed cell pellet.
-
Incubate and Scrape: Incubate on ice for 20 minutes with occasional vortexing. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant to a new tube and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
Part C: Click Chemistry Reaction for In-Gel Fluorescence
-
Reaction Setup: In a microcentrifuge tube, combine the following components. The final volume can be adjusted as needed.
-
Protein Lysate: 20-50 µg
-
Fluorescent Azide Probe: 25-100 µM final concentration
-
Copper(II) Sulfate (CuSO₄): 1 mM final concentration
-
Ligand (e.g., THPTA): 1 mM final concentration
-
Reducing Agent (e.g., Sodium Ascorbate): 1 mM final concentration (prepare fresh)
-
-
Initiate Reaction: Add the sodium ascorbate last to initiate the click reaction.
-
Incubation: Vortex briefly and incubate at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE: Add 4X Laemmli sample buffer to the reaction mixture, boil for 5 minutes at 95°C.
-
Electrophoresis and Imaging: Load the samples onto a polyacrylamide gel. After electrophoresis, visualize the fluorescently labeled glycoproteins using a gel scanner with the appropriate excitation and emission filters. A Coomassie stain can be performed afterward to visualize total protein.
Table 1: Recommended Starting Concentrations and Incubation Times
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 70-80% confluency | Ensures active metabolism and protein synthesis. |
| Labeling Reagent Conc. | 25 - 100 µM | Optimize for each cell line to balance signal and toxicity. |
| Labeling Incubation Time | 16 - 48 hours | Longer times increase signal but may affect cell health. |
| Protein Lysate Amount | 20 - 50 µg per reaction | Sufficient for clear visualization on a standard gel. |
| Azide Probe Conc. | 25 - 100 µM | Higher concentrations can increase background. |
| Click Reaction Time | 1 hour at RT | Generally sufficient for complete reaction. |
Diagram: Experimental Protocol Flow
Caption: Step-by-step experimental workflow for glycoprotein labeling.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Fluorescent Signal | 1. Insufficient labeling time or concentration.2. Cell line has low metabolic uptake.3. Inefficient click reaction (e.g., oxidized reagents).4. Glycoprotein of interest is low abundance. | 1. Increase incubation time and/or concentration of the label.2. Confirm cell viability; try a different cell line.3. Prepare fresh sodium ascorbate solution immediately before use.4. Load more protein onto the gel or consider enrichment. |
| High Background Signal | 1. Excess, unreacted fluorescent probe.2. Non-specific binding of the probe to the gel or membrane.3. Copper-mediated protein degradation. | 1. Perform a protein precipitation (e.g., methanol/chloroform) after the click reaction to remove small molecules.2. Ensure adequate washing steps.3. Include a copper chelator/ligand like THPTA in the reaction. |
| Cell Toxicity/Death | 1. Labeling reagent concentration is too high.2. Extended incubation period is detrimental to cells. | 1. Perform a dose-response curve to find the maximum non-toxic concentration.2. Reduce the incubation time. |
| Smeared Bands on Gel | 1. Glycoproteins often run as smears due to heterogeneous glycosylation.2. Protein degradation. | 1. This is often the expected result for glycoproteins.2. Ensure protease inhibitors are always present and keep samples on ice. |
References
For further reading and to understand the foundational principles of the techniques described, please consult the following resources:
-
Bertozzi, C. R., & Sletten, E. M. (2009). Bioorthogonal Chemistry: Fishing for Function. A seminal review on the field of bioorthogonal chemistry. Source: Nature Chemical Biology. [Link]
-
Laughlin, S. T., & Bertozzi, C. R. (2007). Metabolic labeling of glycans with azido sugars for visualization and proteomics. A detailed protocol and application paper. Source: Nature Protocols. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. An overview of applying chemical reactions in biological environments. Source: Nature Chemical Biology. [Link]
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. The foundational paper on CuAAC click chemistry. Source: Angewandte Chemie International Edition. [Link]
Application Notes and Protocols for Cell Surface Modification using Propargyl-PEG5-tetra-Ac-beta-D-glucose
Introduction: Engineering the Cellular Interface
The cell surface, a dynamic landscape of proteins, lipids, and complex carbohydrates known as glycans, dictates how a cell interacts with its environment. These interactions are fundamental to processes ranging from cell adhesion and signaling to immune recognition and pathogenesis. The ability to precisely modify this surface provides a powerful tool for researchers to probe these functions, engineer cellular behavior, and develop novel therapeutic strategies. Metabolic glycoengineering has emerged as a key technology in this field, allowing for the introduction of unnatural functionalities onto cell surface glycans.[1][2] This is achieved by providing cells with synthetic monosaccharide analogs that are taken up and processed by the cell's own biosynthetic machinery, ultimately being incorporated into the glycocalyx.[1]
This guide details the use of Propargyl-PEG5-tetra-Ac-beta-D-glucose , a novel metabolic label, for the introduction of alkyne functionalities onto the cell surface. This molecule is a peracetylated glucose derivative, enhancing its cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the modified glucose enters the hexosamine biosynthetic pathway.[3] The propargyl group, a terminal alkyne, serves as a bioorthogonal handle for subsequent chemical ligation via "click chemistry."[4] The polyethylene glycol (PEG5) spacer enhances the molecule's solubility and extends the propargyl group from the cell surface, potentially improving its accessibility for subsequent reactions.
This two-step approach—metabolic incorporation followed by a bioorthogonal click reaction—enables the covalent attachment of a wide array of probes, such as fluorescent dyes, biotin, or even therapeutic agents, to the cell surface with high specificity and efficiency.[4] This powerful technique opens up avenues for advanced cell imaging, proteomic analysis of glycoproteins, and the development of targeted drug delivery systems.
Principle of the Method
The cell surface modification process using Propargyl-PEG5-tetra-Ac-beta-D-glucose is a two-stage process:
-
Metabolic Labeling: The peracetylated and PEGylated glucose analog is supplied to cells in culture. The acetyl groups increase its lipophilicity, facilitating its passive diffusion across the cell membrane.[3] Inside the cell, non-specific esterases remove the acetyl groups, releasing the modified glucose. This unnatural sugar is then processed through the cellular metabolic pathways that synthesize nucleotide sugars, the building blocks for glycans.[1][3] Glycosyltransferases in the Golgi apparatus then incorporate this alkyne-tagged sugar into growing glycan chains on glycoproteins and glycolipids, which are subsequently transported to the cell surface.
-
Bioorthogonal Click Chemistry: The alkyne groups now displayed on the cell surface serve as a handle for a highly specific and efficient chemical reaction with an azide-functionalized probe. This reaction, a form of click chemistry, can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] CuAAC is a rapid and high-yielding reaction but requires a copper catalyst that can be toxic to living cells, necessitating the use of chelating ligands to mitigate these effects.[5][7] SPAAC, on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne, but the reaction kinetics are generally slower than CuAAC.[8] The choice between these two methods depends on the specific experimental requirements, such as the need for live-cell imaging or the sensitivity of the cell type to copper.
Diagram of the Metabolic Labeling and Click Chemistry Workflow
Caption: Proposed metabolic incorporation pathway.
References
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. [Link]
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Song, W., Liu, Y., He, J., & Wang, H. (2022). The Applications of Metabolic Glycoengineering. Frontiers in Bioengineering and Biotechnology, 10, 831136. [Link]
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Yarema, K. J., & Bertozzi, C. R. (2009). Metabolic glycoengineering: Sialic acid and beyond. Glycobiology, 19(9), 926–941. [Link]
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Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. R., Lo, A., Codelli, J. A., & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]
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Du, J., & Yarema, K. J. (2010). Metabolic glycoengineering: a new vision for the manipulation of the cell surface. Current opinion in chemical biology, 14(2), 161-169. [Link]
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Zaro, B. W., & Pratt, M. R. (2013). Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation. Glycobiology, 23(6), 637-647. [Link]
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Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13-21. [Link]
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Soriano-Castell, D., & Argibay, B. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews, 51(2), 523-547. [Link]
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Lee, H. J., & Lee, Y. S. (2017). Molecular Imaging Based on Metabolic Glycoengineering and Bioorthogonal Click Chemistry. Biomolecules & therapeutics, 25(3), 249–257. [Link]
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Chuh, K. N., Zaro, B. W., & Pratt, M. R. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Methods in Enzymology, 654, 1-33. [Link]
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AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose. [Link]
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Han, S. S., Lee, D. E., Shim, H. E., Lee, S., Jung, T., Oh, J. H., Lee, H. A., Moon, S. H., Jeon, J., Yoon, S., Kim, K., & Kang, S. W. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics, 7(5), 1164–1176. [Link]
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Kennedy, S. B., & De-Vit, J. D. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(43), 17393-17403. [Link]
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Wratil, P. R., & Horstkorte, R. (2017). Metabolic Glycoengineering of Sialic Acid Using N-Acyl-Modified Mannosamines. Journal of visualized experiments : JoVE, (129), 55746. [Link]
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Laughlin, S. T., Baskin, J. M., Amacher, S. L., & Bertozzi, C. R. (2008). In vivo imaging of membrane-associated glycans in developing zebrafish. Science (New York, N.Y.), 320(5876), 664–667. [Link]
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Application Note: A Modular Platform for Glycoconjugate Vaccine Synthesis Using Click Chemistry
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of well-defined glycoconjugate vaccines. We present a modular and highly efficient workflow centered on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." The protocol details the strategic functionalization of a carrier protein with a terminal alkyne using a heterobifunctional NHS-PEG linker, the preparation of an azide-modified synthetic carbohydrate antigen (including a standard deacetylation protocol), and their subsequent covalent ligation. This method moves beyond traditional, often heterogeneous, conjugation chemistries to offer precise control over conjugate structure, ensuring high batch-to-batch consistency and facilitating a deeper understanding of structure-immunogenicity relationships. Detailed, step-by-step protocols for synthesis, purification via Size Exclusion Chromatography (SEC), and characterization by SDS-PAGE, HPAEC-PAD, and SEC-MALS are provided for researchers in vaccine development and bioconjugation.
Introduction: The Rationale for Controlled Glycoconjugate Synthesis
Glycoconjugate vaccines represent a major triumph in public health, effectively combating diseases caused by encapsulated bacteria like Streptococcus pneumoniae and Haemophilus influenzae type b.[1] These vaccines work by covalently linking bacterial capsular polysaccharides (PS), which are T-cell independent antigens, to immunogenic carrier proteins.[2] This conjugation converts the immune response from a weak, short-lived T-independent one to a robust, T-cell dependent response that generates long-term immunological memory.[3]
While effective, first-generation glycoconjugates produced by bulk chemical methods on purified bacterial polysaccharides often result in a heterogeneous mixture with variable polysaccharide size and multiple, undefined linkage points on the protein carrier.[4] This heterogeneity can complicate manufacturing, quality control, and the precise evaluation of the vaccine's mechanism of action.
The scientific community is rapidly advancing toward rationally designed, synthetic vaccines. By using well-defined, synthetic oligosaccharide antigens, researchers can ensure a consistent product and precisely probe the minimal epitope required for a protective immune response.[5] Central to this modern approach is the use of bio-orthogonal conjugation chemistries, which allow for specific and efficient covalent bond formation under mild, aqueous conditions without cross-reactivity with biological functional groups.[6]
Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" has emerged as a leading strategy.[7][8] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with exceptional specificity and near-quantitative yields.[9] Furthermore, the incorporation of Polyethylene Glycol (PEG) linkers as spacers between the antigen and the carrier protein can enhance the solubility of the final conjugate, improve stability, and minimize steric hindrance, potentially leading to improved immunological outcomes.[10]
This guide details a complete workflow for creating a model glycoconjugate vaccine, from component preparation to final product analysis, using these state-of-the-art tools.
Principle of the Method
The synthesis strategy is a modular, two-part process that culminates in the creation of the glycoconjugate.
-
Carrier Protein Activation: The process begins by modifying a carrier protein (e.g., Bovine Serum Albumin (BSA) or CRM197) with terminal alkyne groups. This is achieved by reacting the primary amines on the protein surface (N-terminus and lysine ε-amino groups) with an N-Hydroxysuccinimide (NHS) ester-functionalized PEG-alkyne linker (e.g., NHS-PEG4-Alkyne). The NHS ester forms a stable amide bond with the protein's amines.[11][12]
-
Antigen-Protein Conjugation: A synthetic carbohydrate antigen, functionalized with a terminal azide group, is then covalently attached to the alkyne-modified carrier protein using the CuAAC reaction. This reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8] The resulting 1,2,3-triazole ring forms an irreversible, stable bridge connecting the glycan to the protein via the PEG spacer.
The final conjugate is then purified to remove unreacted starting materials, catalysts, and reagents, and subsequently characterized to confirm its identity, purity, and key structural attributes.
Figure 1. High-level experimental workflow for glycoconjugate synthesis.
Detailed Experimental Protocols
Materials and Reagents
| Reagent / Material | Supplier | Notes |
| Carrier Protein (e.g., BSA, CRM197) | Standard Vendor | ≥98% purity |
| NHS-PEGn-Alkyne Linker | BroadPharm, AxisPharm | n ≥ 4 |
| Azide-functionalized Carbohydrate | Custom Synthesis | Acetyl-protected |
| Copper (II) Sulfate Pentahydrate | Sigma-Aldrich | |
| Sodium L-Ascorbate | Sigma-Aldrich | |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | Optional but recommended Cu(I) ligand |
| Sodium Methoxide (0.5 M in Methanol) | Sigma-Aldrich | For deacetylation |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard Vendor | Amine-free |
| Sodium Bicarbonate Buffer (0.1 M), pH 8.3 | In-house prep | Amine-free |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | For hydrolysis |
| Size Exclusion Chromatography Column | GE, Bio-Rad | e.g., Superdex 200 or Sephacryl S-300 |
| SDS-PAGE Gels and Reagents | Bio-Rad | |
| HPAEC-PAD System with CarboPac column | Thermo Fisher Scientific |
Protocol 1: Activation of Carrier Protein with Alkyne-PEG Linker
This protocol describes the modification of primary amines on the carrier protein with an alkyne-functionalized PEG linker. The reaction must be performed in an amine-free buffer to prevent quenching of the NHS ester.[13]
-
Protein Preparation: Prepare a solution of the carrier protein (e.g., BSA) at 5-10 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3. If the protein is in a different buffer (like Tris or PBS), exchange it into the reaction buffer using dialysis or a desalting column.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEGn-Alkyne linker in anhydrous DMSO to a stock concentration of 10-20 mM. The NHS ester moiety readily hydrolyzes in aqueous solutions.[14]
-
Reaction Setup: Add a 20-fold molar excess of the NHS-PEGn-Alkyne stock solution to the protein solution while gently stirring. The final concentration of DMSO in the reaction should not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted linker by extensive dialysis against PBS (pH 7.4) or by using a desalting column (e.g., PD-10).
-
Quantification & Storage: Determine the protein concentration using a standard protein assay (e.g., BCA). The alkyne-activated protein is now ready for conjugation or can be stored at -80°C.
Protocol 2: Deacetylation of Azide-Functionalized Carbohydrate
Synthetic carbohydrates are often produced with acetyl protecting groups on their hydroxyls. These must be removed to expose the native sugar structure before conjugation. This procedure uses the Zemplén deacetylation method, a base-catalyzed transesterification.[15]
-
Dissolution: Dissolve the acetylated azide-carbohydrate in anhydrous methanol to a concentration of 10-20 mg/mL.
-
Catalyst Addition: To the stirred solution, add 0.1 equivalents of 0.5 M sodium methoxide in methanol (relative to the number of acetyl groups).
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours at room temperature).
-
Neutralization: Quench the reaction by adding a few drops of acetic acid or by bubbling CO₂ gas through the solution until it reaches a neutral pH. Alternatively, add Amberlite IR120 (H⁺ form) resin, stir for 15 minutes, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: The resulting deprotected sugar can be purified by silica gel chromatography or C18 reverse-phase chromatography if necessary. Confirm the structure by NMR or Mass Spectrometry.
Protocol 3: CuAAC "Click" Conjugation
This is the core conjugation step, joining the alkyne-protein and the azide-carbohydrate.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the alkyne-activated carrier protein in PBS.
-
Prepare a 10-20 mg/mL solution of the deprotected azide-carbohydrate in PBS.
-
Prepare fresh stock solutions of 50 mM Copper (II) Sulfate and 100 mM Sodium Ascorbate in water.
-
-
Reaction Assembly:
-
In a reaction vessel, combine the alkyne-activated protein and the azide-carbohydrate. Use a 30- to 50-fold molar excess of the carbohydrate relative to the protein to drive the reaction to completion.
-
Optional but recommended: Add a copper(I)-stabilizing ligand like TBTA to the reaction mixture at a final concentration of 1 mM. This improves reaction efficiency and reduces potential protein damage.[8]
-
-
Reaction Initiation: Add the Sodium Ascorbate solution to a final concentration of 5 mM. Immediately after, add the Copper (II) Sulfate solution to a final concentration of 1 mM. The solution may turn a faint yellow-orange.
-
Incubation: Gently agitate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C. Protect the reaction from light.
-
Quenching (Optional): The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper.
// Nodes Protein [label="Carrier Protein \n (with Lysine -NH2)"]; NHS_Linker [label="NHS-PEG-Alkyne"]; Activated_Protein [label="Alkyne-Activated Protein"]; Azide_Sugar [label="Azide-Carbohydrate"]; Glycoconjugate [label="Final Glycoconjugate"]; Catalyst [label="Cu(I) Catalyst \n (CuSO4 / Ascorbate)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Protein -> Activated_Protein [label=" + NHS_Linker \n (pH 8.3)"]; Activated_Protein -> Glycoconjugate [label=" + Azide-Sugar"]; Catalyst -> Glycoconjugate [style=dashed];
// Invisible nodes for layout {rank=same; Protein; NHS_Linker;} {rank=same; Activated_Protein; Azide_Sugar;} {rank=same; Glycoconjugate; Catalyst;} }
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Illuminating Glycan Dynamics In Vivo: A Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose
For researchers, scientists, and drug development professionals venturing into the dynamic world of in vivo glycobiology, Propargyl-PEG5-tetra-Ac-beta-D-glucose emerges as a powerful chemical tool. This guide provides an in-depth exploration of its applications, underpinned by detailed protocols and the scientific rationale behind its use. We will delve into the intricacies of metabolic glycoengineering and bioorthogonal chemistry, offering a comprehensive framework for the successful implementation of this innovative probe in living systems.
Introduction: Unveiling the Glycocalyx with Chemical Precision
The cell surface is adorned with a dense and complex layer of glycans, collectively known as the glycocalyx. These sugar chains play pivotal roles in a myriad of physiological and pathological processes, including cell-cell recognition, immune responses, and cancer progression. Studying the dynamic nature of the glycocalyx in its native environment—within a living organism—presents a formidable challenge.
Metabolic glycoengineering offers an elegant solution. By introducing a subtly modified monosaccharide bearing a chemical reporter group, we can hijack the cell's own metabolic machinery to incorporate this "unnatural" sugar into newly synthesized glycans. Propargyl-PEG5-tetra-Ac-beta-D-glucose is one such metabolic precursor, meticulously designed for in vivo applications.
This molecule is a heterobifunctional linker comprised of three key components:
-
Tetra-acetylated beta-D-glucose: The acetyl groups enhance cell permeability, allowing the molecule to efficiently cross cell membranes. Once inside the cell, cellular esterases remove the acetyl groups, trapping the glucose analog. The glucose moiety itself is recognized by cellular glucose transporters, facilitating its uptake. This is particularly advantageous for targeting cells with high glucose metabolism, such as cancer cells.
-
Propargyl group: This terminal alkyne serves as a bioorthogonal chemical handle. It is metabolically incorporated into glycan structures and remains inert to the vast majority of biological molecules. This handle awaits a specific and highly efficient chemical reaction with a complementary azide-functionalized probe.
-
PEG5 (Pentaethylene glycol) linker: The PEG chain is crucial for in vivo applications. It enhances the solubility and biocompatibility of the molecule, potentially reducing immunogenicity and altering its pharmacokinetic profile to improve circulation time.
The subsequent reaction of the incorporated propargyl group with an azide-bearing detection molecule, a process known as "click chemistry," allows for the visualization and analysis of newly synthesized glycans. This powerful combination of metabolic labeling and bioorthogonal chemistry provides a window into the dynamic world of glycobiology in living organisms.
The Underlying Principle: A Two-Step Strategy for In Vivo Glycan Labeling
The in vivo application of Propargyl-PEG5-tetra-Ac-beta-D-glucose hinges on a sequential, two-step process: metabolic labeling followed by bioorthogonal detection.
Step 1: Metabolic Labeling
The administered Propargyl-PEG5-tetra-Ac-beta-D-glucose circulates throughout the body and is taken up by cells. Inside the cell, the acetyl groups are cleaved, and the propargyl-glucose analog enters the appropriate metabolic pathway to be incorporated into various glycoconjugates. This results in the display of the propargyl handle on the surface of cells that have actively metabolized the sugar analog.
Step 2: Bioorthogonal "Click" Chemistry
Following a sufficient labeling period, an azide-functionalized detection probe (e.g., a fluorescent dye, a biotin tag for enrichment, or an imaging agent) is introduced. This probe will selectively and covalently react with the propargyl groups displayed on the cell-surface glycans via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This "click" reaction forms a stable triazole linkage, effectively tagging the newly synthesized glycans for downstream analysis.
Visualizing the Workflow: From Administration to Detection
Caption: Workflow for ex vivo detection of metabolically labeled glycans in tissue lysates.
Scientific Integrity and Trustworthiness: A Self-Validating System
To ensure the scientific rigor of your experiments, it is crucial to incorporate proper controls.
-
Vehicle Control: Administer the vehicle alone to a cohort of animals to account for any effects of the injection procedure or the vehicle itself.
-
No-Azide Control: For the detection step, include a sample from a metabolically labeled animal that is not treated with the azide-fluorophore. This will control for any background fluorescence from the tissue lysate.
-
No-Click-Catalyst Control: A reaction mixture containing the labeled lysate and the azide-fluorophore but lacking the copper catalyst and reducing agent will demonstrate the specificity of the click reaction.
By including these controls, you can be confident that the observed signals are a direct result of the specific metabolic incorporation and bioorthogonal ligation of your probe.
Concluding Remarks and Future Perspectives
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a valuable tool for probing the intricate world of glycobiology in living organisms. Its thoughtful design allows for efficient cellular uptake, metabolic incorporation, and specific bioorthogonal detection. The protocols and principles outlined in this guide provide a solid foundation for researchers to embark on their own in vivo glycan labeling studies.
Future advancements in this field will likely focus on the development of new bioorthogonal reactions with even faster kinetics and lower toxicity, as well as the creation of multimodal probes that allow for simultaneous imaging and therapeutic intervention. The continued application of these innovative chemical tools promises to further unravel the complex roles of glycans in health and disease, paving the way for novel diagnostic and therapeutic strategies.
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Jiang, H., et al. (2014). Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry. Bioconjugate Chemistry, 25(4), 698-706. Retrieved from [Link]
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Kufleitner, M., Haiber, L. M., & Wittmann, V. (2023). Metabolic glycoengineering - exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews, 52(2), 510-535. Retrieved from [Link]
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Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo. (n.d.). Retrieved from [Link]
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Pegylated glucose gold nanoparticles for improved in-vivo bio-distribution and enhanced radiotherapy on cervical cancer. (2020). International Journal of Nanomedicine. Retrieved from [Link]
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CLICK-labeling of cellular metabolites. (n.d.). Jena Bioscience. Retrieved from [Link]
Unveiling the Glycoproteome: A Guide to Metabolic Labeling with Propargyl-PEG5-tetra-Ac-beta-D-glucose
Introduction: A Chemical Biologist's Gateway to the Glycoproteome
In the intricate landscape of proteomics, the study of glycoproteins presents a formidable challenge. These proteins, adorned with complex carbohydrate structures (glycans), are pivotal players in a myriad of cellular processes, including cell-cell recognition, signaling, and immune responses.[1] Their dynamic nature and the heterogeneity of their glycosylation patterns, however, make their comprehensive analysis a complex task.[2] This guide delves into a powerful chemoselective strategy that has revolutionized our ability to explore the glycoproteome: metabolic labeling with bioorthogonal chemical reporters.[1][3][4]
Specifically, we will focus on the application of Propargyl-PEG5-tetra-Ac-beta-D-glucose , a meticulously designed chemical probe for the targeted analysis of glycoproteins. This molecule serves as a powerful tool for researchers, scientists, and drug development professionals to tag, enrich, and identify glycoproteins from complex biological samples.
At its core, Propargyl-PEG5-tetra-Ac-beta-D-glucose is a trifunctional molecule engineered for seamless integration into the cellular machinery and subsequent detection:
-
Tetra-acetylated Beta-D-glucose: The acetyl groups enhance cell permeability, allowing the molecule to readily cross the cell membrane. Once inside, cellular esterases remove the acetyl groups, trapping the glucose analog within the cell. This sugar moiety is then processed by the cell's metabolic pathways and incorporated into newly synthesized glycans.[1]
-
Propargyl Group: This terminal alkyne serves as a bioorthogonal handle. It is chemically inert within the biological system but can undergo a highly specific and efficient reaction with an azide-containing molecule in a process known as "click chemistry."[5][6][7] This allows for the covalent attachment of a reporter tag for visualization or enrichment.
-
PEG5 Spacer: The polyethylene glycol (PEG) linker enhances the solubility of the molecule in aqueous environments, a crucial feature for its use in biological systems.
This guide will provide a comprehensive overview of the experimental workflow, from the initial metabolic labeling of cells to the final mass spectrometry analysis of enriched glycoproteins. We will explore the causality behind each experimental choice and provide detailed, field-proven protocols to ensure the integrity and reproducibility of your results.
The Experimental Workflow: A Step-by-Step Journey to Glycoprotein Discovery
The overall strategy for utilizing Propargyl-PEG5-tetra-Ac-beta-D-glucose in proteomics research can be dissected into four key stages:
-
Metabolic Labeling: Introducing the propargyl-glucose analog to living cells for its incorporation into glycoproteins.
-
Cell Lysis and Click Chemistry: Rupturing the cells to release the labeled proteins and covalently attaching a reporter tag (e.g., biotin-azide) to the propargyl group.
-
Enrichment of Labeled Glycoproteins: Isolating the biotin-tagged glycoproteins from the complex protein lysate using streptavidin-functionalized beads.
-
Mass Spectrometry Analysis: Identifying and quantifying the enriched glycoproteins through advanced mass spectrometry techniques.
Figure 1: Overall experimental workflow for glycoproteomic analysis.
Part 1: Metabolic Labeling of Glycoproteins
The "Why": The principle behind metabolic labeling is to hijack the cell's natural biosynthetic pathways.[1] By providing cells with a modified sugar precursor, we can trick them into incorporating this "unnatural" sugar into their glycans. The tetra-acetylated form of the glucose analog is crucial for efficient passive diffusion across the cell membrane. Inside the cell, non-specific esterases cleave the acetyl groups, and the resulting propargyl-glucose enters the hexosamine biosynthetic pathway, ultimately leading to its incorporation into various types of glycans.
Protocol 1: Metabolic Labeling of Adherent Cells
Materials:
-
Propargyl-PEG5-tetra-Ac-beta-D-glucose
-
Complete cell culture medium appropriate for your cell line
-
Adherent cells cultured to ~70-80% confluency
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Labeling Medium:
-
Prepare a 10 mM stock solution of Propargyl-PEG5-tetra-Ac-beta-D-glucose in sterile DMSO.
-
On the day of the experiment, dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line to balance labeling efficiency with potential toxicity.
-
-
Label the Cells:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The incubation time can be optimized based on the protein turnover rate and experimental goals.
-
-
Harvest the Cells:
-
After the incubation period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any unincorporated sugar analog.
-
Harvest the cells by scraping or trypsinization. If using trypsin, ensure to quench the reaction with a trypsin inhibitor or serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once more with ice-cold PBS.
-
The cell pellet can be stored at -80°C or used immediately for cell lysis.
-
| Parameter | Recommended Range | Considerations |
| Probe Concentration | 25 - 100 µM | Higher concentrations may lead to cytotoxicity. Optimize for each cell line. |
| Incubation Time | 24 - 72 hours | Longer times can increase labeling but may also affect cell health. |
| Cell Confluency | 70 - 80% | Ensures cells are in an active metabolic state for efficient probe uptake. |
Part 2: Cell Lysis and Click Chemistry Reaction
The "Why": Once the glycoproteins are labeled, the next step is to make the propargyl handle accessible for the click reaction. This requires lysing the cells to release the proteins into a solution. The subsequent click reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction that forms a stable triazole linkage between the propargyl group on the glycoprotein and an azide-functionalized reporter molecule, such as biotin-azide.[5][6][8] The choice of lysis buffer is critical as some components, like primary amines (e.g., Tris), can interfere with the CuAAC reaction.[5]
Sources
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propargyl-PEG5-tetra-Ac-beta-D-glucose Reactions
Welcome to the technical support guide for Propargyl-PEG5-tetra-Ac-beta-D-glucose. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency of reactions involving this versatile linker. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot and optimize your conjugations with confidence.
The primary application for Propargyl-PEG5-tetra-Ac-beta-D-glucose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[1] This molecule serves as a hydrophilic linker, connecting a protected glucose moiety to a target molecule via a stable triazole linkage.[2][3] This guide focuses exclusively on troubleshooting and optimizing the CuAAC reaction.
Core Principles of the CuAAC Reaction
Understanding the mechanism is critical for effective troubleshooting. The CuAAC reaction is not a simple one-pot mix; it's a catalytic cycle sensitive to several factors. The reaction involves the formation of a 1,4-disubstituted 1,2,3-triazole from the terminal alkyne of your Propargyl-PEG5-tetra-Ac-beta-D-glucose and an azide-functionalized molecule.
The key player is the Copper(I) catalyst.[4] This species is generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate.[5] The Cu(I) ion then coordinates with the terminal alkyne, activating it for cycloaddition with the azide partner.[]
To maintain the catalytic cycle and prevent undesirable side reactions, a stabilizing ligand is often essential. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) not only accelerate the reaction but also protect the Cu(I) from oxidation to Cu(II), which is catalytically inactive and can promote alkyne homodimerization (Glaser coupling).[7]
Caption: The CuAAC Catalytic Cycle.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments.
Question 1: Why is my reaction yield consistently low or the reaction fails to proceed at all?
This is the most common issue, often stemming from problems with the catalytic system.
Potential Causes & Diagnostic Steps:
-
Inactive Catalyst (Oxidation of Cu(I)): The Cu(I) catalyst is readily oxidized by dissolved oxygen in the reaction solvents.
-
Diagnosis: Does the reaction mixture turn blue or green? This indicates the presence of Cu(II). A successful reaction often maintains a heterogeneous yellow or orange appearance.
-
Solution:
-
Deoxygenate Solvents: Before adding reagents, thoroughly sparge your solvents (water, t-BuOH, etc.) with an inert gas like argon or nitrogen for 15-20 minutes.
-
Use Excess Reducing Agent: Ensure you are using a fresh, high-quality source of sodium ascorbate. A 2- to 5-fold molar excess relative to the copper catalyst is recommended to maintain a reducing environment.[5]
-
Work Quickly: Prepare your catalyst/reagent solutions immediately before use. Do not let the pre-mixed catalyst solution sit exposed to air.
-
-
-
Poor Reagent Quality or Stoichiometry:
-
Diagnosis: Have the starting materials been independently verified by NMR or MS? Is your azide partner stable and pure? Are you certain of the concentrations?
-
Solution:
-
Verify Reagents: Always confirm the identity and purity of your Propargyl-PEG5-tetra-Ac-beta-D-glucose and, critically, your azide coupling partner before starting a large-scale reaction.
-
Stoichiometry Check: For precious substrates, it's common to use a slight excess (1.1 to 1.5 equivalents) of the more easily accessible reagent. Ensure your calculations are correct.
-
-
-
Catalyst Sequestration: If your azide partner is a complex biomolecule (e.g., a protein with histidine residues), it may chelate the copper catalyst, rendering it inactive.[8]
-
Diagnosis: The reaction fails with the complex biomolecule but works perfectly with a simple control azide (e.g., benzyl azide).
-
Solution:
-
Increase Catalyst/Ligand Loading: Systematically increase the concentration of both the copper salt and the stabilizing ligand.
-
Use a Copper-Chelating Ligand: Employ a specialized ligand designed for bioconjugation, such as THPTA or BTTAA, which are more water-soluble and effective at preventing sequestration.
-
-
Caption: Diagnostic workflow for low reaction yield.
Question 2: My TLC/LC-MS analysis shows my starting alkyne is consumed, but I see multiple product spots. What are the likely side products?
The appearance of multiple spots points towards side reactions or degradation.
Potential Causes & Solutions:
-
Alkyne Homodimerization (Glaser Coupling): This is the most common side reaction, forming a di-yne. It is promoted by the presence of Cu(II) and oxygen.
-
Diagnosis: Look for a mass corresponding to (2 x Mass of Alkyne - 2H). The product will be more nonpolar than the starting material.
-
Solution: This issue has the same root cause as catalyst oxidation. Improve deoxygenation of your reaction mixture and ensure a sufficient excess of sodium ascorbate. The use of a stabilizing ligand like TBTA is highly effective at suppressing this pathway.[7]
-
-
Hydrolysis of Acetyl Protecting Groups: The tetra-acetylated glucose moiety contains ester bonds, which can be hydrolyzed under overly acidic or basic conditions.[9][10] While CuAAC is tolerant of a wide pH range (typically 4-12), extremes can cause issues.[5]
-
Diagnosis: LC-MS analysis will show masses corresponding to the desired product minus multiples of 42 Da (the mass of an acetyl group). You may see a ladder of de-acetylated products.
-
Solution:
-
Buffer the Reaction: Maintain the reaction pH between 6.5 and 8. If your azide partner requires a more extreme pH for solubility, consider if a different co-solvent could be used instead.
-
Limit Reaction Time: Do not let the reaction run unnecessarily long. Monitor by TLC or HPLC and quench the reaction once the starting material is consumed.
-
-
Question 3: I'm having trouble dissolving the Propargyl-PEG5-tetra-Ac-beta-D-glucose in the reaction solvent. What are my options?
Solubility is key for efficient reaction kinetics. While the PEG5 chain imparts water solubility, the acetylated glucose headgroup is quite hydrophobic.
Potential Causes & Solutions:
-
Incorrect Solvent System: Using a purely aqueous system may not be sufficient.
-
Solution: Employ a mixture of water and a water-miscible organic co-solvent. Common and effective choices include:
-
Expert Tip: Start by dissolving the Propargyl-PEG5-tetra-Ac-beta-D-glucose in the organic co-solvent first, then add the aqueous solution containing your azide and other reagents.
-
-
Low Temperature: If running the reaction at low temperatures, solubility can decrease.
-
Solution: Most CuAAC reactions proceed rapidly at room temperature (20-25 °C). Gentle heating to 35-40 °C can improve solubility and reaction rate without significantly increasing the risk of side reactions.[4]
-
Frequently Asked Questions (FAQs)
-
Q: What are the optimal reagent concentrations and ratios?
-
A: While this depends on the specific substrates, a good starting point is provided in the table below. The catalyst and ligand are typically used in catalytic amounts, often 1-5 mol%.
-
-
Q: How do I remove the copper catalyst from my final product?
-
A: Copper contamination is a significant concern, especially for biological applications.[11] Effective methods include:
-
Chelating Resins: Stirring the crude reaction mixture with a copper-chelating resin (e.g., Chelex® 100) followed by filtration is highly effective.
-
Ammonia Wash: Diluting the reaction mixture and washing with a dilute aqueous ammonia solution can remove copper, but be mindful of pH to avoid ester hydrolysis.
-
Precipitation/Filtration: For some products, precipitation of the product from the reaction mixture can leave the soluble copper catalyst behind.
-
-
-
Q: How should I monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the fastest method.[12] Co-spot the reaction mixture with your starting alkyne. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation. Staining with potassium permanganate (KMnO₄) is effective, as it will stain the alkyne starting material but not the triazole product. LC-MS provides more definitive tracking of mass conversion.
-
Data & Protocols
Table 1: Recommended Starting Conditions for CuAAC
| Component | Stoichiometry (relative to limiting reagent) | Typical Concentration | Purpose |
| Propargyl-PEG5-tetra-Ac-beta-D-glucose | 1.0 - 1.2 equivalents | 1 - 100 mM | Alkyne source |
| Azide Partner | 1.0 - 1.2 equivalents | 1 - 100 mM | Azide source |
| CuSO₄·5H₂O | 0.01 - 0.1 equivalents (1-10 mol%) | 0.1 - 10 mM | Copper(II) pre-catalyst |
| Sodium Ascorbate | 0.05 - 0.5 equivalents (5-50 mol%) | 0.5 - 50 mM | Reducing agent to generate and maintain Cu(I) state |
| Ligand (e.g., TBTA, THPTA) | 0.01 - 0.1 equivalents (1-10 mol%) | 0.1 - 10 mM | Accelerates reaction and stabilizes Cu(I)[7] |
| Solvent | N/A | N/A | e.g., t-BuOH/H₂O (1:1), DMSO/H₂O (1:4) |
| Temperature | N/A | 25 - 40 °C | Controls reaction rate and solubility |
Protocol 1: General Procedure for CuAAC Conjugation
This protocol provides a robust starting point for the conjugation of Propargyl-PEG5-tetra-Ac-beta-D-glucose to an azide partner.
-
Reagent Preparation:
-
In vial A, dissolve Propargyl-PEG5-tetra-Ac-beta-D-glucose (1.0 eq) and the azide partner (1.1 eq) in 3 mL of a deoxygenated 1:1 t-BuOH/water mixture.
-
In vial B, prepare a fresh "catalyst solution" by adding CuSO₄·5H₂O (0.05 eq) to 1 mL of deoxygenated water, followed by the stabilizing ligand (0.05 eq). Sonicate briefly if needed to dissolve.
-
In vial C, prepare a fresh "reductant solution" by dissolving sodium ascorbate (0.25 eq) in 1 mL of deoxygenated water.
-
-
Reaction Execution:
-
Begin stirring the solution in vial A.
-
Add the catalyst solution from vial B to vial A.
-
Immediately add the reductant solution from vial C to the reaction mixture.
-
Seal the reaction vessel and stir at room temperature.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Once the starting alkyne is consumed (typically 2-12 hours), the reaction is complete.
-
To quench, open the vial to the air.
-
Proceed with your chosen purification method to remove the copper catalyst and isolate the final product (e.g., chromatography, extraction, or precipitation).
-
References
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2023). ACS Omega. ACS Publications. Retrieved from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (2011). Chemical Communications. National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2021). Molecules. MDPI. Retrieved from [Link]
-
CuAAC click triazole synthesis - laboratory experiment. (2022). YouTube. Retrieved from [Link]
-
Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. (2021). Catalysts. MDPI. Retrieved from [Link]
-
Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. (2018). Current Organic Synthesis. PubMed. Retrieved from [Link]
-
Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]
-
Propargyl-PEG5-tetra-Ac-beta-D-glucose. (n.d.). AxisPharm. Retrieved from [Link]
-
Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (2021). PubMed Central. Retrieved from [Link]
Sources
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. Propargyl-PEG5-tetra-Ac-beta-D-glucose | CAS:1360446-31-6 | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
Technical Support Center: Optimizing Solubility of Propargyl-PEG5-tetra-Ac-beta-D-glucose
Welcome to the technical support guide for Propargyl-PEG5-tetra-Ac-beta-D-glucose. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals to effectively dissolve and handle this versatile heterobifunctional linker in aqueous solutions. Understanding the interplay between its structural components is key to overcoming solubility challenges and ensuring experimental success.
Understanding the Molecule: A Balancing Act of Polarity
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a molecule designed for bioconjugation, often used in "click chemistry" reactions.[1] Its structure presents a unique solubility challenge due to the competing effects of its components:
-
Propargyl Group: A terminal alkyne that provides a reactive handle for conjugation.[2] This group is relatively nonpolar.
-
PEG5 (Polyethylene Glycol) Linker: A five-unit PEG chain intended to enhance aqueous solubility and biocompatibility.[3][4][5] Generally, longer PEG chains lead to increased water solubility.[4]
-
Tetra-acetylated-beta-D-glucose: The glucose moiety is protected by four acetyl groups. These acetyl groups significantly increase the hydrophobicity of the sugar, reducing its ability to form hydrogen bonds with water.[6][7]
The primary hurdle in dissolving this compound in purely aqueous solutions stems from the hydrophobic nature of the tetra-acetylated glucose and the propargyl group, which can counteract the hydrophilic contribution of the short PEG5 chain.
Frequently Asked Questions (FAQs)
Q1: Why is my Propargyl-PEG5-tetra-Ac-beta-D-glucose not dissolving in water or PBS?
A1: The insolubility you are observing is expected. The four acetyl protecting groups on the glucose moiety render the molecule significantly less soluble in water compared to its non-acetylated counterpart.[6] The PEG5 chain, while enhancing solubility, may not be sufficient to overcome the hydrophobicity of the rest of the molecule, especially at higher concentrations.
Q2: Can I heat the solution to improve solubility?
A2: Gentle warming can be effective, but must be done with caution. Generally, higher temperatures increase the solubility of carbohydrates.[8] However, prolonged exposure to high temperatures, especially under non-neutral pH conditions, can risk hydrolysis of the acetyl esters or potential side reactions involving the propargyl group.[9][10] A carefully controlled approach is outlined in the troubleshooting section.
Q3: Will adjusting the pH help dissolve the compound?
A3: Significant deviations from a neutral pH are not recommended. Basic conditions (pH > 8) can lead to the saponification (hydrolysis) of the acetyl ester groups, fundamentally changing the molecule's structure and properties.[10] Strongly acidic conditions (pH < 4) could potentially affect the stability of the glycosidic bond or the propargyl group over time.[7][11]
Q4: Is sonication a viable method to aid dissolution?
A4: Yes, bath sonication is a recommended technique. The mechanical energy from sonication can help break down aggregates and increase the surface area of the solute exposed to the solvent, facilitating dissolution without the need for excessive heat.
Troubleshooting Guide: Step-by-Step Dissolution Protocols
If you are encountering difficulties dissolving Propargyl-PEG5-tetra-Ac-beta-D-glucose, follow this systematic approach.
Initial Assessment & Basic Protocol
This workflow provides a structured approach to dissolving the compound, starting with the least aggressive methods.
Caption: Initial dissolution workflow.
Advanced Protocol: Utilizing Co-solvents and Physical Methods
When aqueous buffers alone are insufficient, the use of a water-miscible organic co-solvent is the most effective strategy.
Core Principle: The "like dissolves like" principle is key. A small amount of an organic solvent will disrupt the hydrophobic interactions between the solute molecules, allowing the hydrophilic PEG chains to then interact favorably with the aqueous environment.
Recommended Co-solvents & Starting Concentrations
| Co-Solvent | Starting % (v/v) | Maximum Recommended % (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 5-10% | 50% | Excellent solubilizing power. Ensure it is compatible with downstream applications. |
| N,N-Dimethylformamide (DMF) | 5-10% | 50% | Good alternative to DMSO. Check for compatibility with biological systems. |
| Acetonitrile (ACN) | 10-20% | 60% | Less polar than DMSO/DMF, may require higher percentages. |
| Ethanol | 10-20% | 70% | A good, less toxic option, though may be slightly less effective than aprotic solvents. |
Step-by-Step Advanced Dissolution Protocol:
-
Weigh the required amount of Propargyl-PEG5-tetra-Ac-beta-D-glucose in a suitable vial.
-
Add the organic co-solvent first (e.g., 10% of the final desired volume in DMSO).
-
Vortex or sonicate until the compound is fully dissolved in the organic solvent. This should result in a clear, concentrated stock solution.
-
Slowly add the aqueous buffer (e.g., PBS, TRIS) dropwise to the concentrated stock solution while continuously vortexing or stirring.
-
Observe the solution. If it remains clear, continue adding the aqueous buffer until the final desired concentration and volume are reached.
-
If precipitation occurs upon addition of the aqueous buffer, it indicates that the percentage of the organic co-solvent is too low for that final concentration. You will need to either increase the percentage of the co-solvent or decrease the final concentration of the compound.
This systematic approach is visualized in the following workflow diagram.
Caption: Advanced co-solvent dissolution workflow.
Troubleshooting Persistent Issues
-
Problem: The compound precipitates out of the co-solvent/aqueous mixture over time.
-
Cause & Solution: The solution may be supersaturated or sensitive to temperature changes. Try preparing the solution fresh before each use. If storage is necessary, consider storing it at the temperature of use (if stable) or increasing the co-solvent percentage slightly.
-
-
Problem: The final concentration is too low for my experiment.
-
Cause & Solution: The inherent solubility limit may have been reached with the current solvent system. You may need to switch to a more potent, yet biocompatible, solubilizing agent or reconsider the experimental design to accommodate a lower concentration.
-
Chemical Stability Considerations
-
Acetyl Groups: Acetyl esters are susceptible to hydrolysis under basic conditions.[10] It is critical to maintain solutions at a neutral or slightly acidic pH (pH 6-7.5) to ensure the integrity of the protecting groups.
-
Propargyl Group: The terminal alkyne is generally stable under the mild conditions described.[9] Avoid strong oxidizing or reducing agents and harsh pH conditions.
By understanding the chemical nature of Propargyl-PEG5-tetra-Ac-beta-D-glucose and employing a systematic, co-solvent-based dissolution strategy, researchers can reliably prepare solutions for their conjugation and drug development workflows.
References
- AxisPharm. (n.d.). Propargyl-PEG5-beta-D-glucose | CAS:1397682-63-1.
- AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-galactose.
- Biosynth. (n.d.). Propargyl-PEG5-tetra-ac-beta-D-glucose | 1360446-31-6 | KEC44631.
- Shochem. (2025, November 11). What are the solubility characteristics of different PEG derivatives?
- BenchChem. (n.d.). The Balancing Act: How PEG Chain Length Dictates Solubility and Stability.
- Semantic Scholar. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Rawsource. (2025, January 30). Propargyl Alcohol in Specialty Chemicals: Key Insights.
- ResearchGate. (n.d.). -4: Solubility of PEG and similar polymers in water | Download Table.
- Google Patents. (n.d.). US2232712A - Fully acetylated sugar acids and their production.
- ChemRxiv. (2026, January 3). Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules.
- StudySmarter. (2024, September 6). Carbohydrate Solubility.
- Organic Chemistry Portal. (n.d.). Acetic Acid Esters - Protecting Groups.
- Scribd. (n.d.). Experiment 5 Properties of Carbohydrates: Solubility, Reactivity, and Specific Rotation.
- AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose.
- Master Organic Chemistry. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection.
-
Royal Society of Chemistry. (n.d.). Advances. Retrieved from .
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
- PubMed. (2010, August 11). Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes.
- ACS Publications. (2014, September 25). Synthesis of a Library of Propargylated and PEGylated α-Hydroxy Acids Toward “Clickable” Polylactides via Hydrolysis of Cyanohydrin Derivatives.
- ResearchGate. (2026, January 6). Effect of PEG Chain Length on the Water Solubility of Monodisperse PEG-Appended Molecules | Request PDF.
- Canadian Science Publishing. (n.d.). The location of acetylated positions in partially acetylated derivatives of glucose and disaccharides.
- Chemistry LibreTexts. (2021, March 29). 14.1: Detection of Carbohydrates Lab Procedure.
- NIH. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
- ACS Omega. (2020, February 5). Unraveling the Effect of PEG Chain Length on the Physical Properties and Toxicant Removal Capacities of Cross-Linked Network Synthesized by Thiol–Norbornene Photoclick Chemistry.
- Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
- NIH. (n.d.). Selective anomeric acetylation of unprotected sugars in water.
- ResearchGate. (2025, June 3). How can one remove an acetyl protecting group from an acetylated sugar?
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Chemical Papers. (n.d.). Preparation of 6-O-Acetyl-D-glucose.
- GlycoData. (n.d.). Aqueous Solubility of Carbohydrates.
- RSC Publishing. (2022, August 12). Electrophilic halogenations of propargyl alcohols.
- Wikipedia. (n.d.). PEGylation.
- Skemman. (n.d.). Use of modified PEG as a solubility enhancer for poorly soluble drugs: possible dosage forms and taste masking.
- YouTube. (2025, March 9). Is Polyethylene Glycol Soluble In Water?
- BroadPharm. (n.d.). Sugar PEG, Glucose PEG, PEGylation reagent.
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- 3. Propargyl-PEG5-beta-D-glucose | CAS:1397682-63-1 | AxisPharm [axispharm.com]
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- 5. chemrxiv.org [chemrxiv.org]
- 6. Acetic Acid Esters, Acetates [organic-chemistry.org]
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- 9. rawsource.com [rawsource.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Preventing non-specific binding of Propargyl-PEG5-tetra-Ac-beta-D-glucose
Welcome to the technical support guide for Propargyl-PEG5-tetra-Ac-beta-D-glucose. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and troubleshooting non-specific binding (NSB). Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reliability of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the most common initial questions regarding Propargyl-PEG5-tetra-Ac-beta-D-glucose, providing the foundational knowledge needed to understand and prevent non-specific binding.
Q1: What is Propargyl-PEG5-tetra-Ac-beta-D-glucose and what are its primary applications?
A: Propargyl-PEG5-tetra-Ac-beta-D-glucose is a heterobifunctional chemical probe designed for bioconjugation.[1] Let's break down its components:
-
Propargyl Group: An alkyne functional group that serves as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[2]
-
PEG5 (Polyethylene Glycol, 5 units): A flexible, hydrophilic spacer. PEG linkers are incorporated into probes to enhance aqueous solubility and, critically, to create a hydration layer that repels the non-specific adsorption of proteins and other biomolecules.[3][4]
-
tetra-Ac-beta-D-glucose: This is a glucose molecule where all four hydroxyl groups have been protected with acetyl (Ac) groups. Acetylation increases the molecule's hydrophobicity, which can enhance its ability to cross cell membranes.[5] It is often anticipated that cellular esterases will remove these acetyl groups intracellularly, liberating the native glucose structure.
This probe is typically used to label, detect, or isolate biomolecules that interact with glucose, or to attach a glucose moiety to a surface or a larger molecule.
Q2: What are the primary molecular forces that cause non-specific binding with this probe?
A: Non-specific binding (NSB) is the unintended adhesion of your probe to surfaces or biomolecules, leading to high background signals and false positives.[4] For this specific probe, NSB is primarily driven by two forces:
-
Hydrophobic Interactions: This is the most significant contributor. The four acetyl groups on the glucose head make it considerably more hydrophobic than native glucose.[6] These hydrophobic "patches" can readily stick to hydrophobic regions on plastic surfaces (e.g., microplates) or within proteins.[7]
-
Electrostatic Interactions: While less dominant for this molecule, residual electrostatic charges on surfaces or other proteins in your sample can contribute to NSB.
The PEG5 linker is designed to counteract these forces, but its effectiveness can be overwhelmed if experimental conditions are not optimized.[8]
Q3: I see high background in my negative controls. How do I begin troubleshooting?
A: High background in negative controls is the classic sign of non-specific binding. The first and most critical step is to implement or optimize a blocking step . Blocking involves pre-treating your surface (e.g., microplate well, membrane, slide) with an inert protein or polymer solution. This solution saturates all potential sites of non-specific interaction, making them unavailable to your probe.[9][10][11]
The second critical step is to optimize your washing protocol . Insufficient washing will fail to remove loosely bound probes, contributing to background.[5]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Initial troubleshooting workflow for high background.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting in a Q&A format.
Scenario 1: High Background on Polystyrene Microplates or Slides
Q: I'm performing a plate-based assay and my no-target control wells are as bright as my positive wells. I'm using a standard BSA blocking buffer. What's wrong?
A: This is a common issue stemming from the hydrophobic nature of both your acetylated probe and the polystyrene surface. While BSA is an excellent general blocking agent, sometimes a multi-component or alternative blocking strategy is required.
Causality: Polystyrene is a hydrophobic plastic. The acetyl groups on your probe create a greasy, hydrophobic surface that preferentially sticks to the plate, a classic "like-dissolves-like" interaction. Your standard BSA blocking may not be sufficient to completely mask the plate's hydrophobicity from the small, acetylated molecule.
Troubleshooting Steps:
-
Enhance Your Blocking Buffer: The simplest first step is to add a non-ionic detergent to your existing blocking buffer.
-
Action: Supplement your 1-3% BSA in PBS or TBS with 0.05% to 0.1% Tween-20. Tween-20 is a surfactant that will help disrupt hydrophobic interactions and block residual sticky spots on the plate that BSA might miss.[12]
-
-
Switch Your Primary Blocking Agent: If adding detergent is insufficient, your system may require a different type of blocker.
-
Action: Compare your current BSA blocker against other common agents. Because your probe is acetylated, it's prudent to avoid milk-based blockers (like non-fat dry milk or casein) as they contain glycoproteins and phosphoproteins that could potentially interact with your probe or detection system.[13] A synthetic, protein-free blocker is an excellent alternative.
-
| Blocking Agent | Concentration | Pros | Cons |
| BSA | 1-5% in PBS/TBS | Good general-purpose blocker.[9] | Can be insufficient for highly hydrophobic probes. |
| BSA + Tween-20 | 1-5% BSA, 0.05-0.1% Tween-20 | Excellent for disrupting hydrophobic NSB.[12] | May slightly reduce specific signal; requires optimization. |
| Fish Gelatin | 0.1-0.5% in PBS/TBS | Less likely to cross-react with mammalian-derived antibodies.[14] | Can have lower blocking efficiency than BSA for some systems. |
| Synthetic/Polymer Blockers (e.g., based on PVP or PEG) | Varies by manufacturer | Protein-free, eliminating protein cross-reactivity. Good for sensitive assays.[8][9] | Can be more expensive; performance varies.[8] |
-
Optimize Incubation and Wash Steps:
-
Blocking Time: Ensure you are blocking for at least 1-2 hours at room temperature or overnight at 4°C.
-
Wash Buffer: Your wash buffer must contain a detergent. A standard formulation is PBS or TBS with 0.05% Tween-20 (PBST/TBST).
-
Wash Procedure: Increase the number and vigor of your washes. Perform at least 3-5 washes, ensuring each wash involves vigorous agitation for 5 minutes.[5]
-
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Blocking agents preventing hydrophobic NSB.
Scenario 2: Non-Specific Labeling in Cell Lysates or Protein Mixtures
Q: I am using my probe for a pull-down experiment from a cell lysate, followed by click chemistry to attach a biotin reporter. My final Western blot shows many non-specific bands. How can I increase specificity?
A: This is a classic signal-to-noise problem where your probe is binding non-specifically to abundant proteins in the complex lysate environment. The hydrophobicity of the acetylated glucose is the likely culprit.
Causality: Abundant proteins, such as albumin from serum carryover or structural proteins like actin, can have hydrophobic pockets that non-specifically bind your probe. Furthermore, if your click chemistry reagents are not fully washed away, they can cause background labeling.[10]
Troubleshooting Steps:
-
Pre-clear the Lysate: Before adding your probe, you can remove proteins that are known to be "sticky."
-
Action: If applicable, use affinity beads designed to deplete abundant proteins like albumin.
-
-
Add Blocking Agents to the Lysate: Just as you block a surface, you can block non-specific interactions within the lysate itself.
-
Action: Supplement your lysis/binding buffer with 0.1% to 1% BSA and a low concentration of a mild, non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100). The BSA will act as a "protein sponge," binding to other sticky proteins and preventing them from interacting with your probe. The detergent will help disrupt low-affinity hydrophobic interactions.[10]
-
Caution: Strong ionic detergents like SDS can interfere with click chemistry and should be avoided or diluted significantly before the click reaction step.[10]
-
-
Optimize Click Chemistry Conditions:
-
Reagent Concentration: High concentrations of your azide-reporter (e.g., Azide-Biotin) can lead to background. Titrate the azide concentration down to the lowest level that still provides a robust specific signal.
-
Copper and Ligand: Ensure you are using a copper(I)-stabilizing ligand like THPTA or BTTAA. This improves reaction efficiency and can reduce background. A final concentration of 1 mM CuSO4, 2 mM THPTA, and 5 mM sodium ascorbate is a common starting point.[15]
-
-
Increase Wash Stringency: After the pull-down (before and after the click reaction), you must perform stringent washes.
-
Action: Increase the salt concentration in your wash buffer (e.g., from 150 mM to 300-500 mM NaCl) to disrupt electrostatic interactions. Increase the detergent concentration (e.g., up to 0.5% Tween-20) to disrupt hydrophobic interactions. Perform more wash cycles with longer incubation times.
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always optimize for your specific system.
Protocol 1: General Purpose Blocking of Microplates and Surfaces
This protocol is designed as a robust starting point for surface-based assays.
-
Prepare Blocking Buffer:
-
Dissolve Bovine Serum Albumin (BSA), Fraction V, to a final concentration of 2% (w/v) in 1X Phosphate-Buffered Saline (PBS).
-
Add Tween-20 to a final concentration of 0.1% (v/v).
-
Filter the solution through a 0.22 µm filter to remove aggregates.
-
-
Blocking Procedure:
-
Add a sufficient volume of Blocking Buffer to completely cover the surface of each well or slide.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Alternatively, incubate overnight at 4°C without agitation.
-
-
Washing:
-
Prepare a wash buffer of 1X PBS + 0.05% Tween-20 (PBST).
-
Aspirate the blocking buffer completely.
-
Wash the surface 3 times with PBST, ensuring the surface is fully submerged during each wash. Agitate for 5 minutes per wash.
-
After the final wash, aspirate thoroughly and proceed immediately with your experiment to prevent the surface from drying out.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Solid Support
This protocol is for attaching an azide-functionalized reporter (e.g., Azide-Biotin, Azide-Fluorophore) to your probe after it has been bound to a target on a solid support (e.g., beads, microplate).
-
Prepare Stock Solutions:
-
Azide Reporter: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO4): 50 mM in nuclease-free water.
-
Copper Ligand (THPTA): 100 mM in nuclease-free water.
-
Reducing Agent (Sodium Ascorbate): 100 mM in nuclease-free water. Prepare this solution fresh immediately before use.
-
-
Pre-Wash:
-
Wash the solid support (e.g., beads) twice with a wash buffer (e.g., PBST) to remove any unbound probe and interfering substances.
-
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, combine the reagents in the following order to achieve the desired final concentrations in your reaction volume. This example is for a 100 µL final reaction volume.
-
| Reagent | Stock Conc. | Volume to Add | Final Conc. |
| Reaction Buffer (e.g., PBS) | - | 77 µL | - |
| Azide Reporter | 10 mM | 1 µL | 100 µM |
| CuSO4 | 50 mM | 2 µL | 1 mM |
| THPTA Ligand | 100 mM | 2 µL | 2 mM |
| Sodium Ascorbate (fresh) | 100 mM | 10 µL | 10 mM |
| Total Volume | 92 µL |
-
Reaction Incubation:
-
Add the freshly prepared click cocktail to your solid support.
-
Incubate for 30-60 minutes at room temperature, protected from light, with gentle mixing.
-
-
Post-Click Washing:
-
Pellet the beads or aspirate the solution from the well.
-
Wash the support a minimum of 5 times with a stringent wash buffer (e.g., PBST with 300 mM NaCl) to remove all traces of copper and unreacted reagents. This step is critical to reduce background.
-
References
-
Wikipedia. (n.d.). Coronavirus spike protein. Retrieved January 25, 2026, from [Link]
-
Wood, R. J., et al. (2023). Offsetting Low-Affinity Carbohydrate Binding with Covalency to Engage Sugar-Specific Proteins for Tumor-Immune Proximity Induction. ACS Central Science. [Link]
-
Matson, J. B., et al. (2021). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Chemical Biology. [Link]
-
Rojas-Sánchez, A., et al. (2020). Acetylation of Surface Carbohydrates in Bacterial Pathogens Requires Coordinated Action of a Two-Domain Membrane-Bound Acyltransferase. mBio. [Link]
-
Wang, Y., et al. (2024). Strategies for Non-Covalent Attachment of Antibodies to PEGylated Nanoparticles for Targeted Drug Delivery. International Journal of Molecular Sciences. [Link]
-
Yu, M., et al. (2012). Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating. Advanced Healthcare Materials. [Link]
-
Grigera, J. R., & Gallagher, J. T. (n.d.). Hydrophilic and hydrophobic carbohydate interactions. CLF. [Link]
-
Rojas-Sánchez, A., et al. (2020). Acetylation of Surface Carbohydrates in Bacterial Pathogens Requires Coordinated Action of a Two-Domain Membrane-Bound Acyltransferase. mBio. [Link]
-
Shao, J., et al. (2003). On the Preparation of Carbohydrate−Protein Conjugates Using the Traceless Staudinger Ligation. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2015). What's the best blocking buffer for acetylation or phosphorylation protein detection ? BSA, milk or gelatin ?. [Link]
-
Lin, A. V., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods. [Link]
-
G-Biosciences. (2020). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. [Link]
-
Tateno, H., et al. (2020). systematic analysis of protein–carbohydrate interactions in the Protein Data Bank. Glycobiology. [Link]
-
Procopiou, P. A., et al. (2011). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. The Journal of Organic Chemistry. [Link]
-
Charles, P. T., et al. (2011). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. Sensors. [Link]
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G-Biosciences. (2017). Overcome effects of detergents & reducing agents in protein estimation. [Link]
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. [Link]
-
Wang, B., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
-
Færgeman, N. J., & Knudsen, J. (2008). A hydrophobic loop in acyl-CoA binding protein is functionally important for binding to palmitoyl-coenzyme A: a molecular dynamics study. Biophysical Journal. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology. [Link]
-
Thissen, H., et al. (2022). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?. Langmuir. [Link]
-
D'Marco, L., et al. (2024). Metabolomics for Preclinical Detection of Diabetic Kidney Disease: A Comprehensive Review. Metabolites. [Link]
-
ResearchGate. (2020). Acetylation of Surface Carbohydrates in Bacterial Pathogens Requires Coordinated Action of a Two-Domain Membrane-Bound Acyltransferase. [Link]
-
Biocompare. (n.d.). Blocking Buffers and Reagents. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (2017). Competition of the assay for PEG-specific cells by non-labeled.... [Link]
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Wimmer, B., & Hofer, H. T. (2017). Hydrophobicity of carbohydrates and related hydroxy compounds. Journal of Chromatography A. [Link]
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Lin, C. A., et al. (2018). From mono-PEGylation towards anti-nonspecific protein interaction: comparison of dihydrolipoic acid versus glutathione-capped fluorescent gold nanoclusters using gel electrophoresis. Nanoscale. [Link]
-
Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules. [Link]
-
Géci, I., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
Rockland Immunochemicals. (2024). Blocking Buffer Selection Guide. [Link]
-
Synthetic Strategies for FRET-Enabled Carbohydrate Active Enzyme Probes. (2019). Chemistry. [Link]
-
Umasankar, Y., et al. (2021). Isolating Specific vs. Non-Specific Binding Responses in Conducting Polymer Biosensors for Bio-Fingerprinting. Biosensors. [Link]
-
D'cruz, I., & Kunchithapatham, K. (1993). Analysis of carbohydrate-protein interactions with synthetic N-linked neoglycoconjugate probes. The Biochemical Journal. [Link]
-
Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry. (2015). Polymer Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 25, 2026, from [Link]
-
New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. (2024). Molecules. [Link]
-
Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology T. (2024). International Journal of Nanomedicine. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 15. broadpharm.com [broadpharm.com]
Technical Support Center: Metabolic Labeling with Acetylated Sugars
Welcome to the technical support center for metabolic labeling with acetylated sugars. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you overcome common challenges and optimize your metabolic glycoengineering experiments.
Troubleshooting Guide
Metabolic labeling with acetylated sugars is a powerful technique for studying glycosylation. However, like any sophisticated biological method, it can present challenges. This section addresses common problems, their potential causes, and provides step-by-step solutions.
Problem 1: Low or No Fluorescent Signal
One of the most frequent issues encountered is a weak or absent signal after the final detection step. This indicates a problem at one or more stages of the workflow.
Potential Causes & Solutions
-
Insufficient Incorporation of the Acetylated Sugar:
-
Cause: The concentration of the acetylated sugar may be too low, or the incubation time too short for detectable incorporation into glycans.
-
Solution: Optimize the concentration and incubation time. A typical starting point for many cell lines is 25-50 µM for 1-3 days.[1] However, some studies suggest that concentrations as low as 10 µM can be effective while minimizing cellular stress.[2] It's crucial to perform a dose-response and time-course experiment for your specific cell type.
-
| Cell Line Example | Acetylated Sugar | Recommended Concentration | Incubation Time | Reference |
| Jurkat | Alkynyl ManNAc | 25-50 µM | 3 days | [1] |
| Various | Ac4ManNAz | 10 µM (optimal to avoid physiological changes) | 24-72 hours | [2] |
| hMSCs | Ac4GalNAz, Ac4ManNAz, Ac4GlcNAz | Not specified, but successful labeling achieved | 48-72 hours | [3] |
-
Poor Solubility of the Acetylated Sugar:
-
Cause: Peracetylated sugars can have poor aqueous solubility, leading to precipitation in the culture medium and reduced availability to the cells.[4] This is particularly true for more hydrophobic sugar analogs.
-
Solution: Ensure the acetylated sugar is fully dissolved in a suitable solvent like DMSO before adding it to the culture medium.[2] The final concentration of the solvent in the medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.[2] If solubility issues persist, consider using a less acetylated sugar derivative, as di- and tri-acetylated versions can offer a better compromise between membrane permeability and solubility.[4]
-
-
Inefficient Deacetylation by Intracellular Esterases:
-
Cause: Once inside the cell, the acetyl groups must be removed by intracellular esterases for the sugar to be processed by the glycosylation machinery.[5][6] Different cell types, especially some bacteria, may have varying levels of esterase activity.[5] If deacetylation is inefficient, the sugar will not be utilized.
-
Solution: If you suspect low esterase activity, you can try using sugar analogs with fewer acetyl groups.[4] Alternatively, you can test for esterase activity in your cell lysates.
-
-
Inefficient Click Chemistry Reaction:
-
Cause: The subsequent click chemistry reaction to attach the fluorescent probe may be suboptimal. This could be due to degraded reagents, incorrect concentrations, or the presence of interfering substances.
-
Solution: Use fresh click chemistry reagents. Ensure the concentrations of the copper catalyst (for CuAAC), ligand, and fluorescent probe are optimized. For live-cell imaging, copper-free click chemistry using cyclooctyne-based reagents is recommended to avoid copper-induced cytotoxicity.[7]
-
Problem 2: High Background Signal
High background fluorescence can obscure the specific signal from your labeled glycans, making data interpretation difficult.
Potential Causes & Solutions
-
Non-specific Binding of the Fluorescent Probe:
-
Cause: The fluorescent probe may bind non-specifically to cells or other molecules.
-
Solution: Include appropriate controls, such as cells not treated with the acetylated sugar but subjected to the click chemistry reaction. This will reveal the level of non-specific binding of the probe. Increase the number and duration of washing steps after the click reaction to remove unbound probe.
-
-
Artifactual S-glyco-modification:
-
Cause: Inefficient deacetylation of peracetylated monosaccharides can lead to their non-enzymatic reaction with cysteine residues on proteins, a phenomenon known as S-glyco-modification.[5] This can result in a false-positive signal.
-
Solution: Validate that the labeling is enzymatic by using unprotected sugar analogs in parallel, if your cells can take them up.[5] Optimizing the concentration of the acetylated sugar to the lowest effective level can also minimize this artifact.[2]
-
-
Autofluorescence:
-
Cause: Some cell types exhibit high levels of endogenous fluorescence (autofluorescence), which can interfere with the signal from your fluorescent probe.[8]
-
Solution: Image the cells before the click chemistry reaction to assess the level of autofluorescence. If it is high, you may need to use a fluorescent probe with an emission wavelength that is spectrally distinct from the autofluorescence.
-
Problem 3: Cell Toxicity or Altered Physiology
It is crucial that the metabolic labeling process does not significantly impact the health and behavior of the cells under investigation.
Potential Causes & Solutions
-
Cytotoxicity of the Acetylated Sugar:
-
Cause: High concentrations of acetylated sugars can be toxic to some cell lines.[1] This can be due to the sugar analog itself, the azide or alkyne moiety, or the accumulation of byproducts like acetate from deacetylation.[2]
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of acetylated sugar concentrations to determine the optimal, non-toxic concentration for your cells. Studies have shown that while manufacturers may recommend concentrations around 50 µM, a lower concentration of 10 µM may be sufficient for labeling without inducing significant physiological changes.[2]
-
-
Toxicity of the Detection Reagents:
-
Cause: The copper catalyst used in the CuAAC click chemistry reaction is known to be toxic to cells.[7]
-
Solution: For live-cell imaging, it is highly recommended to use copper-free click chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). If you must use CuAAC on live cells, minimize the incubation time and use a copper-chelating ligand to reduce toxicity.
-
-
Perturbation of Glycosylation Pathways:
-
Cause: The introduction of unnatural sugar analogs can potentially alter the normal glycosylation of proteins and lipids, which could have downstream effects on cell signaling and function.[1]
-
Solution: It is important to be aware of this possibility and to include appropriate biological controls in your experiments. For example, you can assess key cellular functions (e.g., proliferation, differentiation, signaling pathways) in labeled versus unlabeled cells to ensure the labeling process is not causing unintended biological effects.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right acetylated sugar for my experiment?
A1: The choice of acetylated sugar depends on the specific glycan type you wish to study. For example:
-
N-acetylmannosamine (ManNAc) analogs (e.g., Ac4ManNAz): These are precursors to sialic acid and are used to label sialoglycans.[3][9]
-
N-acetylgalactosamine (GalNAc) analogs (e.g., Ac4GalNAz): These are incorporated into O-linked glycans.[3]
-
N-acetylglucosamine (GlcNAc) analogs (e.g., Ac4GlcNAz): These can be incorporated into N-linked glycans, O-linked glycans, and O-GlcNAc modifications of intracellular proteins.[3]
It is also important to consider the bioorthogonal handle (e.g., azide vs. alkyne). Azide-modified sugars are commonly used, and the subsequent click reaction can be performed with an alkyne-functionalized probe.[10]
Q2: What are the essential controls for a metabolic labeling experiment?
A2: To ensure the validity of your results, the following controls are essential:
-
No sugar control: Cells that are not treated with the acetylated sugar but are subjected to all subsequent steps, including the click chemistry reaction. This control is crucial for assessing background fluorescence and non-specific binding of the detection probe.
-
No click chemistry control: Cells that are treated with the acetylated sugar but not the click chemistry reagents. This helps to assess any changes in cell morphology or autofluorescence caused by the sugar analog itself.
-
Positive control: A cell line known to incorporate the specific acetylated sugar efficiently.
-
Biological controls: Assess key cellular functions in labeled vs. unlabeled cells to ensure the labeling process does not have unintended physiological consequences.
Q3: Can I perform metabolic labeling in vivo?
A3: Yes, metabolic labeling with acetylated sugars has been successfully used in vivo in model organisms such as mice and zebrafish.[11] However, in vivo applications require careful optimization of the delivery route, dosage, and timing of administration of the acetylated sugar. The choice of the bioorthogonal reaction is also critical, with copper-free click chemistry being preferred to avoid copper toxicity.
Q4: How can I validate that the signal I am seeing is from specific glycan incorporation?
A4: Several methods can be used to validate the specificity of your labeling:
-
Enzymatic digestion: Treat your labeled cells or lysates with specific glycosidases. For example, if you are labeling sialic acids with an Ac4ManNAz, treatment with sialidase should result in a significant reduction in the fluorescent signal.[3]
-
Competitive inhibition: Co-incubate the cells with the acetylated sugar and an excess of the corresponding natural sugar. This should lead to a decrease in the labeling intensity as the natural and unnatural sugars compete for incorporation.
-
Mass spectrometry: For more in-depth analysis, you can enrich the labeled glycoproteins and identify them using mass spectrometry-based proteomics. This can confirm the incorporation of the unnatural sugar into specific proteins.
Experimental Workflows & Diagrams
General Workflow for Metabolic Labeling
The following diagram illustrates the typical steps involved in a metabolic labeling experiment with acetylated sugars.
Caption: General experimental workflow for metabolic labeling of glycans.
Troubleshooting Logic for Low Signal
This diagram provides a logical flowchart for troubleshooting experiments with low or no signal.
Caption: Troubleshooting flowchart for low signal in metabolic labeling experiments.
References
-
Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. Bioconjugate Chemistry. Available at: [Link]
-
Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. National Institutes of Health. Available at: [Link]
-
Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. National Institutes of Health. Available at: [Link]
-
Optimization of metabolic labeling for cell tracking. ResearchGate. Available at: [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. National Institutes of Health. Available at: [Link]
-
Linking metabolism and histone acetylation dynamics by integrated metabolic flux analysis of Acetyl-CoA and histone acetylation sites. National Institutes of Health. Available at: [Link]
-
Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. ResearchGate. Available at: [Link]
-
Metabolic Glycan Labeling in Primary Neurons Enabled by Unnatural Sugars with No S-Glyco-Modification. ResearchGate. Available at: [Link]
-
Metabolic Glycoengineering of Cell-Derived Matrices and Cell Surfaces: A Combination of Key Principles and Step-by-Step Procedures. ACS Biomaterials Science & Engineering. Available at: [Link]
-
Glucose toxicity for human endothelial cells in culture. Delayed replication, disturbed cell cycle, and accelerated death. PubMed. Available at: [Link]
-
Recent progress in developing fluorescent probes for imaging cell metabolites. National Institutes of Health. Available at: [Link]
-
Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation. PubMed. Available at: [Link]
-
Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate. Available at: [Link]
-
Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy. National Institutes of Health. Available at: [Link]
-
Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. ResearchGate. Available at: [Link]
-
Metabolic incorporation of heavy glucose provided labeled acetyl groups. ResearchGate. Available at: [Link]
-
Click chemistry for labeling and detection of biomolecules. ResearchGate. Available at: [Link]
-
Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans. ResearchGate. Available at: [Link]
-
Fluorescent Labeling Techniques in Biomolecules: A Flashback. ResearchGate. Available at: [Link]
-
Exploring sugar-induced cell death in yeast: implications for diabetes and cancer research. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Click labeling of unnatural sugars metabolically incorporated into viral envelope glycoproteins enables visualization of single particle fusion. National Institutes of Health. Available at: [Link]
-
How to trace glycoproteins in living cells? Metabolic glycoengineering provides the answer. Research Outreach. Available at: [Link]
-
Fluorescent labeling techniques in biomolecules: a flashback. RSC Publishing. Available at: [Link]
-
Sugar-Induced Cell Death in the Yeast S. cerevisiae Is Accompanied by the Release of Octanoic Acid, Which Does Not Originate from the Fatty Acid Synthesis Type II Mitochondrial System. MDPI. Available at: [Link]
-
Studying the cellular metabolism by NADH autofluorescence FLIM. YouTube. Available at: [Link]
-
Theranostics Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages. Theranostics. Available at: [Link]
-
Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. National Institutes of Health. Available at: [Link]
-
Metabolic glycoengineering : exploring glycosylation with bioorthogonal chemistry. KOPS - University of Konstanz. Available at: [Link]
-
Metabolic rewiring and biomass redistribution enable optimized mixotrophic growth in Chlamydomonas. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. PubMed. Available at: [Link]
-
Metabolic glycoengineering and click reaction‐based labeling of endothelial progenitor cells for in vivo cell tracking and the prediction of therapeutic efficacy in hind limb ischemia. ResearchGate. Available at: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Technical Support Center: Deprotection of Acetyl Groups from β-D-Glucose Pentaacetate
Welcome to the technical support center for the deprotection of acetyl groups from β-D-glucose pentaacetate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this fundamental reaction in their synthetic workflows. Here, we will delve into the nuances of the most common deprotection strategies, troubleshoot potential issues, and provide clear, actionable protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for deprotecting the acetyl groups from β-D-glucose pentaacetate?
The most widely employed and dependable method for the complete removal of O-acetyl protecting groups from carbohydrates, including β-D-glucose pentaacetate, is the Zemplén deacetylation .[1][2] This reaction involves treating the acetylated sugar with a catalytic amount of sodium methoxide in methanol at room temperature.[1] It is often referred to as Zemplén de-O-acetylation and is known for its high yields, often quantitative, and mild reaction conditions.[1]
Q2: What is the underlying mechanism of the Zemplén deacetylation?
The Zemplén deacetylation is essentially a transesterification reaction.[1] The methoxide ion (CH₃O⁻) from sodium methoxide acts as a nucleophile, attacking the carbonyl carbon of the acetyl groups. This leads to the formation of a tetrahedral intermediate, which then collapses to release the deprotected hydroxyl group on the glucose molecule and forms methyl acetate as a byproduct.[1][3] Since the methoxide is regenerated in the process, only a catalytic amount is required.
Q3: Can I use other bases for this deprotection?
While sodium methoxide is the classic reagent, other bases can be used. For instance, sodium hydroxide (NaOH) in methanol has been shown to be as effective as sodium methoxide.[4] This is because in methanol, hydroxide and methoxide ions are in equilibrium. Hydroxide anion exchange resins in methanol have also been successfully used, offering the advantage of simplified purification as the resin can be filtered off.[4] However, it's important to note that stronger, stoichiometric amounts of base can lead to unwanted side reactions.
Q4: How do I monitor the progress of the deacetylation reaction?
The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) .[2][5] The starting material, β-D-glucose pentaacetate, is significantly less polar than the final product, β-D-glucose. As the reaction proceeds, a new, more polar spot corresponding to the deprotected glucose will appear on the TLC plate, and the spot for the starting material will diminish. A suitable solvent system for TLC would typically be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane, with the ratio adjusted to achieve good separation.
Q5: Are there any functional groups that are incompatible with Zemplén deacetylation conditions?
Yes, the basic conditions of the Zemplén deacetylation can be problematic for molecules containing base-sensitive functional groups. For example, molecules with disulfide linkages may not be suitable for this method due to the instability of the disulfide bond under basic conditions.[1] Additionally, other base-labile protecting groups or functionalities within the molecule could be cleaved or undergo side reactions.[6] In such cases, alternative, milder deprotection methods may be necessary.
Troubleshooting Guide
Even with a well-established protocol, experimental challenges can arise. The following table outlines common issues encountered during the deprotection of β-D-glucose pentaacetate, their probable causes, and suggested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | - Insufficient catalyst (sodium methoxide).- Reaction time is too short.- Low reaction temperature. | - Add a small, additional amount of sodium methoxide solution and continue to monitor by TLC.- Extend the reaction time, stirring at room temperature until the starting material is consumed.- Ensure the reaction is being conducted at room temperature and not inadvertently cooled. |
| Formation of Multiple Products (streaking on TLC) | - Presence of water in the methanol, leading to partial hydrolysis and side reactions.- Degradation of the sugar under prolonged exposure to strong base. | - Use anhydrous (dry) methanol for the reaction.[2]- Neutralize the reaction promptly once the starting material is consumed to avoid degradation.- Consider using a weaker base or a buffered system if the substrate is particularly sensitive. |
| Low Yield of the Final Product | - Incomplete reaction.- Loss of product during work-up and purification.- Degradation of the product. | - Ensure the reaction goes to completion by monitoring with TLC.- During the neutralization step with ion-exchange resin, ensure all the product is washed from the resin.[2]- Avoid prolonged exposure to basic conditions after the reaction is complete. |
| Difficulty in Removing Sodium Salts | - Incomplete neutralization with the ion-exchange resin. | - Add more H⁺ ion-exchange resin and stir until the pH of the solution is neutral.[2] Check the pH using pH paper.- Ensure thorough washing of the filtered resin with methanol to recover all the product.[2] |
Detailed Experimental Protocol: Zemplén Deacetylation
This protocol provides a step-by-step guide for the deprotection of β-D-glucose pentaacetate using the Zemplén method.
Materials:
-
β-D-Glucose pentaacetate
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in methanol (e.g., 25 wt% or 1 M)[2]
-
H⁺ ion-exchange resin (e.g., Amberlite IR120)[2]
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve β-D-glucose pentaacetate (1.0 equivalent) in anhydrous methanol (approximately 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.[2]
-
Initiation of Reaction: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution dropwise while stirring.[2] Typically, a few drops are sufficient.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC.[2] The reaction is typically complete within 1-4 hours.
-
Neutralization: Once the starting material is no longer visible by TLC, add H⁺ ion-exchange resin to the reaction mixture portion-wise until the pH of the solution becomes neutral (check with pH paper).[2]
-
Filtration: Filter the reaction mixture to remove the ion-exchange resin. Wash the resin thoroughly with methanol to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude β-D-glucose is often pure enough for subsequent steps. If further purification is required, it can be achieved by silica gel column chromatography or recrystallization.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the Zemplén deacetylation workflow.
Caption: Workflow for the deprotection of β-D-glucose pentaacetate.
Alternative Deprotection Strategies
While Zemplén deacetylation is the most common method, certain situations may require alternative approaches.
-
Acid-Catalyzed Deacetylation: Under acidic conditions, such as using HCl in ethanol and chloroform, regioselective deacetylation can sometimes be achieved.[7] However, these conditions can be harsh and may lead to the formation of byproducts. Lewis acids like aluminum chloride (AlCl₃) at elevated temperatures have also been used for deacetylation, though this can also lead to complex mixtures.[8]
-
Enzymatic Deprotection: For highly sensitive substrates, enzymatic deprotection offers a mild and selective alternative.[6] Lipases and acetyl xylan esterases can remove acetyl groups under physiological conditions (neutral pH, room temperature), preserving other sensitive functionalities.[5][6] This "green chemistry" approach often simplifies purification.[6]
This technical support guide provides a comprehensive overview of the deprotection of acetyl groups from β-D-glucose pentaacetate. By understanding the underlying chemistry, potential pitfalls, and available methodologies, researchers can confidently and successfully perform this crucial transformation in their synthetic endeavors.
References
-
Chemistry Online. (2023, March 28). Zemplén deacetylation. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Zemplen deacetylation reaction mechanism. [Image]. Retrieved from [Link]
- Google Patents. (n.d.). US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.
- Ren, B., Wang, M., Liu, J., Ge, J., Zhang, X., & Dong, H. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry.
-
ResearchGate. (n.d.). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Retrieved from [Link]
-
NCBI. (2021, October 6). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Methods of α-D-Glucose Pentaacetate. Retrieved from [Link]
-
MDPI. (n.d.). Biomass Deacetylation at Moderate Solid Loading Improves Sugar Recovery and Succinic Acid Production. Retrieved from [Link]
-
PubMed. (n.d.). A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides. Retrieved from [Link]
-
Taylor & Francis. (n.d.). An Alternative Method for Regioselective, Anomeric Deacylation of Fully Acylated Carbohydrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Time-course TLC analysis of glucose pentaacetate (GPAc) deacetylation... [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). An Alternative Method for Anomeric Deacetylation of Per-acetylated Carbohydrates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
NREL. (n.d.). Low-Cost Cellulosic Sugars Produced by NREL's Deacetylation and Mechanical Refining Process. Retrieved from [Link]
-
MDPI. (2022, October 23). Deacetylation and Desuccinylation of the Fucose-Rich Polysaccharide Fucopol: Impact on Biopolymer Physical and Chemical Properties. Retrieved from [Link]
-
ChemRxiv. (n.d.). Imidazole Promoted Efficient Anomerization of β-D-Glucose Pentaacetate in Organic Solutions and Solid State. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Alternative Method for Regioselective, Anomeric Deacylation of Fully Acylated Carbohydrates. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Methoxide, 30 wt% Solution in Methanol. Retrieved from [Link]
-
ACS Publications. (2026, January 20). Unraveling Sterilization Effects on Konjac Glucomannan: Insights into a Natural Biopolymer for Biomedical Applications. ACS Omega. Retrieved from [Link]
-
MDPI. (n.d.). Progress of Polyaniline Glucose Sensors for Diabetes Mellitus Management Utilizing Enzymatic and Non-Enzymatic Detection. Retrieved from [Link]
Sources
- 1. chemistry-online.com [chemistry-online.com]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A new look at acid catalyzed deacetylation of carbohydrates: A regioselective synthesis and reactivity of 2-O-acetyl aryl glycopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propargyl-PEG5-tetra-Ac-beta-D-glucose
Welcome to the technical support center for Propargyl-PEG5-tetra-Ac-beta-D-glucose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common pitfalls encountered during its application in bioconjugation, click chemistry, and targeted drug delivery.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and fundamental reactions of Propargyl-PEG5-tetra-Ac-beta-D-glucose.
Product Specifications & Handling
Q1: What are the key chemical properties of Propargyl-PEG5-tetra-Ac-beta-D-glucose?
This heterobifunctional linker is comprised of a terminal propargyl group for click chemistry, a hydrophilic PEG spacer to enhance solubility, and a tetra-acetylated glucose moiety for potential targeting applications.[1]
| Property | Value | Reference |
| Chemical Formula | C25H38O14 | [2][3] |
| Molecular Weight | 562.57 g/mol | [2][3] |
| CAS Number | 1360446-31-6 | [2][3] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically ≥95% | [2] |
Q2: How should I properly store and handle this reagent?
For long-term stability, it is recommended to store Propargyl-PEG5-tetra-Ac-beta-D-glucose at -20°C.[4] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. Handle in a dry, inert atmosphere whenever possible.
Q3: What is the solubility of Propargyl-PEG5-tetra-Ac-beta-D-glucose in common solvents?
Due to the PEG spacer, this molecule exhibits good solubility in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] Its solubility in aqueous buffers is limited due to the acetyl protecting groups and may require the addition of a co-solvent. The de-acetylated form, however, has significantly improved aqueous solubility.[6]
Click Chemistry Applications
Q4: What is the function of the propargyl group in this molecule?
The terminal alkyne of the propargyl group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[7] This allows for the covalent ligation of the PEG-glucose linker to molecules bearing an azide group, forming a stable triazole linkage.[7]
Q5: What are the generally recommended conditions for a CuAAC reaction with this linker?
A typical CuAAC reaction involves the use of a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper-coordinating ligand, such as TBTA or THPTA, is often included to stabilize the copper(I) oxidation state and improve reaction efficiency. The reaction is typically performed in a mixture of aqueous and organic solvents to ensure the solubility of all components.
The Role of Acetyl Groups and Deprotection
Q6: Why are the hydroxyl groups of the glucose moiety acetylated?
The acetyl groups serve as protecting groups for the hydroxyls on the glucose ring.[8] This is crucial for several reasons:
-
Preventing Side Reactions: The hydroxyl groups are nucleophilic and could participate in unwanted side reactions during the click chemistry step or other synthetic modifications.
-
Controlling Reactivity: Acetyl groups are electron-withdrawing, which can "disarm" the glycosyl donor, influencing its reactivity in certain glycosylation reactions.[9]
Q7: How can the acetyl protecting groups be removed after conjugation?
The acetyl groups can be removed through a process called deacetylation. The most common method is Zemplén deacetylation, which involves treating the acetylated compound with a catalytic amount of sodium methoxide in methanol.[10][11] This method is highly efficient and proceeds under mild conditions.[11] Alternatively, other basic conditions, such as potassium carbonate in methanol, can also be employed.[7]
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common experimental challenges.
Problem 1: Low or No Product Yield in Click Chemistry Reaction
A low yield in your CuAAC reaction can be frustrating. The following decision tree and detailed explanations will help you diagnose the issue.
Troubleshooting Workflow for Low Click Chemistry Yield
Caption: Troubleshooting Decision Tree for Low Click Chemistry Yield.
-
Potential Cause 1.1: Inactive Catalyst or Reagents
-
Explanation: The Cu(I) catalyst is sensitive to oxidation. If your reducing agent (e.g., sodium ascorbate) is old or has been improperly stored, it may not efficiently reduce the Cu(II) precursor. Similarly, the azide and alkyne starting materials can degrade over time.
-
Solution: Always use freshly prepared solutions of sodium ascorbate. Verify the integrity of your azide-containing molecule and the Propargyl-PEG5-tetra-Ac-beta-D-glucose via analytical techniques like NMR or mass spectrometry before starting the reaction.
-
-
Potential Cause 1.2: Suboptimal Reaction Conditions
-
Explanation: The solubility of all reactants is critical for a successful reaction. If either the azide-containing molecule or the PEG linker is not fully dissolved, the reaction will be slow or incomplete. Oxygen can also interfere with the reaction by oxidizing the Cu(I) catalyst.
-
Solution: Optimize the solvent system. A mixture of water and a co-solvent like DMSO or t-butanol is often effective. Ensure all components are fully dissolved before initiating the reaction. Degas all solvents thoroughly by sparging with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst.
-
-
Potential Cause 1.3: Degradation of the Propargyl Group
-
Explanation: While generally stable, the propargyl group can undergo side reactions under certain conditions. For instance, strong bases can lead to isomerization or other unwanted reactions.[12]
-
Solution: Maintain a near-neutral pH during the click reaction. If your substrate requires basic conditions, consider alternative conjugation chemistries.
-
Problem 2: Incomplete or Unsuccessful Deacetylation
Incomplete removal of the acetyl groups can affect the solubility and biological activity of your final conjugate.
-
Potential Cause 2.1: Incomplete Reaction
-
Explanation: Insufficient catalytic base or a short reaction time can lead to incomplete deacetylation. The reaction progress can be monitored by TLC or mass spectrometry.
-
Solution: Ensure you are using a sufficient catalytic amount of sodium methoxide. If the reaction is sluggish, you can add a small additional amount of the catalyst. Allow the reaction to proceed until analytical monitoring shows complete conversion.
-
-
Potential Cause 2.2: Degradation of the Molecule
-
Explanation: While Zemplén deacetylation is generally mild, prolonged exposure to strongly basic conditions can potentially lead to degradation of other functional groups in your molecule. Acidic hydrolysis of acetyl groups is also possible but can be harsh and may cleave acid-labile functionalities like glycosidic bonds.[2][7]
-
Solution: Monitor the reaction closely and quench it as soon as it is complete by neutralizing the base with a weak acid (e.g., acetic acid) or an ion-exchange resin.
-
Problem 3: Difficulty in Purifying the Final Conjugate
The purification of PEGylated molecules can be challenging due to their unique properties.
-
Potential Cause 3.1: Similar Properties of Reactants and Products
-
Explanation: The PEG chain can dominate the physicochemical properties of the molecule, making chromatographic separation from unreacted PEGylated starting material difficult.
-
Solution:
-
Size Exclusion Chromatography (SEC): This is often the most effective method for separating PEGylated products from smaller, unreacted molecules.[]
-
Ion-Exchange Chromatography (IEX): If your target molecule has a net charge that is different from the starting materials, IEX can be a powerful purification tool.[]
-
Hydrophobic Interaction Chromatography (HIC): The PEG chain can also influence the hydrophobicity of the molecule, allowing for separation via HIC.[]
-
-
-
Potential Cause 3.2: Broad Peaks in Chromatography
-
Explanation: The flexible nature of the PEG chain can lead to broad peaks during chromatography, reducing resolution.
-
Solution: Optimize your chromatographic conditions, including the mobile phase composition, gradient, and flow rate. Using a column with a suitable pore size for SEC is also critical.
-
Problem 4: Solubility Issues
-
Potential Cause 4.1: Inappropriate Solvent Choice
-
Explanation: While the PEG chain enhances water solubility of the de-acetylated product, the acetylated form and conjugates with hydrophobic molecules may have limited aqueous solubility.
-
Solution: For the acetylated form, use organic solvents like DMF, DMSO, or DCM. For click reactions, a co-solvent system is often necessary. After deacetylation, the conjugate should be soluble in aqueous buffers. If solubility is still an issue, consider factors like pH and ionic strength of the buffer. PEG itself can act as a weak organic solvent, which can influence the solubility of different parts of a conjugated molecule.[14][15]
-
Part 3: Experimental Protocols
These are general starting protocols. Optimization for your specific application may be required.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a suitable vial, dissolve your azide-containing molecule (1 equivalent) and Propargyl-PEG5-tetra-Ac-beta-D-glucose (1.1 equivalents) in a degassed solvent mixture (e.g., 1:1 t-butanol/water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in degassed water.
-
In another vial, prepare a solution of copper(II) sulfate (0.1 equivalents) and a suitable ligand like THPTA (0.1 equivalents) in degassed water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper/ligand solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the product can be purified by an appropriate method (e.g., silica gel chromatography for the acetylated product or SEC for larger conjugates).
Protocol 2: Standard Zemplén Deacetylation
-
Dissolve the acetylated conjugate in anhydrous methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of a 0.5 M solution of sodium methoxide in methanol (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until all acetyl groups are removed.
-
Quench the reaction by adding a weak acid like acetic acid to neutralize the base, or by adding an acidic ion-exchange resin until the pH is neutral.
-
Filter off the resin (if used), and concentrate the solution under reduced pressure.
-
The deprotected product can be further purified by SEC or dialysis if necessary.
Part 4: Visual Guides
Bioconjugation Workflow
Caption: General workflow for bioconjugation and deprotection.
Part 5: References
-
An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562.
-
AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-galactose. Retrieved from AxisPharm website.
-
AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose. Retrieved from AxisPharm website.
-
Barbier, P. (1899). New general synthesis of secondary alcohols. Compt. Rend. Acad. Sci. Paris, 128, 110-111.
-
Biosynth. (n.d.). Propargyl-PEG5-tetra-ac-beta-D-glucose. Retrieved from Biosynth website.
-
Pharmaffiliates. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose. Retrieved from Pharmaffiliates website.
-
BroadPharm. (n.d.). Sugar PEG, Glucose PEG, PEGylation reagent. Retrieved from BroadPharm website.
-
BOC Sciences. (n.d.). PEGylated Protein Purification Techniques. Retrieved from BOC Sciences website.
-
Labsolu. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose. Retrieved from Labsolu website.
-
BroadPharm. (n.d.). Propargyl-PEG5-beta-D-glucose. Retrieved from BroadPharm website.
-
Gobert, J., & Glomb, M. A. (2009). Degradation of glucose: reinvestigation of reactive alpha-Dicarbonyl compounds. Journal of Agricultural and Food Chemistry, 57(18), 8591–8597.
-
Lee, K. C., et al. (2021). Supramolecular polymer-based transformable material for reversible PEGylation of protein drugs. Acta Pharmaceutica Sinica B, 11(11), 3569-3577.
-
Biosynth. (n.d.). Propargyl-PEG5-tetra-ac-beta-D-galactose. Retrieved from Biosynth website.
-
Xi'an Qiyue Biological Technology Co., Ltd. (2024). Propargyl-PEG5-tetra-Ac-beta-D-glucose. Retrieved from the company's website.
-
AxisPharm. (n.d.). Sugar PEG β-Glucuronide Linker. Retrieved from AxisPharm website.
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Labsolu. (n.d.). Propargyl-PEG5-beta-D-glucose. Retrieved from Labsolu website.
-
BenchChem. (2025). A Technical Guide to the Role of Acetyl Protecting Groups in Glycosides.
-
NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2).
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BroadPharm. (2021). PEGylation and PEGylation Reagents.
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Santa Cruz Biotechnology. (n.d.). Propargyl-PEG5-beta-D-glucose. Retrieved from SCBT website.
-
BIOGEN Científica. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose. Retrieved from BIOGEN Científica website.
-
Glyco MindSynth. (n.d.). Propargyl-PEG4-tetra-Ac-beta-D-galactose. Retrieved from Glyco MindSynth website.
-
BroadPharm. (n.d.). Propargyl-PEG5-NHS ester. Retrieved from BroadPharm website.
-
DC Chemicals. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose MSDS. Retrieved from DC Chemicals website.
-
Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry.
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ResearchGate. (n.d.). Zemplen deacetylation reaction mechanism. Retrieved from ResearchGate.
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PubMed Central. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs.
-
Biopharma PEG. (2020). PEGylation of Small Molecule Drugs.
-
RSC Publishing. (2025). Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry.
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ACS Publications. (2023). Hydration of Propargyl Esters Catalyzed by Gold(I) Complexes with Phosphoramidite Calix[12]pyrrole Cavitands as Ligands.
-
RSC Publishing. (n.d.). Acid hydrolysis of O-acetyl-galactoglucomannan.
-
RSC Publishing. (2023). Enantioselective cyanation of propargylic C–H bonds via cooperative photoredox and copper catalysis.
-
PubMed Central. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS.
-
YouTube. (2021). Ether formation in acidic conditions.
-
ResearchGate. (2021). Synthesis of Propargyl Compounds and Their Cytotoxic Activity.
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K 2 CO 3 as a base (Procedure A).
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Thieme. (2021). A Solid Way to Purify Polyethylene Glycols.
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Chemistry Online. (2023). Zemplén deacetylation.
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ACS Publications. (n.d.). Poly(ethylene glycol) (PEG) as a Reusable Solvent Medium for Organic Synthesis. Application in the Heck Reaction.
-
RSC Publishing. (2024). Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes.
-
Reddit. (n.d.). Deacetylation of glucopyranosides with sodium methoxide: dry solvent?.
-
ChemRxiv. (n.d.). Copper(II) Complexes of N-Propargyl Cyclam Ligands Reveal a Range of Coordination Modes and Colours, and Unexpected Reactivity.
-
AxisPharm. (n.d.). Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. Retrieved from AxisPharm website.
-
RSC Publishing. (n.d.). Synthesis of bis(propargyl) aromatic esters and ethers: a potential replacement for isocyanate based curators.
-
PubMed. (2021). Copper(ii) complexes of N-propargyl cyclam ligands reveal a range of coordination modes and colours, and unexpected reactivity.
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Technical Support Center: Mitigating Cytotoxicity of Copper Catalysts in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing copper-catalyzed click chemistry (CuAAC). As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting advice to help you navigate the challenges of copper catalyst cytotoxicity in your experiments. Our goal is to ensure the scientific integrity and success of your work by explaining the "why" behind experimental choices, not just the "how."
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the nature of copper catalyst cytotoxicity and the strategies to minimize it.
Q1: What is the primary mechanism of copper-induced cytotoxicity in click chemistry?
The principal cause of cytotoxicity from copper catalysts in CuAAC is the generation of reactive oxygen species (ROS).[1][2][3] The catalytically active copper(I) (Cu(I)) species can react with molecular oxygen present in aqueous environments, leading to the formation of harmful ROS such as superoxide radicals and hydroxyl radicals.[4] These highly reactive molecules can cause significant damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[5]
Q2: How do ligands help in reducing the cytotoxicity of copper catalysts?
Ligands play a crucial dual role in mitigating copper-induced cytotoxicity while enhancing the efficiency of the click reaction. Firstly, they stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive copper(II) (Cu(II)) state and reducing the generation of ROS.[3][5][6] Secondly, certain water-soluble ligands can act as sacrificial reductants, further protecting cells and biomolecules from oxidative damage.[2][3] Additionally, ligands can accelerate the rate of the CuAAC reaction, allowing for the use of lower, less toxic concentrations of copper.[1][2]
Q3: What are the differences between common copper ligands like THPTA and BTTAA?
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and 2-[4-{(bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino)methyl}-1H-1,2,3-triazol-1-yl]acetic acid (BTTAA) are two of the most effective and widely used water-soluble ligands for CuAAC in biological systems.[7]
-
THPTA is known for its excellent water solubility and its ability to protect cells from the oxidative damage caused by the reaction of Cu(I) with ascorbate, a common reducing agent.[6][8]
-
BTTAA has been reported to be a superior ligand in some contexts, offering faster reaction rates and enabling the use of lower copper concentrations, which further reduces cytotoxicity.[2][9][10]
The choice between these ligands can depend on the specific cell type and experimental conditions. It is often advisable to empirically determine the optimal ligand and its concentration for your system.
Q4: What are copper-chelating azides and how do they reduce cytotoxicity?
Copper-chelating azides are molecules that have a copper-chelating moiety incorporated into their structure.[2] This design brings the copper catalyst in close proximity to the azide, increasing the effective local concentration of the catalyst at the reaction site.[2][3] This enhanced local concentration allows for a significant reduction in the overall copper concentration required for an efficient reaction, thereby minimizing cytotoxicity.[2][3] The use of these azides can lead to a dramatic increase in reaction signal on living cells without a corresponding increase in toxicity.[2]
Q5: When should I consider using copper-free click chemistry?
Copper-free click chemistry, such as strain-promoted azide-alkyne cycloaddition (SPAAC), is a valuable alternative when the cytotoxicity of the copper catalyst is a major concern, especially in sensitive biological systems or for in vivo applications.[11][12]
Advantages of Copper-Free Click Chemistry:
-
Simplifies the reaction setup by removing the need for a catalyst, ligand, and reducing agent.
Disadvantages of Copper-Free Click Chemistry:
-
Generally has slower reaction kinetics compared to CuAAC.[3][12]
-
The cyclooctyne reagents are often larger and more sterically hindering, which can potentially interfere with biological processes.
The choice between CuAAC and copper-free methods should be based on the specific requirements of the experiment, balancing the need for rapid kinetics with the sensitivity of the biological system to copper.
Troubleshooting Guide
This section provides practical advice for common problems encountered during copper-catalyzed click chemistry experiments in a cellular context.
Problem 1: High cell death or toxicity observed after the click reaction.
Possible Cause 1: Copper concentration is too high. Even with ligands, high concentrations of copper can be toxic to cells.
Solution:
-
Titrate the copper concentration: Perform a dose-response experiment to determine the highest tolerable copper concentration for your specific cell line. Start with a low concentration (e.g., 10-50 µM) and incrementally increase it.[2]
-
Use a more efficient ligand: Switching to a more efficient ligand like BTTAA may allow you to achieve the desired reaction rate with a lower copper concentration.[9]
-
Employ copper-chelating azides: These can significantly enhance the reaction rate, allowing for a substantial reduction in the required copper concentration.[2]
Possible Cause 2: Inadequate protection from reactive oxygen species (ROS). The reducing agent (e.g., sodium ascorbate) in the presence of copper can generate ROS.
Solution:
-
Optimize the ligand-to-copper ratio: A higher ligand-to-copper ratio (e.g., 5:1) can provide better protection against ROS.[6]
-
Include a ROS scavenger: Adding aminoguanidine to the reaction mixture can help to suppress the formation of electrophilic by-products.[9]
-
Perform the reaction at a lower temperature: Conducting the reaction at 4°C can slow down the rate of ROS generation.[6][8]
Problem 2: Low click reaction efficiency in live cells.
Possible Cause 1: Deactivation of the copper catalyst by intracellular components. The intracellular environment is rich in molecules that can chelate or react with copper, thereby deactivating the catalyst. A primary culprit is the high concentration of biothiols, such as glutathione (GSH).[1]
Solution:
-
Increase the catalyst concentration (with caution): A modest increase in the copper and ligand concentration may overcome the inhibitory effects of intracellular components. However, this must be balanced with potential cytotoxicity.
-
Temporarily reduce intracellular biothiol levels: In some cases, transiently depleting cellular GSH using reagents like N-ethylmaleimide (NEM) can improve the efficiency of intracellular CuAAC.[1] This approach should be used with caution as it can be toxic to cells.
-
Use a more robust catalyst system: Investigating different ligand-copper complexes may identify a catalyst that is less susceptible to deactivation by intracellular components.
Possible Cause 2: Insufficient reagent concentrations at the reaction site. The delivery and localization of the azide, alkyne, and catalyst to the desired cellular compartment can be a limiting factor.
Solution:
-
Optimize reagent delivery: For intracellular targets, ensure that your azide and alkyne probes can efficiently cross the cell membrane.
-
Utilize cell-penetrating peptides: Attaching a cell-penetrating peptide to the copper ligand can enhance its intracellular delivery.[1]
Problem 3: High background or non-specific labeling.
Possible Cause 1: Unreacted fluorescent probes. Residual fluorescent azide or alkyne probes can bind non-specifically to cellular components.
Solution:
-
Thorough washing: Ensure that cells are washed extensively after the click reaction to remove any unbound probes.
-
Use a "click-to-wash" strategy: Design your experiment so that the fluorescent probe is only retained in the cell after a successful click reaction.
Possible Cause 2: Side reactions of the copper catalyst. In some cases, the copper catalyst can promote unintended side reactions.
Solution:
-
Optimize reaction conditions: Reducing the reaction time and temperature can help to minimize side reactions.
-
Ensure a clean catalyst system: Use high-purity reagents to avoid contaminants that may lead to non-specific reactions.
Data & Protocols
Table 1: Comparison of Common Copper Ligands for CuAAC
| Ligand | Key Features | Recommended Starting Concentration (in live cells) | Reference |
| THPTA | Highly water-soluble, protects against ROS. | 250 µM (with 50 µM CuSO₄) | [6] |
| BTTAA | Often provides faster reaction rates, allowing for lower copper concentrations. | 200 µM (with 40 µM CuSO₄) | [2] |
| bis-L-histidine | A biocompatible amino acid-based ligand. | Varies depending on the system | [2] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC on Live Cells with Reduced Cytotoxicity
This protocol is a starting point and should be optimized for your specific cell type and application.
-
Cell Preparation:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Metabolically label your cells with an azide- or alkyne-modified substrate, if applicable.
-
-
Preparation of Click Reaction Cocktail (on ice):
-
In a microcentrifuge tube, prepare the following mixture in this order:
-
Phosphate-buffered saline (PBS) or other appropriate buffer.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 10-100 µM.
-
Ligand (e.g., THPTA or BTTAA) at a 5:1 molar ratio to CuSO₄.
-
Azide- or alkyne-functionalized detection reagent.
-
Freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
-
-
Click Reaction:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the click reaction cocktail to the cells.
-
Incubate for 5-30 minutes at room temperature or 4°C.
-
-
Washing and Analysis:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
Proceed with your downstream analysis (e.g., fluorescence microscopy, flow cytometry).
-
Protocol 2: Assessing Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
-
Cell Treatment:
-
Plate cells in a 96-well plate and treat them with your click chemistry reagents under the desired experimental conditions. Include appropriate controls (untreated cells, vehicle control, etc.).
-
-
MTT Addition:
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control.
-
Visualizations
Diagram 1: Mechanism of Copper Cytotoxicity and the Protective Role of Ligands
Caption: Copper(I) can generate ROS, leading to cell damage. Ligands stabilize Cu(I), reducing ROS and promoting cell viability.
Diagram 2: Workflow for Optimizing Live-Cell CuAAC
Caption: An iterative workflow for optimizing CuAAC conditions to balance cell viability and reaction efficiency.
References
-
Yang, M., et al. (2014). Copper-catalyzed click reaction on/in live cells. Chemical Science, 5(1), 21-25. [Link]
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Journal of the American Chemical Society, 132(45), 15989–15991. [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used to Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society, 133(43), 17123–17125. [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(24), 5852-5856. [Link]
-
Soriano del Amo, D., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. ACS Chemical Biology, 5(2), 195-206. [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. Angewandte Chemie (International ed. in English), 51(24), 5852-6. [Link]
-
Kennedy, D. C., et al. (2011). Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions | Request PDF. ResearchGate. [Link]
-
Al-Mokhtar, M. A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society reviews, 39(4), 1272–1279. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 25, 2026, from [Link]
-
Kaur, H., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society. [Link]
-
Willems, L. I., et al. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules (Basel, Switzerland), 19(9), 15145–15162. [Link]
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition. [Link]
-
Amengual-Rigo, P., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(12), 7140-7185. [Link]
-
Hong, V., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]
-
Le, G., et al. (2012). Copper-Catalyzed Glutathione Oxidation is Accelerated by the Anticancer Thiosemicarbazone Dp44mT and Further Boosted at Lower pH. Journal of the American Chemical Society, 134(36), 14781–14792. [Link]
-
Uttamapinant, C., et al. (2025). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling | Request PDF. ResearchGate. [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162. [Link]
-
MTT ASSAY. (n.d.). Retrieved January 25, 2026, from [Link]
-
Fujii, J., et al. (2023). Critical Roles of the Cysteine-Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. International journal of molecular sciences, 24(9), 8044. [Link]
-
Tracker Nanocatalyst for Screening of Intracellular Copper‐Catalyzed Azide‐Alkyne Cycloadditions. (2025). Advanced Science. [Link]
-
Hong, V., et al. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Chembiochem : a European journal of chemical biology, 12(10), 1566–1575. [Link]
-
Zhang, W. (2021). Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. [Link]
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Technical Support Center: Purification of Propargyl-PEG5-tetra-Ac-beta-D-glucose Conjugates
An in-depth guide to the purification of Propargyl-PEG5-tetra-Ac-beta-D-glucose conjugates, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the purification of Propargyl-PEG5-tetra-Ac-beta-D-glucose conjugates. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and step-by-step protocols to address the unique challenges associated with purifying these molecules. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your success.
The structure of this molecule—a terminal alkyne for click chemistry, a discrete polyethylene glycol (PEG) linker, and a protected glucose moiety—presents a distinct set of purification challenges.[1][2] The hydrophilic PEG chain often imparts poor chromatographic behavior on standard silica gel, while the acetyl protecting groups are sensitive to certain pH conditions. This guide is structured to navigate these complexities systematically.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers encounter when planning their purification strategy.
Q1: What are the primary challenges in purifying Propargyl-PEG5-tetra-Ac-beta-D-glucose conjugates?
The main difficulties arise from the hybrid nature of the molecule:
-
Poor Silica Gel Chromatography Behavior: The polar PEG chain interacts strongly with the acidic silica gel surface, often leading to significant peak tailing, or "streaking," making separation from closely eluting impurities difficult.[3]
-
Separation from Starting Materials: The polarity of the final conjugate may not be substantially different from the unreacted Propargyl-PEG5-tetra-Ac-beta-D-glucose, especially if the conjugated partner is small, complicating separation.
-
Lability of Acetyl Groups: The four acetyl ester groups protecting the glucose are susceptible to hydrolysis under basic or strongly acidic conditions.[4] This requires careful selection of solvents and additives during purification to maintain the integrity of the molecule.
-
Visualization: The molecule lacks a strong chromophore, making visualization by UV light on TLC plates challenging unless the conjugated partner is UV-active.[5] Specific chemical stains are therefore required for effective reaction monitoring.
Q2: Which chromatographic techniques are most effective for purifying these conjugates?
A two-tiered approach is generally most effective:
-
Silica Gel Flash Chromatography: Ideal for initial, large-scale purification to remove major impurities, such as residual coupling reagents or non-polar byproducts. While challenging, optimization of the solvent system can yield acceptable results for a preliminary cleanup.[6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for achieving high purity.[] This technique separates molecules based on hydrophobicity and is highly effective at resolving the target conjugate from unreacted starting materials and other polar impurities. It is the recommended method for the final purification step.
Q3: How can I effectively monitor the progress of the purification?
Effective monitoring is crucial. The best approach combines rapid analysis with high-resolution confirmation:
-
Thin-Layer Chromatography (TLC): TLC is indispensable for tracking the reaction progress and for quickly analyzing fractions from flash chromatography. Due to the molecule's properties, visualization requires specific stains. A multi-stain approach is recommended: potassium permanganate for the alkyne, a sugar stain like p-anisaldehyde, and a PEG-specific stain like Dragendorff reagent.[3][8][9]
-
LC-MS Analysis: For definitive identification, analyzing crude reaction material and purified fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) is essential. This provides both the retention time and the mass of the components, confirming the presence of the desired product and impurities.[10]
Q4: What analytical methods are required to confirm the identity and purity of the final product?
A combination of techniques is necessary to ensure the structural integrity and purity of the conjugate:
-
Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the elemental composition and exact mass of the conjugate.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the complete structure. Characteristic peaks for the propargyl group, the PEG backbone, the acetyl groups, and the glucose anomeric proton, as well as signals from the conjugated partner, should all be present and correctly integrated.[11]
Q5: Are there stability concerns I should be aware of during purification?
Yes. The primary stability concern is the hydrolysis of the acetyl esters on the glucose moiety. To prevent premature deprotection, you must avoid mobile phases with a basic pH (e.g., containing ammonium hydroxide) or strongly acidic conditions. Purification should ideally be conducted under neutral or mildly acidic conditions (e.g., using 0.1% formic acid or acetic acid in the mobile phase for RP-HPLC).
Section 2: Purification & Analysis Workflow
The purification strategy should be logical and sequential, moving from crude cleanup to high-resolution polishing, with analytical checkpoints throughout.
Sources
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Technical Support Center: Optimizing Reaction Conditions for Bioconjugation
Welcome to the technical support center for bioconjugation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of covalently linking biomolecules. Bioconjugation is a powerful technique, but its success hinges on the careful control of multiple reaction parameters.[1] This resource moves beyond simple protocols to provide in-depth, field-proven insights into optimizing and troubleshooting your experiments. Here, we will explore the causality behind experimental choices to empower you to design robust, reproducible conjugation strategies.
Part 1: Critical Reaction Parameters - The Foundation of Success
Successful bioconjugation begins with a solid understanding of the core reaction conditions. Optimizing these parameters from the outset can prevent many common issues, saving valuable time and reagents. The process is often empirical, requiring optimization for each specific biomolecule and reagent pair.[2]
The Crucial Role of Buffers: More Than Just pH
The reaction buffer is the environment where your conjugation occurs, and its composition can dictate the success or failure of the experiment. Key considerations include pH and the presence of interfering substances.[3]
-
pH: The pH of the buffer directly influences the reactivity of the functional groups on your biomolecules.
-
Amine-Reactive Chemistries (e.g., NHS Esters): These reactions target primary amines, such as the side chain of lysine. For efficient conjugation, the amine must be in its deprotonated, nucleophilic state. Therefore, a buffer pH between 7.2 and 9.0 is typically recommended.[4] However, a competing hydrolysis reaction also accelerates at higher pH, so a balance must be struck. A common starting point is pH 7.5-8.5.[5]
-
Thiol-Reactive Chemistries (e.g., Maleimides): These reagents react with sulfhydryl groups on cysteine residues. The optimal pH range for this reaction is narrower, typically between 7.0 and 7.5. At pH values above 7.5, maleimides can react with amines, and below pH 7.0, the reaction rate with thiols decreases significantly.
-
-
Buffer Composition: Many common laboratory buffers contain molecules that can interfere with the conjugation reaction.
-
Avoid Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target biomolecule for the amine-reactive crosslinker, drastically reducing conjugation efficiency.[6]
-
Beware of Preservatives: Sodium azide is a common preservative that can interfere with certain reactions; for instance, it inhibits the activity of Horseradish Peroxidase (HRP) and can react to form azides.[7][8] It is best to remove it before conjugation.[7]
-
Recommended Buffers: Phosphate-Buffered Saline (PBS), HEPES, and borate buffers are generally compatible choices, provided their pH is adjusted to the optimal range for your specific chemistry.
-
Molar Ratio of Reactants: Controlling the Degree of Labeling
The molar ratio between your crosslinker and biomolecule is a critical lever for controlling the average number of labels attached to each biomolecule, often referred to as the Degree of Labeling (DoL).[9]
-
Driving the Reaction: In many cases, particularly when conjugating a small molecule to a larger protein, a significant molar excess of the small molecule linker is used to drive the reaction to completion.[10]
-
Starting Ratios: For a maleimide-to-protein conjugation, a starting molar excess of 10:1 to 20:1 is often recommended, followed by optimization.
-
Consequences of High Ratios: While a higher molar ratio can increase the DoL, it can also lead to undesirable outcomes. Excessive modification can lead to protein precipitation, loss of biological activity, or altered pharmacokinetics. Cross-linking between multiple protein molecules can also occur, resulting in polymerization and aggregation.[11]
Reaction Time and Temperature: Balancing Kinetics and Stability
The kinetics of the conjugation reaction are governed by time and temperature.[]
-
Temperature: Increasing the reaction temperature generally increases the reaction rate.[13] However, most biomolecules are sensitive to heat and can denature at elevated temperatures. Therefore, most bioconjugation reactions are performed at room temperature or 4°C to preserve the integrity of the biomolecules.[14]
-
Time: Incubation times can vary from minutes to several hours.[2] The optimal time depends on the reactivity of the crosslinker, the concentration of reactants, and the temperature. It is crucial to empirically determine the ideal incubation time to maximize conjugate formation while minimizing potential degradation or side reactions.[2]
Part 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common problems encountered during bioconjugation experiments.
Q: Why is my conjugation yield consistently low?
A: Low yield is a multifaceted problem that can stem from several sources. A systematic approach is needed to diagnose the root cause.
-
Cause 1: Inactive Reagents: The crosslinker, especially NHS esters, may have hydrolyzed due to improper storage or exposure to moisture.[6]
-
Solution: Always use fresh or properly stored reagents. Purchase high-quality reagents from a trusted supplier and store them in a desiccated environment at the recommended temperature.[3]
-
-
Cause 2: Interfering Buffer Components: As discussed, buffer components like Tris, glycine, or sodium azide can inhibit the reaction.[6][7]
-
Solution: Perform a buffer exchange on your biomolecule sample into a non-interfering buffer (e.g., PBS) prior to conjugation. See Protocol 1 for a standard method.
-
-
Cause 3: Incorrect pH: If the buffer pH is outside the optimal range for your chosen chemistry, the target functional groups will not be sufficiently reactive.[4]
-
Solution: Carefully prepare and verify the pH of your conjugation buffer immediately before use.
-
-
Cause 4: Low Reactant Concentration: The reaction rate is dependent on the concentration of the reactants.[] If your biomolecule is too dilute, the reaction kinetics will be slow.[10]
-
Solution: Concentrate your biomolecule solution before initiating the reaction. A starting protein concentration of 1-10 mg/mL is often recommended.[6]
-
-
Cause 5: Inaccessible Reactive Sites: The target functional groups (e.g., lysines or cysteines) on your protein may be buried within its three-dimensional structure and thus inaccessible to the crosslinker.[15]
-
Solution: This is a more challenging issue. If possible, consider alternative conjugation sites or use site-directed mutagenesis to introduce a more accessible reactive handle.[15]
-
Sources
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Antibody Conjugation Troubleshooting [bio-techne.com]
- 9. aboligo.com [aboligo.com]
- 10. cellmosaic.com [cellmosaic.com]
- 11. m.youtube.com [m.youtube.com]
- 13. Impact of assay temperature on antibody binding characteristics in living cells: A case study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
Validation & Comparative
A Tale of Two Tags: A Comparative Guide to Propargyl-PEG5-beta-D-glucose and its Acetylated Precursor
An In-depth Analysis for Researchers in Bioconjugation and Drug Development
In the intricate world of bioconjugation and targeted drug delivery, the choice of chemical tools can profoundly influence experimental outcomes. Among the vast arsenal available to researchers, PEGylated compounds functionalized for click chemistry stand out for their versatility and biocompatibility. This guide offers a detailed comparison of two closely related yet functionally distinct molecules: Propargyl-PEG5-beta-D-glucose and its acetylated counterpart, Propargyl-PEG5-tetra-Ac-beta-D-glucose. Understanding the nuanced differences in their properties and performance is paramount for designing robust and reproducible experimental workflows.
The Core Distinction: The Role of Acetyl Groups
At first glance, the two molecules appear remarkably similar, differing only by the presence of four acetyl groups on the glucose moiety of Propargyl-PEG5-tetra-Ac-beta-D-glucose. These seemingly minor additions, however, have significant consequences for the molecule's solubility, reactivity, and overall utility in different applications. The acetyl groups act as protecting groups for the hydroxyls on the glucose ring. This protection strategy is a common tactic in organic synthesis to prevent unwanted side reactions.
The decision to use the acetylated or deacetylated form hinges on the specific requirements of the experimental system, particularly the desired solubility profile and the stage at which the glucose moiety's hydroxyl groups should be exposed.
Structural and Physicochemical Properties: A Head-to-Head Comparison
| Property | Propargyl-PEG5-tetra-Ac-beta-D-glucose | Propargyl-PEG5-beta-D-glucose |
| Molar Mass | Higher | Lower |
| Solubility | More soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | More soluble in aqueous solutions (e.g., water, PBS) |
| Hydrophilicity | Lower | Higher |
| Reactivity of Glucose Hydroxyls | Protected (unreactive) | Exposed (reactive) |
| Propargyl Group Reactivity | Readily available for click chemistry | Readily available for click chemistry |
The acetyl groups render Propargyl-PEG5-tetra-Ac-beta-D-glucose significantly more hydrophobic, enhancing its solubility in a range of organic solvents. This property is particularly advantageous during the synthesis and purification of complex conjugates in non-aqueous media. Conversely, the unprotected hydroxyl groups of Propargyl-PEG5-beta-D-glucose impart a hydrophilic character, making it the preferred choice for direct applications in aqueous biological systems.
Experimental Workflows: Choosing the Right Tool for the Job
The selection between the two compounds dictates the experimental workflow, especially concerning the deprotection step.
Workflow 1: Utilizing Propargyl-PEG5-tetra-Ac-beta-D-glucose
This workflow is typically employed when the initial conjugation or synthesis steps are performed in organic solvents. The acetyl groups are then removed to expose the hydrophilic glucose moiety for subsequent applications in aqueous environments.
Caption: Workflow using the acetylated compound.
Workflow 2: Utilizing Propargyl-PEG5-beta-D-glucose
This streamlined workflow is ideal for direct conjugation in aqueous buffers, circumventing the need for a deprotection step.
Beyond the "Click": A Senior Application Scientist's Guide to Alternative Bioconjugation Chemistries
In the landscape of bioconjugation, the Nobel Prize-winning click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has rightfully earned its place as a workhorse reaction. Its efficiency, orthogonality, and reliability are well-documented. However, the expanding frontiers of drug development, diagnostics, and fundamental biological research demand an ever-growing toolkit of molecular ligation strategies. Factors such as the cytotoxicity of copper catalysts, the stability of the resulting linkage, and the need for spatiotemporal control have driven the innovation of powerful alternatives.
This guide provides an in-depth comparison of prominent alternative methods to click chemistry for bioconjugation, offering field-proven insights and experimental data to inform your selection of the optimal strategy for your research needs. We will delve into the mechanisms, kinetics, and practical considerations of each technique, moving beyond a simple listing of methods to explain the causality behind experimental choices.
The Rise of Bioorthogonal Chemistry
At the heart of modern bioconjugation is the concept of bioorthogonal chemistry, a term that describes reactions that can occur in living systems without interfering with native biochemical processes.[1] Many of the alternatives to CuAAC fall under this umbrella, offering the ability to "click" molecules together within the complex milieu of a cell.
Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a highly efficient and robust method for the chemoselective ligation of unprotected peptide and protein segments.[2] It has become a cornerstone of chemical protein synthesis, enabling the creation of large proteins that are inaccessible by standard solid-phase peptide synthesis (SPPS).[3]
Mechanism of Action
NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. The reaction proceeds in two steps: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site.[4] This process is typically carried out in an aqueous buffer at neutral pH.[3]
Peptide1_Thioester [label="Peptide 1-Thioester"]; Peptide2_Cysteine [label="Peptide 2-N-Cys"]; Thioester_Intermediate [label="Thioester Intermediate"]; Ligated_Peptide [label="Ligated Peptide\n(Native Peptide Bond)"];
Peptide1_Thioester -> Thioester_Intermediate [label="Transthioesterification\n(reversible)"]; Peptide2_Cysteine -> Thioester_Intermediate; Thioester_Intermediate -> Ligated_Peptide [label="S-to-N Acyl Shift\n(irreversible)"]; }
Caption: Mechanism of Native Chemical Ligation (NCL).Experimental Protocol: General NCL
A detailed protocol for NCL can be found in the literature, but a general outline is as follows:[5]
-
Peptide Preparation: Synthesize the peptide fragments using SPPS. The N-terminal fragment should possess a C-terminal thioester, and the C-terminal fragment an N-terminal cysteine.
-
Ligation Reaction: Dissolve the purified peptide fragments in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5).
-
Initiation: Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol, to initiate the reaction.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 4-24 hours.[6]
-
Monitoring: Monitor the reaction progress by HPLC-MS.
-
Purification: Purify the final ligated product by preparative HPLC.
Performance and Considerations
| Feature | Description |
| Kinetics | Second-order rate constants are typically in the range of 0.45 M⁻¹s⁻¹ for the initial transthioesterification step, with the subsequent acyl shift being rapid.[4] |
| Yield | Can be very high, often exceeding 90% with optimized conditions and soluble peptides.[5] |
| Advantages | Forms a native peptide bond, highly chemoselective, works with unprotected peptides. |
| Limitations | Requires an N-terminal cysteine at the ligation site, which can be a limitation for some protein targets. The synthesis of peptide thioesters can be challenging. |
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms an amide bond from an azide and a phosphine.[7] It is a metal-free reaction, which is a significant advantage in biological systems where metal catalysts can be toxic.[8]
Mechanism of Action
The reaction proceeds through the formation of an aza-ylide intermediate from the azide and a triarylphosphine. In the ligation variant, the phosphine is engineered with an electrophilic trap (e.g., a methyl ester) that intercepts the aza-ylide in an intramolecular reaction to form a stable amide bond after hydrolysis.
Azide [label="Biomolecule-N₃"]; Phosphine [label="Probe-Phosphine\n(with ester trap)"]; AzaYlide [label="Aza-ylide Intermediate"]; Amide_Product [label="Amide-linked Conjugate"];
Azide -> AzaYlide; Phosphine -> AzaYlide [label="+"]; AzaYlide -> Amide_Product [label="Intramolecular\nCyclization & Hydrolysis"]; }
Caption: The Staudinger Ligation Mechanism.Experimental Protocol: General Staudinger Ligation
A general procedure for a Staudinger ligation is as follows:[8]
-
Incorporate Azide: Introduce an azide group into the biomolecule of interest via metabolic labeling or chemical modification.
-
Prepare Phosphine Probe: Synthesize or obtain a phosphine-containing probe with the desired functionality (e.g., a fluorophore or biotin).
-
Ligation Reaction: Mix the azido-biomolecule and the phosphine probe in an aqueous buffer (e.g., PBS) at room temperature.
-
Incubation: Allow the reaction to proceed for 2-12 hours.
-
Analysis: Analyze the formation of the conjugate by appropriate methods such as fluorescence imaging, western blot, or mass spectrometry.
Performance and Considerations
| Feature | Description |
| Kinetics | The second-order rate constants are typically in the range of 10⁻³ M⁻¹s⁻¹.[9] However, faster versions have been developed with rates up to 18 M⁻¹s⁻¹. |
| Yield | Generally high, often approaching quantitative conversion. |
| Advantages | Bioorthogonal, metal-free, highly selective for azides. |
| Limitations | Slower kinetics compared to some other bioorthogonal reactions. Phosphines can be susceptible to air oxidation.[9] |
Oxime and Hydrazone Ligations
Oxime and hydrazone ligations are versatile and widely used bioconjugation methods that involve the reaction of an aldehyde or ketone with an aminooxy or hydrazide group, respectively, to form a stable C=N bond.[1]
Mechanism of Action
These reactions are a type of nucleophilic addition-elimination. The reaction is typically catalyzed by aniline or its derivatives, which accelerate the rate-limiting dehydration step.[10] The reaction is most efficient at a slightly acidic pH (around 4-5), but can also be performed at neutral pH with the use of catalysts.[1]
Carbonyl [label="Biomolecule-Aldehyde/Ketone"]; Nucleophile [label="Probe-Aminooxy/Hydrazide"]; Intermediate [label="Hemiaminal/\nHydrazone Intermediate"]; Product [label="Oxime/Hydrazone\nConjugate"];
Carbonyl -> Intermediate; Nucleophile -> Intermediate [label="+"]; Intermediate -> Product [label="- H₂O\n(Aniline catalyzed)"]; }
Caption: General mechanism for oxime and hydrazone ligation.Experimental Protocol: General Oxime Ligation
A representative protocol for oxime ligation is as follows:[11]
-
Functional Group Installation: Introduce a carbonyl (aldehyde or ketone) or an aminooxy group onto the biomolecules to be conjugated.
-
Ligation Reaction: Combine the two components in a suitable buffer (e.g., sodium phosphate or acetate buffer, pH 4.5-7.0).
-
Catalyst Addition: Add a catalyst, such as aniline or p-phenylenediamine, to a final concentration of 10-100 mM.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 1-12 hours. Reaction times can be significantly shorter (minutes) with optimized catalysts and conditions.[1]
-
Analysis and Purification: Monitor the reaction by HPLC-MS and purify the conjugate as needed.
Performance and Considerations
| Feature | Description |
| Kinetics | Rate is pH-dependent and significantly accelerated by catalysts. With p-phenylenediamine at pH 7, the rate can be 120-fold faster than the uncatalyzed reaction.[10] |
| Yield | Generally high, often exceeding 90%.[12] |
| Advantages | High chemoselectivity, stable linkage, can be performed under mild conditions. |
| Limitations | Optimal pH is often acidic, which may not be suitable for all biomolecules. The resulting linkage is potentially reversible under certain conditions. |
Inverse Electron Demand Diels-Alder (IEDDA) Reaction
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is one of the fastest bioorthogonal reactions currently available, making it ideal for in vivo applications where low concentrations and rapid labeling are crucial.[13]
Mechanism of Action
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (most commonly a tetrazine) and an electron-rich dienophile (such as a trans-cyclooctene or norbornene).[14] The reaction is exceptionally fast and proceeds without the need for a catalyst, releasing nitrogen gas as the only byproduct.[13]
Tetrazine [label="Biomolecule-Tetrazine"]; Dienophile [label="Probe-Dienophile\n(e.g., TCO)"]; Cycloadduct [label="Cycloadduct Intermediate"]; Conjugate [label="Dihydropyrazine Conjugate"]; N2 [label="N₂"];
Tetrazine -> Cycloadduct; Dienophile -> Cycloadduct [label="+"]; Cycloadduct -> Conjugate [label="Retro-Diels-Alder"]; Cycloadduct -> N2 [style=dashed]; }
Caption: Mechanism of the IEDDA reaction.Experimental Protocol: General IEDDA Ligation
A typical IEDDA protocol involves:
-
Functionalization: Introduce a tetrazine or a strained alkene/alkyne into the molecules of interest.
-
Ligation: Simply mix the two components in a biocompatible buffer (e.g., PBS) at room temperature or 37°C.
-
Reaction Time: The reaction is often complete within minutes to a few hours, depending on the specific reactants and concentrations.
-
Analysis: The reaction can be monitored by the disappearance of the characteristic color of the tetrazine or by standard analytical techniques.
Performance and Considerations
| Feature | Description |
| Kinetics | Extremely fast, with second-order rate constants ranging from 10² to 10⁶ M⁻¹s⁻¹.[15] |
| Yield | Typically quantitative. |
| Advantages | Exceptionally fast kinetics, catalyst-free, highly bioorthogonal, produces a stable conjugate. |
| Limitations | The synthesis of some tetrazine and strained dienophile reagents can be complex. The stability of some tetrazines can be a concern under certain conditions. |
Photoclick Chemistry
Photoclick chemistry utilizes light to trigger a bioorthogonal reaction, offering unparalleled spatiotemporal control over the conjugation process.[16] This is particularly advantageous for applications requiring precise localization of the labeling event.
Mechanism of Action
Several types of photoclick reactions exist. One common example is the photo-triggered tetrazole-alkene cycloaddition. In this reaction, a tetrazole is photoactivated to generate a highly reactive nitrile imine, which then rapidly reacts with an alkene to form a stable pyrazoline cycloadduct.
Tetrazole [label="Biomolecule-Tetrazole"]; Alkene [label="Probe-Alkene"]; Nitrile_Imine [label="Nitrile Imine\n(transient)"]; Pyrazoline [label="Pyrazoline Conjugate"]; Light [label="hv", shape=plaintext];
Tetrazole -> Nitrile_Imine [label="- N₂"]; Light -> Tetrazole [style=dashed]; Nitrile_Imine -> Pyrazoline; Alkene -> Pyrazoline [label="+"]; }
Caption: Photo-triggered tetrazole-alkene cycloaddition.Experimental Protocol: General Photoclick Ligation
A general workflow for photoclick chemistry is:
-
Labeling: Incorporate a photoactivatable group (e.g., tetrazole) and its reaction partner (e.g., alkene) into the desired biomolecules.
-
Incubation: Mix the components in a suitable buffer.
-
Photoactivation: Irradiate the sample with light of the appropriate wavelength (e.g., UV or visible light) to initiate the reaction. The duration and intensity of the light can be precisely controlled.
-
Analysis: Analyze the resulting conjugate.
Performance and Considerations
| Feature | Description |
| Kinetics | The reaction of the photo-generated intermediate is extremely fast. The overall rate is controlled by the light exposure. |
| Quantum Yield | The efficiency of the photoreaction, can be as high as 0.65 for some systems.[16] |
| Advantages | Spatiotemporal control, catalyst-free, high reaction rates upon activation. |
| Limitations | Potential for photodamage to biological samples with high-energy light. The need for specialized light sources. |
Enzyme-Mediated Ligation
Enzymatic ligations offer exquisite specificity, leveraging the catalytic power of enzymes to form covalent bonds between biomolecules. Sortase-mediated ligation is a prominent example.
Mechanism of Action
Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine.[17] The enzyme then forms a covalent intermediate with the C-terminal threonine, which is subsequently resolved by a nucleophilic attack from an N-terminal oligoglycine motif on another molecule, forming a new peptide bond.[18]
Protein_LPXTG [label="Protein 1-LPXTG"]; SortaseA [label="Sortase A"]; Acyl_Enzyme [label="Acyl-Enzyme\nIntermediate"]; Protein_Gly [label="Protein 2-(Gly)n"]; Ligated_Protein [label="Ligated Protein"];
Protein_LPXTG -> Acyl_Enzyme; SortaseA -> Acyl_Enzyme; Acyl_Enzyme -> Ligated_Protein; Protein_Gly -> Ligated_Protein; }
Caption: Mechanism of Sortase A-mediated ligation.Experimental Protocol: General Sortase-Mediated Ligation
A typical protocol for sortase-mediated ligation is as follows:[18]
-
Protein Engineering: Genetically encode the LPXTG motif onto the C-terminus of one protein and an N-terminal oligoglycine (e.g., GGG) sequence onto the other.
-
Protein Expression and Purification: Express and purify the two protein substrates and Sortase A.
-
Ligation Reaction: Combine the two proteins and Sortase A in a suitable buffer (e.g., Tris-HCl, NaCl, CaCl₂) at a specific temperature (e.g., 4°C to 37°C).
-
Incubation: Allow the reaction to proceed for 1-24 hours.
-
Purification: Purify the ligated protein product from the unreacted substrates and Sortase A, often using affinity chromatography.
Performance and Considerations
| Feature | Description |
| Kinetics | The reaction rate is dependent on enzyme and substrate concentrations and can be influenced by the specific amino acids flanking the recognition motif. |
| Yield | Can be high, but the reaction is reversible, which can limit the final yield. Strategies exist to drive the reaction to completion. |
| Advantages | Exceptional specificity, forms a native peptide bond, operates under mild physiological conditions. |
| Limitations | Requires genetic engineering of the proteins, the enzyme can be difficult to produce, and the reversibility of the reaction can be a challenge. |
Comparison Summary
| Method | Key Features | Advantages | Disadvantages | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Click Chemistry (CuAAC) | Azide-alkyne cycloaddition | High yield, robust, orthogonal | Requires copper catalyst (can be toxic) | 10² - 10⁴ |
| Native Chemical Ligation | Thioester + N-terminal Cys | Forms native peptide bond, high yield | Requires N-terminal Cys, thioester synthesis can be difficult | ~0.45 (transthioesterification) |
| Staudinger Ligation | Azide + Phosphine | Metal-free, bioorthogonal | Slower kinetics, phosphine oxidation | 10⁻³ - 18 |
| Oxime/Hydrazone Ligation | Carbonyl + Aminooxy/Hydrazide | Chemoselective, stable bond | Optimal at acidic pH, reversible | Catalyst and pH dependent |
| IEDDA | Tetrazine + Strained Alkene | Extremely fast, catalyst-free | Reagent synthesis can be complex | 10² - 10⁶ |
| Photoclick Chemistry | Light-activated reaction | Spatiotemporal control | Potential for photodamage | Light-dependent |
| Sortase-Mediated Ligation | Enzymatic peptide ligation | Highly specific, physiological conditions | Requires protein engineering, reversible | Enzyme kinetics dependent |
Conclusion
While CuAAC click chemistry remains a powerful and versatile tool, the diverse demands of modern chemical biology and drug development necessitate a broader repertoire of bioconjugation techniques. The choice of an alternative method should be guided by a thorough consideration of the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. Native chemical ligation is unparalleled for the synthesis of large proteins with native backbones. The Staudinger and oxime/hydrazone ligations offer reliable, metal-free alternatives. For applications demanding exceptional speed and in vivo compatibility, the IEDDA reaction is a clear frontrunner. Photoclick chemistry provides an unmatched level of control for spatially-defined conjugation, while enzyme-mediated methods like sortase ligation offer exquisite specificity. By understanding the nuances of these powerful alternatives, researchers can select the optimal tool to advance their scientific discoveries.
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Dirks, A. J., et al. (2009). "Click" chemistry in peptide and protein science. QSAR & Combinatorial Science, 28(11‐12), 1225-1237. [Link]
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Carrico, I. S. (2008). Chemoselective derivatization of proteins: a new paradigm for bioconjugation. Chemical Society Reviews, 37(7), 1423-1431. [Link]
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BPS Bioscience. (n.d.). Sortase-Mediated Protein Ligation. Retrieved January 25, 2026, from [Link]
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Antos, J. M., & Ploegh, H. L. (2009). Sortase-mediated protein ligation. Current Protocols in Protein Science, Chapter 15, Unit 15.3. [Link]
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Ramil, C. P., & Lin, Q. (2014). Photoclick chemistry: a fluorogenic light-triggered in vivo ligation reaction. Current Opinion in Chemical Biology, 21, 89-95. [Link]
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Wikipedia contributors. (2023). Quantum yield. In Wikipedia, The Free Encyclopedia. [Link]
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Wang, Y., et al. (2023). Establishing PQ-ERA photoclick reactions with unprecedented efficiency by engineering of the nature of the phenanthraquinone triplet state. Chemical Science, 14(36), 9889-9897. [Link]
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Popp, M. W., & Ploegh, H. L. (2011). Making and breaking peptide bonds: protein engineering using sortase. Angewandte Chemie International Edition, 50(23), 5024-5043. [Link]
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Witus, L. S., et al. (2010). Site-specific protein ubiquitination using a photoactivated caged lysine. Journal of the American Chemical Society, 132(47), 16812–16817. [Link]
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Spokoyny, A. M., et al. (2013). A perfluoroaryl-azide-based cross-linker for photo-and Staudinger-induced ligation. Journal of the American Chemical Society, 135(16), 5946–5949. [Link]
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Mills, C. E., et al. (2012). Aza-dibenzocyclooctynes for fast and efficient enzyme PEGylation via copper-free (3+ 2) cycloaddition. Journal of the American Chemical Society, 134(29), 11984–11987. [Link]
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Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Finding the right (bioorthogonal) chemistry. ACS Chemical Biology, 9(3), 592–605. [Link]
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McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal bioconjugation. Chemistry & Biology, 21(9), 1075-1101. [Link]
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A Senior Application Scientist's Guide to the Characterization of Propargyl-PEG5-tetra-Ac-beta-D-glucose Conjugates
For researchers, scientists, and professionals in drug development, the precise characterization of bioconjugation linkers is paramount. This guide provides an in-depth technical comparison of Propargyl-PEG5-tetra-Ac-beta-D-glucose, a heterobifunctional linker, against relevant alternatives. We will delve into the rationale behind experimental choices for its synthesis and characterization, ensuring a thorough understanding of its performance and applicability.
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a molecule designed for "click chemistry," a powerful tool for bioconjugation.[1][2] It features a propargyl group for reaction with azides, a five-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tetra-acetylated glucose moiety that can be deacetylated to potentially target glucose transporters.[3][4] The acetyl groups also serve as protecting groups during synthesis.
Comparative Landscape: Understanding the Alternatives
The selection of a linker is critical and depends on the specific application. Here, we compare Propargyl-PEG5-tetra-Ac-beta-D-glucose with several alternatives to highlight its unique advantages.
| Feature | Propargyl-PEG5-tetra-Ac-beta-D-glucose | Propargyl-PEG5-tetra-Ac-beta-D-galactose | Propargyl-tetra-Ac-beta-D-glucose (No PEG) | SPDP-PEG-Biotin |
| Reactive Group 1 | Propargyl (for CuAAC) | Propargyl (for CuAAC) | Propargyl (for CuAAC) | Pyridyldithiol (for thiol reaction) |
| Reactive Group 2 | Tetra-acetylated Glucose | Tetra-acetylated Galactose | Tetra-acetylated Glucose | Biotin |
| Spacer | PEG5 | PEG5 | None | PEG |
| Solubility | High | High | Moderate | High |
| Biocompatibility | Excellent | Excellent | Good | Excellent |
| Reaction | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) | Disulfide bond formation |
| Cleavability | Stable Triazole Linkage | Stable Triazole Linkage | Stable Triazole Linkage | Reducible Disulfide Linkage |
Table 1: Comparison of Key Linker Characteristics. This table highlights the versatility of Propargyl-PEG5-tetra-Ac-beta-D-glucose in terms of its reactive groups and the benefits conferred by the PEG spacer.
Synthesis and Purification: A Step-by-Step Workflow
The synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose involves a two-step process: the propargylation of tetra-acetylated glucose followed by PEGylation.
Figure 1: Synthetic Workflow. A two-step synthesis yields the target compound.
Experimental Protocol: Synthesis
Part 1: Synthesis of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-D-glucopyranoside
-
Dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in a suitable solvent such as dichloromethane.
-
Add propargyl alcohol to the reaction mixture.
-
Slowly add boron trifluoride etherate as a catalyst at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: PEGylation
-
Dissolve the purified Propargyl 2,3,4,6-Tetra-O-Acetyl-β-D-glucopyranoside and a suitable PEG spacer with a terminal hydroxyl group (e.g., Propargyl-PEG5-OH) in an anhydrous solvent.
-
Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion.
-
Filter the reaction mixture to remove by-products.
-
Purify the final product using column chromatography.
Rigorous Characterization: Ensuring Purity and Identity
Comprehensive characterization is essential to confirm the structure and purity of the synthesized conjugate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. For Propargyl-PEG5-tetra-Ac-beta-D-glucose, specific proton and carbon signals are expected.
Expected ¹H NMR Data:
| Protons | Chemical Shift (ppm) | Multiplicity |
| Acetyl (CH₃) | ~2.0-2.2 | 4 separate singlets |
| Propargyl (CH) | ~2.4 | triplet |
| PEG (CH₂) | ~3.6 | multiplet |
| Propargyl (CH₂) | ~4.2 | doublet |
| Glucose Ring | ~3.8-5.3 | multiplets |
Table 2: Predicted ¹H NMR Chemical Shifts. The presence and integration of these peaks confirm the successful synthesis of the conjugate.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.
Expected Mass Spectrometry Data:
| Compound | Chemical Formula | Molecular Weight |
| Propargyl-PEG5-tetra-Ac-beta-D-glucose | C₂₅H₃₈O₁₄ | 562.57 g/mol |
| Propargyl-PEG5-tetra-Ac-beta-D-galactose | C₂₅H₃₈O₁₄ | 562.57 g/mol |
Table 3: Molecular Weights of Compared Linkers. [1][5] The accurate mass measurement provides unequivocal evidence of the product's identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final product. A reversed-phase C18 column with a water/acetonitrile gradient is typically used. The compound is expected to elute as a single, sharp peak, indicating high purity (typically ≥95%).
The "Click" Reaction: Bioconjugation in Action
The terminal alkyne (propargyl group) of the linker readily undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized molecule (e.g., a protein, peptide, or small molecule drug).[4] This reaction is highly efficient and specific, forming a stable triazole linkage.
Figure 2: The CuAAC Click Reaction. A highly efficient and specific conjugation method.
Experimental Protocol: Click Chemistry Conjugation
-
Dissolve the Propargyl-PEG5-tetra-Ac-beta-D-glucose and the azide-containing molecule in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like DMSO or t-butanol).
-
Prepare a fresh solution of the copper(I) catalyst. This is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Add the copper catalyst to the reaction mixture. A copper-stabilizing ligand, such as TBTA or THPTA, can be included to improve reaction efficiency and prevent side reactions.[6]
-
Allow the reaction to proceed at room temperature. The reaction is typically complete within a few hours.
-
The resulting conjugate can be purified using methods appropriate for the specific biomolecule, such as size-exclusion chromatography or dialysis.
Conclusion
Propargyl-PEG5-tetra-Ac-beta-D-glucose stands out as a versatile and highly effective linker for bioconjugation. Its well-defined structure, incorporating a reactive propargyl group, a biocompatible PEG spacer, and a modifiable glucose moiety, makes it an excellent choice for a wide range of applications in drug delivery and biomedical research. The straightforward synthesis and the robust and specific nature of the click chemistry reaction ensure reliable and reproducible conjugation. The detailed characterization protocols outlined in this guide provide a framework for researchers to confidently synthesize and validate this valuable chemical tool.
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Kumpinš, V., Luginina, J., Turks, M., & Imperio, D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. In Carbohydrate Chemistry (1st ed.). CRC Press. [Link]
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Defense Technical Information Center. (2022). The Synthesis of New Glycosides. [Link]
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Organic Process Research & Development. (2024). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. [Link]
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Pharmaffiliates. CAS No : 1360446-31-6 | Product Name : Propargyl-PEG5-tetra-Ac-beta-D-glucose. [Link]
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A Tale of Two Sugars: A Comparative Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose and Its Galactose Epimer for Advanced Bioconjugation and Glycoengineering
In the intricate world of chemical biology and drug development, the choice of molecular tools can profoundly influence experimental outcomes. This guide offers an in-depth comparison of two structurally similar yet functionally distinct bioconjugation reagents: Propargyl-PEG5-tetra-Ac-beta-D-glucose and Propargyl-PEG5-tetra-Ac-beta-D-galactose. As researchers increasingly venture into the realms of metabolic glycoengineering and targeted therapies, understanding the nuanced differences between these glucose and galactose derivatives is paramount for designing robust and insightful experiments.
This guide moves beyond a simple cataloging of features to provide a comprehensive analysis grounded in the fundamental principles of carbohydrate metabolism and bioorthogonal chemistry. We will explore how the subtle stereochemical difference between glucose and galactose can be leveraged for specific applications, from labeling distinct cell populations to influencing the pharmacokinetic profiles of bioconjugates.
Deconstructing the Molecules: A Shared Architecture with a Critical Divergence
At their core, both molecules share a common architecture designed for versatility in bioconjugation.[1][2][3][4] This architecture consists of three key functional components:
-
A Propargyl Group: This terminal alkyne is the reactive handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2][5] The propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an azide-modified molecule of interest.[6][7]
-
A Pentaethylene Glycol (PEG5) Linker: The PEG linker is a flexible, hydrophilic spacer that offers several advantages in bioconjugation.[8][9] It enhances the water solubility of the entire molecule, reduces steric hindrance between the sugar and the conjugation partner, and can improve the pharmacokinetic properties of the resulting bioconjugate by, for instance, increasing circulation time.[8][10]
-
A Tetra-Acetylated Beta-D-Hexose: This is where the two molecules diverge. One contains a glucose moiety, while the other features its C-4 epimer, galactose. The hydroxyl groups of the sugar are protected with acetyl groups, which increases the molecule's lipophilicity and facilitates its passage across cell membranes.[11] Once inside the cell, cellular esterases are expected to remove the acetyl groups, liberating the free sugar for metabolic processing.[12]
The critical difference lies in the orientation of the hydroxyl group at the fourth carbon of the hexose ring.[13][14] This seemingly minor alteration has significant implications for how these molecules are recognized and processed by cells.
At a Glance: Key Properties of the Isomeric Probes
| Property | Propargyl-PEG5-tetra-Ac-beta-D-glucose | Propargyl-PEG5-tetra-Ac-beta-D-galactose |
| CAS Number | 1360446-31-6 | 1397682-61-9 |
| Molecular Formula | C₂₅H₃₈O₁₄ | C₂₅H₃₈O₁₄ |
| Molecular Weight | 562.57 g/mol | 562.57 g/mol |
| Key Structural Difference | Glucose moiety | Galactose moiety (C-4 epimer of glucose) |
| Primary Application | Metabolic glycoengineering, bioconjugation | Metabolic glycoengineering, bioconjugation |
| Click Chemistry Handle | Propargyl (terminal alkyne) | Propargyl (terminal alkyne) |
| Linker | PEG5 | PEG5 |
| Protecting Groups | Tetra-acetyl | Tetra-acetyl |
Performance in the Field: A Head-to-Head Comparison in Key Applications
The choice between the glucose and galactose derivatives will largely depend on the specific biological question being addressed and the cellular system under investigation. Here, we delve into their anticipated performance differences in two major applications: metabolic glycoengineering and targeted delivery.
Metabolic Glycoengineering: Labeling the Glycome with Precision
Metabolic glycoengineering is a powerful technique that allows for the introduction of unnatural sugars bearing bioorthogonal handles into cellular glycans.[15][16] These handles can then be used to visualize, identify, and track glycoconjugates.
Propargyl-PEG5-tetra-Ac-beta-D-glucose:
-
Expected Metabolic Fate: Once de-acetylated, the glucose analogue can enter the glycolysis pathway or be converted to other nucleotide sugars, such as UDP-glucose, which is a central precursor for many glycans. Its incorporation is expected to be widespread in cells that actively take up glucose, such as cancer cells with upregulated glucose transporters (GLUTs).[1]
-
Potential for Broader Labeling: Due to glucose's central role in metabolism, this probe may lead to the labeling of a wide array of glycoproteins and glycolipids.
Propargyl-PEG5-tetra-Ac-beta-D-galactose:
-
Expected Metabolic Fate: Galactose metabolism primarily occurs in the liver via the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters the main glycolytic pathway.[17][18][19] In non-hepatic cells, the efficiency of galactose metabolism can be lower than that of glucose.[20] However, galactose is a key component of many important glycans, and this probe could be preferentially incorporated into galactose-containing structures.
-
Potential for More Specific Labeling: The differential metabolism of galactose may lead to more specific labeling patterns compared to its glucose counterpart, particularly in cell types with active galactose metabolic pathways. For instance, it could be a valuable tool for studying galactosylation in specific glycoproteins.
Experimental Data Insights:
While direct comparative data for these specific molecules is scarce, studies on related sugar analogues provide valuable insights. For example, research has shown that different cell types exhibit varying capacities for metabolizing glucose and galactose.[20] One study on human skeletal muscle cells demonstrated that pre-treatment with galactose actually enhanced subsequent glucose uptake and oxidation, suggesting a complex interplay between the metabolic pathways of these two sugars.[20][21]
Targeted Delivery: Homing in on Specific Cellular Targets
The sugar moiety can also act as a targeting ligand, directing the molecule and any attached cargo to cells that express specific carbohydrate-binding receptors or transporters.
-
Glucose-Targeted Delivery: Many cancer cells exhibit elevated glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect.[15] This is often accompanied by the overexpression of glucose transporters (GLUTs).[1] Therefore, the propargyl-PEG5-glucose derivative could be used to target cancer cells for the delivery of therapeutic agents or imaging probes.
-
Galactose-Targeted Delivery: The asialoglycoprotein receptor (ASGPR), highly expressed on the surface of hepatocytes, specifically recognizes and internalizes glycoproteins with terminal galactose or N-acetylgalactosamine residues. This makes the propargyl-PEG5-galactose derivative a promising candidate for liver-specific drug delivery.
Experimental Corner: Protocols for Application
Here, we provide foundational protocols for utilizing these reagents in metabolic labeling and click chemistry-mediated conjugation.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes a general procedure for labeling cellular glycans using either the glucose or galactose derivative.
Materials:
-
Propargyl-PEG5-tetra-Ac-beta-D-glucose or Propargyl-PEG5-tetra-Ac-beta-D-galactose
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay kit
Procedure:
-
Prepare a stock solution: Dissolve the propargyl-PEG-sugar in DMSO to a final concentration of 10-50 mM.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: The next day, replace the culture medium with fresh medium containing the propargyl-PEG-sugar at a final concentration of 25-100 µM. The optimal concentration and incubation time (typically 24-72 hours) should be determined empirically for each cell line.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS to remove any unincorporated sugar.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate. The lysate is now ready for downstream analysis, such as click chemistry conjugation to a reporter molecule.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the metabolically incorporated propargyl-sugar to an azide-functionalized reporter molecule (e.g., a fluorescent dye).
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Azide-functionalized reporter molecule (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Reagents:
-
Reporter molecule stock solution (e.g., 10 mM in DMSO).
-
CuSO₄ stock solution (e.g., 50 mM in water).
-
THPTA stock solution (e.g., 50 mM in water).
-
Freshly prepared sodium ascorbate solution (e.g., 100 mM in water).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Metabolically labeled cell lysate (50-100 µg of protein).
-
PBS to a final volume of 90 µL.
-
Azide-reporter molecule (to a final concentration of 10-50 µM).
-
CuSO₄:THPTA premix (add CuSO₄ and THPTA to a final concentration of 1 mM and 5 mM, respectively).
-
-
Initiate the Reaction: Add 10 µL of the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Analysis: The click-labeled proteins are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning, or by other methods such as mass spectrometry.
Visualizing the Workflow
Caption: Experimental workflow for metabolic labeling and click chemistry.
Conclusion: Making an Informed Choice
The selection between Propargyl-PEG5-tetra-Ac-beta-D-glucose and its galactose epimer is not a matter of one being universally superior to the other. Instead, the optimal choice is dictated by the specific experimental goals and the biological context.
-
For broad, non-specific labeling of the glycocalyx in highly metabolic cells, the glucose derivative may be the preferred tool. Its central role in cellular metabolism suggests a more widespread incorporation into various glycoconjugates.
-
For studies focused on liver-specific targeting or the investigation of galactosylation pathways, the galactose derivative offers a more tailored approach. Its preferential uptake by hepatocytes and distinct metabolic fate can be leveraged for more targeted applications.
Ultimately, a deep understanding of the underlying biology, coupled with empirical optimization, will empower researchers to harness the full potential of these powerful chemical probes. As the field of chemical biology continues to evolve, the strategic use of such isomeric pairs will undoubtedly lead to new discoveries and a more profound understanding of the complex world of glycosylation.
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Title: How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices Source: Precise PEG URL: [Link]
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Title: Characteristics of uptake of D-glucose, D-galactose, and/or D- fructose by human SGLT1, GLUT2, GLUT 5, and GLUT7 Source: ResearchGate URL: [Link]
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Title: Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile Source: MDPI URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Biocompatibility of PEGylated Compounds
Introduction: The Double-Edged Sword of PEGylation
In the realm of drug delivery and biomaterials, Polyethylene Glycol (PEG) is a cornerstone technology. The process of PEGylation—covalently attaching PEG chains to molecules like proteins, nanoparticles, or liposomes—is prized for its ability to enhance therapeutic efficacy. It achieves this by creating a hydrophilic shield that increases drug solubility, reduces enzymatic degradation, and, most critically, masks the compound from the host's immune system, thereby prolonging circulation time.[1][2] This "stealth" effect is fundamental to the success of numerous FDA-approved therapeutics.[3]
However, the biological interaction of these materials is not always benign. Despite its reputation for being relatively non-immunogenic, there is mounting evidence that PEG can elicit immune responses.[4] These can range from the production of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of subsequent doses, to complement activation-related pseudoallergy (CARPA), a type of hypersensitivity reaction.[4][5] Therefore, a rigorous and systematic assessment of biocompatibility is not merely a regulatory checkbox but a critical step in de-risking a PEGylated therapeutic and ensuring its safety and efficacy.
This guide provides a comparative framework for assessing the biocompatibility of PEGylated compounds. We will move beyond simple protocol recitation to explain the causal logic behind assay selection, enabling researchers to build a robust, self-validating testing cascade.
Section 1: The Mechanistic Underpinnings of PEG Biocompatibility
The biocompatibility of a PEGylated compound is not an intrinsic property of PEG itself, but rather a result of complex interactions dictated by its physicochemical characteristics. Key factors include PEG molecular weight, architecture (linear vs. branched), density on the particle surface, and the nature of the core material it is attached to.
The primary mechanism of improved biocompatibility is the formation of a steric barrier. The long, flexible, and hydrophilic PEG chains create a hydration shell that physically blocks the adsorption of opsonin proteins.[2] This prevention of opsonization is crucial, as it's the first step in recognition and clearance by the mononuclear phagocyte system (MPS), primarily located in the liver and spleen.[2]
However, this same molecule can trigger an immune response. Anti-PEG antibodies, both pre-existing in a significant portion of the population and induced by treatment, can bind to the PEGylated compound.[6] This binding can neutralize the therapeutic and, more critically, activate the complement system, leading to rapid clearance and potential hypersensitivity reactions.[6][7]
Caption: Mechanism of PEGylation in modulating biological interactions.
Section 2: A Tiered Framework for Biocompatibility Assessment
A logical, tiered approach to testing is essential for efficiently evaluating biocompatibility. We begin with fundamental in vitro assays to screen for basic safety profiles before moving to more complex mechanistic and, finally, in vivo studies.[8][9] This workflow ensures that resources are used judiciously and that potential issues are identified early.
Caption: Tiered workflow for assessing PEGylated compound biocompatibility.
Section 3: Comparative Analysis & Experimental Protocols
In this section, we provide detailed protocols for key Tier 1 assays and present illustrative data comparing three hypothetical PEGylated nanoparticle formulations. This approach demonstrates how to generate and interpret data to select the most promising candidate.
-
Formulation A: Core Nanoparticle (NP) + Linear PEG 2kDa
-
Formulation B: Core NP + Linear PEG 5kDa
-
Formulation C: Core NP + Branched PEG 10kDa
-
Control: Unmodified Core Nanoparticle (NP)
Endotoxin Contamination: The First Gatekeeper
Causality: Endotoxins (lipopolysaccharides) are components of gram-negative bacteria and are potent pyrogens.[10] Their presence, even at trace levels, can cause severe inflammatory responses, confounding any biocompatibility data.[11] The Limulus Amebocyte Lysate (LAL) test is the gold standard for detection.[12][13] A negative result is a prerequisite for all subsequent testing.
Protocol: Chromogenic LAL Assay
-
Preparation: Reconstitute LAL reagent, chromogenic substrate, and endotoxin standards according to the manufacturer's instructions in endotoxin-free water. Prepare serial dilutions of the endotoxin standard.
-
Sample Preparation: Dilute test formulations (A, B, C, and Control NP) in endotoxin-free water. An undiluted sample must also be tested.
-
Assay: In a 96-well endotoxin-free microplate, add 50 µL of standards, samples, and negative controls (water).
-
Incubation 1: Add 50 µL of reconstituted LAL reagent to all wells. Incubate at 37°C for the time specified by the kit (e.g., 10 minutes).
-
Incubation 2: Add 100 µL of chromogenic substrate solution to each well. Incubate at 37°C for the time specified by the kit (e.g., 6 minutes).
-
Stop Reaction: Add 50 µL of stop solution (e.g., 25% acetic acid) to each well.
-
Readout: Measure absorbance at 405-410 nm using a microplate reader.
-
Analysis: Calculate endotoxin concentration in Endotoxin Units (EU)/mL based on the standard curve. The limit for parenteral drugs is typically < 5 EU/kg, which translates to a low EU/mL value depending on the intended dose.
In Vitro Cytotoxicity: Assessing Cellular Health
Causality: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[1] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14] A decrease in formazan production indicates reduced metabolic activity and, therefore, cytotoxicity. This is a fundamental screen for material-induced cell death.[15]
Protocol: MTT Assay on HeLa Cells
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[14]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations (e.g., 10, 50, 100, 200 µg/mL) of each test formulation. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Triton X-100 (positive control).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently on an orbital shaker for 15 minutes.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells: (Abs_sample / Abs_control) * 100.
Hemocompatibility: Interaction with Blood Components
Causality: Intravenously administered compounds directly interact with red blood cells (RBCs). A hemolytically active material can rupture RBC membranes, releasing hemoglobin into the plasma, which can lead to anemia and severe renal toxicity.[8] The in vitro hemolysis assay quantifies this potential by measuring hemoglobin release.[16]
Protocol: ASTM E2524-08 (Modified)
-
Blood Preparation: Obtain fresh human whole blood with an anticoagulant (e.g., heparin). Centrifuge to pellet RBCs, wash three times with sterile PBS (pH 7.4), and resuspend in PBS to create a 2% (v/v) RBC suspension.
-
Treatment: In microcentrifuge tubes, mix 200 µL of the RBC suspension with 800 µL of the test formulations at various concentrations.
-
Controls: Prepare a negative control (800 µL PBS + 200 µL RBC suspension) and a positive control (800 µL deionized water + 200 µL RBC suspension for 100% hemolysis).
-
Incubation: Incubate all tubes for 3.5 hours at 37°C with gentle agitation.[17]
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact RBCs and material.[18]
-
Readout: Carefully transfer 100 µL of the supernatant from each tube to a new 96-well plate. Measure the absorbance of the supernatant at 540 nm (wavelength for hemoglobin).
-
Analysis: Calculate the percentage of hemolysis: [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100. According to ASTM standards, hemolysis values >5% are considered damaging.
Comparative Data Summary (Illustrative)
| Formulation | Cytotoxicity (IC50, µg/mL) | Hemolysis at 200 µg/mL (%) |
| Control (Unmodified NP) | 85 | 12.5% |
| A (Linear PEG 2kDa) | 250 | 4.1% |
| B (Linear PEG 5kDa) | > 500 | 1.8% |
| C (Branched PEG 10kDa) | > 500 | 1.5% |
Interpretation: From this initial screening, the unmodified nanoparticle shows significant cytotoxicity and hemolytic activity. All PEGylated versions demonstrate a marked improvement in biocompatibility. Formulations B and C show the best performance, with negligible cytotoxicity at high concentrations and hemolysis well below the 5% threshold. The longer/branched PEG chains (5kDa and 10kDa) appear to provide a more effective protective shield than the shorter 2kDa chain. Based on these Tier 1 results, Formulations B and C would be prioritized for further investigation in Tier 2 immuno-safety assays.
Section 4: Concluding Remarks and Future Directions
This guide outlines a systematic, causality-driven approach to evaluating the biocompatibility of PEGylated compounds. The tiered framework, beginning with foundational in vitro assays for cytotoxicity and hemocompatibility, provides a robust and efficient method for comparing formulations and identifying lead candidates.
The illustrative data underscore a key principle: PEGylation is not a monolithic solution. The choice of PEG architecture and molecular weight critically influences the ultimate biocompatibility profile. While longer and more complex PEGs often yield better results in basic safety assays, their potential to induce anti-PEG antibodies and activate complement must be carefully evaluated in subsequent Tier 2 and Tier 3 studies.[4] Researchers must balance the desire for maximum shielding with the risk of immunogenicity to develop truly safe and effective next-generation therapeutics.
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Zhang, F., et al. (2023). Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. Pharmaceuticals. Retrieved January 25, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 25, 2026, from [Link]
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PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). Pharmaceuticals. Retrieved January 25, 2026, from [Link]
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Pusterla, T. (2022). The LAL assay: a living fossil exploited to detect bacterial contamination. BMG Labtech. Retrieved January 25, 2026, from [Link]
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In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
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Biocompatibility of nanomaterials and their immunological properties. (n.d.). PMC. Retrieved January 25, 2026, from [Link]
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Analysis of Hemolytic Properties of Nanoparticles. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. Retrieved January 25, 2026, from [Link]
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Biocompatibility of Biomaterials for Nanoencapsulation: Current Approaches. (2021). MDPI. Retrieved January 25, 2026, from [Link]
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In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. (2023). AxisPharm. Retrieved January 25, 2026, from [Link]
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Polyethylene glycol-coated biocompatible surfaces. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Polyethylene Glycol Immunogenicity: Theoretical, Clinical, and Practical Aspects of Anti-Polyethylene Glycol Antibodies. (n.d.). ACS Nano. Retrieved January 25, 2026, from [Link]
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PEGylated liposomes: immunological responses. (n.d.). Taylor & Francis Online. Retrieved January 25, 2026, from [Link]
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In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers. (n.d.). ACS Applied Materials & Interfaces. Retrieved January 25, 2026, from [Link]
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Method for analysis of nanoparticle hemolytic properties in vitro. (2008). ScienceDirect. Retrieved January 25, 2026, from [Link]
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Cell proliferation test using the MTT assay. Cytotoxicity experiment... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective. (2023). Bioconjugate Chemistry. Retrieved January 25, 2026, from [Link]
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Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
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Polyethylene glycol (PEG): The nature, immunogenicity, and role in the hypersensitivity of PEGylated products. (2022). Journal of Controlled Release. Retrieved January 25, 2026, from [Link]
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Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved January 25, 2026, from [Link]
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Preparation and Biocompatibility Evaluation of PEG-PLL/RGD-PEG-DSPE/Phospholipid/CaP Nanoparticles. (2018). PubMed. Retrieved January 25, 2026, from [Link]
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Hemolytic Activity of Nanoparticles as a Marker of Their Hemocompatibility. (2022). MDPI. Retrieved January 25, 2026, from [Link]
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Effective PEGylation Method to Improve Biocompatibility of Graphene Derivatives. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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In vivo and in vitro testing with PEGylated nanoparticles. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved January 25, 2026, from [Link]
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Factors Influencing Immunogenicity in Pegylated Therapeutics (Chapter 4). (2025). YouTube. Retrieved January 25, 2026, from [Link]
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Limulus Amebocyte Lysate (LAL) Rapid Endotoxin Detection. (n.d.). Associates of Cape Cod, Inc.. Retrieved January 25, 2026, from [Link]
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Physicochemical Characterization and In Vitro Hemolysis Evaluation of Silver Nanoparticles. (2011). Toxicological Sciences. Retrieved January 25, 2026, from [Link]
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Assessing the toxicity of one-step-synthesized PEG-coated gold nanoparticles: in vitro and in vivo studies. (n.d.). Einstein (Sao Paulo). Retrieved January 25, 2026, from [Link]
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A Senior Application Scientist's Guide to Quantitative Glycoprotein Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology and therapeutic development, understanding the nuanced language of glycoproteins is paramount. These complex macromolecules, adorned with diverse carbohydrate chains (glycans), play critical roles in everything from cell signaling and immune responses to the efficacy and safety of biologic drugs. Aberrant glycosylation is a hallmark of numerous diseases, making the quantitative analysis of these modifications a crucial endeavor for biomarker discovery and the development of next-generation therapeutics.
This guide provides an in-depth comparison of the principal methodologies for quantitative glycoprotein labeling. Moving beyond a simple recitation of protocols, we will delve into the chemical principles underpinning each technique, offer a critical evaluation of their respective strengths and weaknesses, and provide detailed, field-tested protocols to empower your research.
The Challenge of Quantifying the Glycome
Unlike the template-driven synthesis of proteins, glycosylation is a complex and dynamic post-translational modification orchestrated by a cohort of enzymes. This results in a heterogeneous population of "glycoforms" for a single protein, each with potentially distinct biological functions. The core challenge in quantitative glycoproteomics, therefore, is to accurately and reproducibly measure the abundance of specific glycan structures on specific proteins within a complex biological sample.
This guide will navigate three major strategies for tackling this challenge:
-
Metabolic Labeling: Introducing bioorthogonal sugar reporters into the cellular machinery.
-
Chemoenzymatic Labeling: Leveraging the specificity of enzymes for targeted glycan modification.
-
Chemical Labeling: Directly modifying glycans through chemical reactions.
We will also explore label-free approaches as a baseline for comparison and discuss the downstream analytical techniques essential for robust quantification.
Metabolic Glycan Labeling: A Biosynthetic Approach
Metabolic glycan labeling is a powerful technique that introduces a "chemical handle" into glycans as they are being synthesized by the cell. This is achieved by providing cells with unnatural monosaccharide precursors that bear a bioorthogonal functional group, such as an azide or an alkyne. These unnatural sugars are processed by the cell's metabolic pathways and incorporated into glycoproteins.[1][2][3] The bioorthogonal handle can then be selectively reacted with a probe for detection and quantification.
The Underlying Principle: Bioorthogonal Chemistry
The success of metabolic labeling hinges on the concept of bioorthogonal chemistry – reactions that can occur in a biological environment without interfering with native biochemical processes. The most commonly used bioorthogonal reactions in this context are the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[3][4]
Caption: Workflow for Metabolic Glycoprotein Labeling.
Comparison of Metabolic Labeling Precursors
| Precursor | Target Glycans | Advantages | Disadvantages |
| N-azidoacetylmannosamine (ManNAz) | Sialic acids | High efficiency of incorporation into sialic acids. | Can have off-target effects at high concentrations. |
| N-azidoacetylgalactosamine (GalNAz) | O-GlcNAc, mucin-type O-glycans | Enables labeling of O-linked glycans. | Incorporation efficiency can be cell-type dependent. |
| N-azidoacetylglucosamine (GlcNAz) | N-glycans, O-GlcNAc | Broadly labels various glycan types. | Can be challenging to distinguish between different glycan classes. |
Experimental Protocol: Metabolic Labeling of Cultured Cells with Ac₄ManNAz
This protocol describes the labeling of cell surface sialic acids with an azide group for subsequent fluorescent detection.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS)
-
Alkyne-fluorophore (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Flow cytometer
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido sugar.
-
-
Cell Harvesting and Staining:
-
Wash the cells twice with ice-cold PBS.
-
Detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in PBS containing 1% bovine serum albumin (BSA).
-
Add the alkyne-fluorophore to a final concentration of 10-20 µM.
-
Incubate the cells for 1 hour at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells three times with PBS containing 1% BSA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Self-Validation: Include a control group of cells that were not treated with Ac₄ManNAz but were subjected to the same staining procedure. This will allow you to determine the background fluorescence and confirm that the observed signal is specific to the metabolic labeling.
Chemoenzymatic Labeling: Precision Through Enzyme Specificity
Chemoenzymatic labeling offers a more targeted approach by utilizing the high specificity of glycosyltransferases to attach a labeled monosaccharide to a specific glycan structure.[2][4] This method is particularly useful for labeling specific glycan epitopes and can be performed on purified glycoproteins or on the surface of living cells.
The Underlying Principle: Glycosyltransferase-Mediated Labeling
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to a specific acceptor molecule, which can be a glycan on a glycoprotein. By using an unnatural nucleotide sugar donor containing a bioorthogonal handle, a specific glycan can be selectively labeled.
Caption: Chemoenzymatic Labeling Workflow.
Comparison of Common Glycosyltransferases for Labeling
| Enzyme | Donor Substrate | Acceptor Glycan | Applications |
| ST6Gal1 | CMP-Sialic Acid derivatives | Terminal β-1,4-linked galactose | Labeling N-glycans. |
| Gal-T1(Y289L) | UDP-GalNAz | Terminal GlcNAc | Labeling O-GlcNAc modified proteins. |
| FUT8 | GDP-Fucose-alkyne | Core fucose of N-glycans | Specific labeling of core fucosylation. |
Experimental Protocol: Chemoenzymatic Labeling of Cell Surface N-Glycans using ST6Gal1
This protocol details the labeling of terminal galactose residues on cell surface N-glycans with an azide-modified sialic acid.
Materials:
-
Cultured cells
-
Recombinant ST6Gal1
-
CMP-Sialic Acid-Azide
-
HEPES buffer
-
Alkyne-biotin
-
Streptavidin-conjugated fluorophore
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Wash cultured cells twice with ice-cold HEPES buffer.
-
-
Labeling Reaction:
-
Prepare a labeling cocktail containing ST6Gal1 (10-20 mU/mL) and CMP-Sialic Acid-Azide (100-200 µM) in HEPES buffer.
-
Incubate the cells with the labeling cocktail for 1-2 hours at 37°C.
-
-
Bioorthogonal Ligation:
-
Wash the cells three times with HEPES buffer.
-
Incubate the cells with alkyne-biotin (25-50 µM) in HEPES buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the cells three times with HEPES buffer.
-
Incubate with a streptavidin-conjugated fluorophore for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with HEPES buffer.
-
-
Quantification:
-
Image the cells using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
-
Self-Validation: A crucial control is to perform the reaction in the absence of the glycosyltransferase (ST6Gal1). No significant labeling should be observed in this condition, confirming that the labeling is enzyme-dependent and specific.
Chemical Labeling: Direct Modification of Glycans
Chemical labeling methods directly modify existing glycan structures on glycoproteins. These methods are generally less specific than chemoenzymatic approaches but offer a rapid and straightforward way to label a broad range of glycans.
The Underlying Principle: Targeting Specific Functional Groups
Chemical labeling strategies typically target specific functional groups on monosaccharides, such as the cis-diols of sialic acids or the hydroxyl groups of galactose.
Caption: Chemical Labeling via Periodate Oxidation.
Comparison of Chemical Labeling Methods
| Method | Reagent | Target Glycans | Advantages | Disadvantages |
| Periodate Oxidation | Sodium periodate (NaIO₄) | Sialic acids | Relatively specific for sialic acids under mild conditions. | Can lead to over-oxidation and damage to the glycoprotein. |
| Galactose Oxidase | Galactose oxidase | Terminal galactose and N-acetylgalactosamine | Enzymatic reaction provides higher specificity. | The enzyme can be expensive and may have limited stability. |
Experimental Protocol: Quantitative Analysis of Released N-Glycans using Fluorescent Labeling
This protocol describes the release of N-glycans from a purified glycoprotein, followed by fluorescent labeling and quantification by HPLC.
Materials:
-
Purified glycoprotein (e.g., IgG)
-
PNGase F
-
2-Aminobenzamide (2-AB) labeling kit
-
HILIC-HPLC column
-
Fluorescence detector
Procedure:
-
N-Glycan Release:
-
Denature the glycoprotein according to the PNGase F manufacturer's protocol.
-
Incubate the denatured glycoprotein with PNGase F overnight at 37°C to release the N-glycans.
-
-
Fluorescent Labeling:
-
Dry the released glycans in a vacuum centrifuge.
-
Label the dried glycans with 2-AB using a reductive amination kit, following the manufacturer's instructions. This typically involves incubation at 65°C for 2-3 hours.
-
-
Purification of Labeled Glycans:
-
Remove excess 2-AB label using a solid-phase extraction (SPE) cartridge (e.g., HILIC).
-
-
HPLC Analysis:
-
Inject the purified, labeled glycans onto a HILIC-HPLC column.
-
Separate the glycans using a gradient of an appropriate mobile phase (e.g., acetonitrile and ammonium formate).
-
Detect the glycans using a fluorescence detector (excitation ~330 nm, emission ~420 nm).
-
-
Quantification:
-
Integrate the peak area for each glycan species. The relative abundance of each glycan can be calculated as a percentage of the total integrated peak area.
-
Self-Validation: To ensure complete and non-biased labeling, it is recommended to analyze a well-characterized glycoprotein standard (e.g., bovine fetuin) alongside the sample of interest. The resulting glycan profile should be consistent with known values for the standard.
Performance Comparison of Labeling Strategies
| Feature | Metabolic Labeling | Chemoenzymatic Labeling | Chemical Labeling | Label-Free |
| Specificity | Moderate to High | High | Low to Moderate | N/A |
| Efficiency | Variable (cell-type dependent) | High | Moderate | N/A |
| Reproducibility | Moderate | High | High | Low to Moderate |
| Sensitivity | High | High | Moderate | Moderate |
| Sample Type | Living cells/organisms | Purified proteins, cell surfaces | Purified proteins, cell surfaces | Any |
| Cost | Moderate to High | High | Low to Moderate | Low |
| Expertise Required | High | High | Moderate | Moderate |
Applications in Drug Development and Clinical Research
The choice of labeling strategy is highly dependent on the specific research question and the nature of the sample.
-
Therapeutic Antibody Development: For monoclonal antibodies (mAbs), where glycosylation is a critical quality attribute affecting efficacy and safety, chemoenzymatic and chemical labeling of released glycans are routinely used for lot-to-lot consistency checks and biosimilarity studies.[5]
-
Biomarker Discovery: Metabolic labeling is a powerful tool for identifying changes in glycosylation associated with disease states in cell culture models.[6] For clinical samples, where metabolic labeling is not feasible, lectin-based arrays and mass spectrometry of chemically labeled glycans are employed for biomarker discovery and validation.[6]
Conclusion: An Integrated Approach for Comprehensive Glycoprotein Analysis
References
-
Baskin, J. M., & Bertozzi, C. R. (2007). Bioorthogonal Click Chemistry: Covalent Labeling in Living Systems. QSAR & Combinatorial Science, 26(11‐12), 1211-1219. [Link]
-
Choi, Y. S., Lee, J. B., Song, S., Park, S., Nam, J. H., & Kim, B. J. (2024). Comparative Analysis of Glycan Composition in Therapeutic Antibodies via Glycan Profiling and Intact Mass Analysis. Molecules, 29(1), 49. [Link]
-
Pires, D. A., & Bernardes, G. J. (2014). Chemoenzymatic labeling of proteins: techniques and approaches. Chemical communications, 50(81), 12036-12048. [Link]
-
Shah, P., Geyer, R., & Geyer, H. (2020). Discovery and validation of serum glycoprotein biomarkers for high grade serous ovarian cancer. Cancers, 12(5), 1236. [Link]
-
Su, D., & Chen, X. (2021). Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins. Organic & Biomolecular Chemistry, 19(7), 1464-1476. [Link]
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Yang, B., & Wu, P. (2023). Cell-Surface Glycan Labeling and Sensing. Biosensors, 13(7), 743. [Link]
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Waters Corporation. (n.d.). GlycoWorks RapiFluor-MS N-Glycan Kit. [Link]
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Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13-21. [Link]
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Kaji, H., Saito, H., Yamauchi, Y., Shikanai, T., Yamano, Y., & Isobe, T. (2003). Lectin affinity capture, isotope-coded tagging and mass spectrometry to identify N-linked glycoproteins. Nature biotechnology, 21(6), 667-672. [Link]
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A-Comparison-Guide-to-Control-Experiments-for-Metabolic-Labeling-Studies
A Senior Application Scientist's Guide to Ensuring Rigor and Reproducibility in Metabolic Labeling Studies
Introduction: The Imperative of Controls in Metabolic Labeling
Metabolic labeling is a powerful and versatile technique that allows researchers to track the synthesis, turnover, and modification of biomolecules within living cells.[1][2] By introducing isotopic or bioorthogonal chemical reporters into cellular building blocks like amino acids, nucleotides, or sugars, we can gain real-time insights into dynamic cellular processes.[1][2] However, the elegance of this approach is entirely dependent on the rigor of the experimental design. Without a comprehensive suite of controls, it is impossible to distinguish true biological phenomena from experimental artifacts. This guide provides an in-depth comparison of essential control experiments for metabolic labeling studies, offering both the "what" and the "why" to empower researchers to generate high-quality, reproducible data.
The Foundation: Understanding the "Why" Behind Controls
At its core, a well-controlled experiment is a self-validating system. Each control is designed to isolate and test a specific variable, allowing you to confidently attribute your observations to the biological process under investigation. In metabolic labeling, controls are crucial for:
-
Confirming Label Incorporation: How do you know your labeled precursor is being actively incorporated by the cell's metabolic machinery?
-
Assessing Label Specificity: Is the label being incorporated into the intended biomolecule, or are there off-target effects?
-
Evaluating Potential Toxicity: Can the labeled molecule itself be altering the very cellular processes you aim to study?
-
Distinguishing Signal from Noise: How can you be certain that your detected signal is a direct result of metabolic incorporation and not due to non-specific binding or background noise?
By systematically addressing these questions through carefully designed controls, you build a robust framework for data interpretation.
I. Essential Controls for All Metabolic Labeling Experiments
Regardless of the specific labeling strategy (radioactive, stable isotope, or bioorthogonal), the following controls are fundamental to any metabolic labeling experiment.
A. Negative Controls: Establishing the Baseline
Negative controls are designed to demonstrate the absence of a signal when a key component of the experiment is omitted.[3] They serve as the baseline against which your experimental signal is measured.
1. "No-Label" Control:
-
Purpose: To determine the background signal in the absence of the metabolic label. This is the most fundamental control.
-
Methodology: Cells are cultured under the exact same conditions as the experimental group, but without the addition of the labeled precursor. All subsequent steps of the experiment (e.g., cell lysis, immunoprecipitation, click chemistry) are performed identically.
-
Interpretation: Any signal detected in the no-label control represents background noise, non-specific antibody binding, or autofluorescence. A high signal in this control indicates a problem with the experimental procedure that must be addressed.
2. "Unlabeled Chase" Control (for Pulse-Chase Experiments):
-
Purpose: To confirm that the labeled precursor can be effectively "chased" out of the system by an excess of its unlabeled counterpart. This is critical for studying the turnover and degradation of biomolecules.
-
Methodology: After a "pulse" of labeling with the tagged precursor, the cells are washed and incubated with a high concentration of the corresponding unlabeled molecule for a defined "chase" period.[4][5]
-
Interpretation: A successful chase will result in a time-dependent decrease in the labeled signal as the newly synthesized, unlabeled molecules replace the labeled ones. If the signal does not decrease, it may indicate that the label is irreversibly incorporated or that the chase is inefficient.
Table 1: Interpreting Negative Control Outcomes
| Control | Expected Outcome | Aberrant Outcome & Potential Cause |
| No-Label | No or minimal signal | High signal: Non-specific antibody binding, autofluorescence, contaminated reagents. |
| Unlabeled Chase | Time-dependent decrease in signal | No decrease in signal: Inefficient chase, irreversible label incorporation, cell death. |
B. Positive Controls: Validating the System
Positive controls are used to confirm that the experimental system is working as expected.[3][6] They provide a known positive result, assuring you that your reagents and protocol are capable of detecting the target molecule.
1. Known Labeled Biomolecule:
-
Purpose: To verify that the detection method (e.g., antibody, click chemistry reagent) can recognize and bind to the labeled biomolecule.
-
Methodology: A purified, known-labeled biomolecule is spiked into a sample or run in parallel with the experimental samples.
-
Interpretation: A strong signal from the positive control confirms that the detection reagents are functional. A weak or absent signal indicates a problem with the detection step.
2. Inducible Expression System:
-
Purpose: To demonstrate that the labeling is dependent on active protein synthesis.
-
Methodology: Utilize a cell line with an inducible expression system for a protein of interest. Compare the labeling signal in the presence and absence of the inducer.
-
Interpretation: A significantly stronger signal in the induced state confirms that the labeling is coupled to de novo protein synthesis.
II. Specific Controls for Different Labeling Techniques
While the fundamental controls are universally applicable, different labeling modalities require additional, technique-specific controls.
A. Controls for Bioorthogonal Labeling (e.g., Click Chemistry)
Bioorthogonal chemistry allows for the selective labeling of biomolecules in living systems without interfering with native biochemical processes.[7][8][9] However, it's crucial to ensure the specificity of the click reaction.
1. "No-Click" Control:
-
Purpose: To ensure that the fluorescent probe or affinity tag does not non-specifically bind to cellular components in the absence of the click reaction.
-
Methodology: Cells are metabolically labeled with the bioorthogonal reporter (e.g., an azide- or alkyne-modified precursor). The cells are then processed for detection, but one of the click chemistry reagents (e.g., the copper catalyst or the phosphine reagent) is omitted.
-
Interpretation: A minimal signal in the no-click control indicates that the detection probe is not binding non-specifically. A high signal suggests that the probe is "sticky" and may require further optimization or the use of a different probe.
2. Competition Control:
-
Purpose: To demonstrate that the incorporation of the labeled precursor is specific and can be competed out by an excess of the natural, unlabeled precursor.
-
Methodology: Cells are co-incubated with the labeled precursor and a high concentration (e.g., 10-100 fold excess) of the corresponding unlabeled precursor.
-
Interpretation: A significant reduction in the labeling signal in the presence of the unlabeled competitor confirms that the labeled precursor is utilizing the same metabolic pathway as its natural counterpart.
Experimental Workflow: A Self-Validating System
A well-designed metabolic labeling experiment with integrated controls should follow a logical workflow.
Caption: A logical workflow for a controlled metabolic labeling experiment.
B. Controls for Stable Isotope Labeling (e.g., SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[1] It relies on the complete incorporation of "heavy" amino acids into the proteome.
1. Incorporation Check:
-
Purpose: To verify that the "heavy" amino acids have been fully incorporated into the cellular proteins.
-
Methodology: After several cell doublings in SILAC medium, a small aliquot of cells is harvested, and the proteome is analyzed by mass spectrometry.
-
Interpretation: The mass spectra should show a complete shift of the peptide masses corresponding to the incorporation of the heavy amino acids. The absence of "light" peptides indicates complete labeling.
2. "Light" Control:
-
Purpose: To provide a reference "light" proteome for accurate quantification.
-
Methodology: A parallel culture of cells is grown in medium containing the natural, "light" amino acids.
-
Interpretation: The "light" proteome serves as the internal standard against which the "heavy" proteome is compared.
III. Advanced Controls for Troubleshooting and Deeper Insights
Beyond the essential controls, more sophisticated experiments can provide deeper insights and help troubleshoot ambiguous results.
A. Pulse-Chase Experiments: Unveiling Dynamics
Pulse-chase analysis is a powerful technique for studying the temporal dynamics of biomolecules, including their synthesis, processing, and degradation.[4][10]
-
The "Pulse": Cells are incubated with a labeled precursor for a short period, allowing for the labeling of a specific cohort of newly synthesized molecules.[4][5]
-
The "Chase": The labeled precursor is removed and replaced with an excess of the unlabeled precursor.[4][5][11] Samples are then collected at various time points during the chase to monitor the fate of the labeled molecules.
Controls for Pulse-Chase:
-
Time Zero Control: A sample is collected immediately after the pulse to determine the initial amount of label incorporation.
-
No-Chase Control: A sample is maintained in the labeling medium without the addition of the chase to assess the continued incorporation of the label.
Caption: The sequential steps of a pulse-chase experiment.
B. Inhibitor Controls: Probing Pathway Dependence
To confirm that the observed labeling is dependent on a specific metabolic pathway, pharmacological inhibitors can be employed.
-
Purpose: To demonstrate that blocking a key enzyme in a metabolic pathway reduces or abolishes the incorporation of the label.
-
Methodology: Cells are pre-treated with a specific inhibitor before the addition of the labeled precursor.
-
Interpretation: A significant decrease in the labeling signal in the presence of the inhibitor provides strong evidence that the labeling is dependent on the targeted pathway.
Table 2: Example Inhibitor Controls
| Pathway | Inhibitor | Expected Effect on Labeling |
| Protein Synthesis | Cycloheximide | Decreased incorporation of labeled amino acids. |
| Glycosylation | Tunicamycin | Decreased incorporation of labeled sugars into glycoproteins. |
| DNA Replication | Aphidicolin | Decreased incorporation of labeled nucleotides. |
C. Cytotoxicity Assays: Ensuring Cellular Health
It is crucial to ensure that the metabolic label itself, or the labeling conditions, are not toxic to the cells, as this can confound the interpretation of the results.[1][12][13][14][15]
-
Purpose: To assess the effect of the labeled precursor on cell viability and proliferation.
-
Methodology: Cells are cultured in the presence of a range of concentrations of the labeled precursor, and cell viability is assessed using standard assays (e.g., MTT, trypan blue exclusion).
-
Interpretation: The concentration of the labeled precursor used in the experiment should not significantly impact cell viability or proliferation. If toxicity is observed, a lower concentration of the label should be used.
IV. Data Presentation and Interpretation
The clear and concise presentation of your control data is just as important as performing the experiments themselves.
Table 3: Example Data Summary for a Bioorthogonal Labeling Experiment
| Condition | Mean Fluorescence Intensity (MFI) | Standard Deviation | Interpretation |
| Experimental | 5000 | 250 | Strong labeling signal. |
| No-Label Control | 150 | 25 | Minimal background signal. |
| No-Click Control | 200 | 30 | Low non-specific probe binding. |
| Competition Control | 800 | 75 | Labeling is specific to the metabolic pathway. |
| Inhibitor Control | 600 | 60 | Labeling is dependent on the targeted pathway. |
Metabolic labeling is a powerful tool for dissecting the complexities of cellular metabolism. However, the reliability of the data generated is entirely dependent on the quality of the experimental design. By incorporating a comprehensive suite of positive and negative controls, as well as technique-specific and advanced controls, researchers can ensure the scientific integrity of their findings. This guide provides a framework for designing robust and self-validating metabolic labeling experiments, ultimately leading to more reproducible and impactful research.
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A Researcher's Guide to Alkyne-Modified Sugars for Metabolic Glycoengineering
Metabolic glycoengineering (MGE) has emerged as a powerful tool for the study of glycans, enabling the visualization, tracking, and proteomic analysis of glycosylated molecules in living systems.[1][2] At the heart of this technique lies the introduction of chemically modified monosaccharides into cellular metabolic pathways. These unnatural sugars, adorned with bioorthogonal functional groups, are incorporated into glycoconjugates, effectively tagging them for subsequent detection and manipulation. Among the various chemical reporters, alkyne-modified sugars have gained significant traction due to their small size, inert nature, and efficient reactivity in "click chemistry" reactions.[1]
This guide provides a comprehensive comparison of different alkyne-modified sugars used in MGE, offering insights into their performance based on experimental data. We will delve into their metabolic incorporation, cytotoxicity, and the kinetics of their subsequent bioorthogonal reactions, providing researchers, scientists, and drug development professionals with the necessary information to select the optimal tool for their specific research needs.
The Rise of the Alkyne: A Superior Bioorthogonal Handle
The ideal bioorthogonal chemical reporter should be small, non-toxic, and possess reactivity that is orthogonal to the cell's natural chemistry. While azide-modified sugars were among the first to be widely adopted, alkyne analogs have demonstrated distinct advantages. Notably, studies have shown that alkynyl-fucose is significantly less toxic to cells than its azido counterpart.[1] Furthermore, employing an alkyne tag on the sugar and an azide on the detection probe generally results in lower background labeling during the subsequent click reaction.
A Comparative Analysis of Common Alkyne-Modified Monosaccharides
The choice of alkyne-modified sugar is dictated by the specific glycan population a researcher aims to study. Here, we compare the most commonly used peracetylated alkyne-modified monosaccharides, which are rendered more cell-permeable by the addition of acetyl groups that are later removed by intracellular esterases.
| Alkyne-Modified Sugar | Target Glycans | Typical Concentration | Metabolic Incorporation Efficiency | Relative Cytotoxicity |
| Ac4ManNAl (N-pentynoylmannosamine) | Sialic acids | 10-50 µM | High, dose-dependent labeling observed.[1] | Low at effective concentrations; toxicity observed at concentrations >100 µM.[1] |
| Ac4FucAl (6-alkynyl-fucose) | Fucosylated glycans | 50-200 µM | Moderate, with a notable increase in signal over controls.[1] | Lower than the corresponding azido-fucose analog.[1] |
| Ac4GlcNAl (N-pentynoylglucosamine) | O-GlcNAc modified proteins | 25-100 µM | Efficient, leading to robust labeling of intracellular proteins. | Generally low, but high concentrations can impact cell viability. |
| Ac4GalNAl (N-pentynoylgalactosamine) | O-linked glycans (mucin-type) | 25-100 µM | Efficient incorporation into O-glycans. | Similar to other peracetylated monosaccharides; concentration-dependent. |
Note: The optimal concentration and incubation time should be empirically determined for each cell line and experimental setup.
The Chemistry of Detection: CuAAC vs. SPAAC
Once incorporated into glycans, the alkyne handle serves as a target for bioorthogonal ligation with an azide-bearing probe (e.g., a fluorophore or biotin). The two most prominent click chemistry reactions for this purpose are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and versatile reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[2] It is often the reaction of choice for fixed cells or cell lysates due to its rapid kinetics. However, the requirement for a copper catalyst can be a drawback for live-cell imaging, as copper can be toxic to cells. The use of copper-chelating ligands can mitigate this toxicity to some extent.[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative to CuAAC, making it ideal for live-cell and in vivo applications.[4] This reaction utilizes a strained cyclooctyne that reacts spontaneously with an azide. While generally slower than CuAAC, the development of more reactive cyclooctyne reagents has significantly improved the kinetics of SPAAC.
Experimental Protocols
Here, we provide generalized, step-by-step methodologies for metabolic labeling and subsequent click chemistry detection.
Protocol 1: Metabolic Labeling of Cultured Cells with Peracetylated Alkyne-Modified Sugars
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate or on coverslips and allow them to adhere overnight.
-
Preparation of Sugar Stock Solution: Dissolve the peracetylated alkyne-modified sugar in sterile dimethyl sulfoxide (DMSO) to prepare a 10-100 mM stock solution.
-
Metabolic Labeling: Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentration (typically 10-200 µM). Replace the existing medium with the sugar-containing medium.
-
Incubation: Incubate the cells for 1-3 days under standard cell culture conditions to allow for metabolic incorporation of the modified sugar. The optimal incubation time should be determined empirically.
Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Fixed Cells
-
Cell Fixation: After metabolic labeling, wash the cells twice with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (for intracellular targets): If targeting intracellular glycans, wash the cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. For a typical reaction, mix an azide-functionalized probe (e.g., fluorescent dye), copper(II) sulfate, and a reducing agent like sodium ascorbate in PBS. The addition of a copper-chelating ligand is recommended to improve reaction efficiency and reduce cell damage.[3]
-
Click Reaction: Remove the permeabilization buffer (if used) and add the click reaction cocktail to the cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells three times with PBS. If a fluorescent probe was used, the cells are now ready for imaging.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
-
Cell Preparation: After metabolic labeling, wash the cells twice with fresh, pre-warmed culture medium or PBS.
-
SPAAC Reaction: Add the cyclooctyne-functionalized probe (e.g., a fluorescent dye) diluted in culture medium to the cells.
-
Incubation: Incubate the cells for 30-120 minutes at 37°C, protected from light. The optimal incubation time will depend on the reactivity of the specific cyclooctyne used.
-
Washing and Imaging: Wash the cells three times with fresh medium or PBS to remove any unreacted probe and proceed with live-cell imaging.
Conclusion and Future Perspectives
Alkyne-modified sugars are invaluable tools for the study of glycosylation, offering a robust and versatile platform for metabolic glycoengineering. The choice of a specific alkyne-modified sugar should be guided by the target glycan population, with careful consideration of its metabolic incorporation efficiency and potential cytotoxicity. The selection of the subsequent click chemistry reaction—CuAAC for fixed samples and SPAAC for live-cell applications—is equally critical for successful experimental outcomes.
As the field of chemical biology continues to evolve, we can anticipate the development of novel alkyne-modified sugars with improved metabolic incorporation and reduced cellular perturbation. Furthermore, the expansion of the bioorthogonal reaction toolkit will undoubtedly provide even more sophisticated methods for probing the intricate world of glycobiology.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for Propargyl-PEG5-tetra-Ac-beta-D-glucose
This guide provides essential safety protocols and operational directives for the handling of Propargyl-PEG5-tetra-Ac-beta-D-glucose (CAS No. 1360446-31-6). As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven experience to ensure the safe and effective use of this versatile bioconjugation linker. The procedures outlined are designed to be self-validating, promoting a culture of safety and scientific integrity.
Hazard Assessment and Chemical Profile
Propargyl-PEG5-tetra-Ac-beta-D-glucose is a heterobifunctional linker molecule widely used in bioconjugation and drug development.[1] It incorporates a terminal alkyne (propargyl group) for click chemistry, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility, and a protected glucose moiety.[1][2]
-
Propargyl Group: The terminal alkyne is a reactive functional group, particularly in the presence of catalysts like copper for azide-alkyne cycloaddition reactions. While generally stable, propargyl compounds should be handled with care to avoid unintended reactions.
-
PEG Spacer: Polyethylene glycol is known for its low toxicity and biocompatibility, which generally reduces the overall hazard profile of the molecule.[3]
-
Tetra-acetylated Glucose: The fully acetylated sugar is a stable protecting group configuration and is not considered hazardous.[4]
-
Physical Form: This compound is typically a solid or a viscous oil. As a powder, it can pose an inhalation risk. Skin and eye contact should always be minimized.
An SDS for a related compound, Propargyl-PEG5-NHS ester, indicates potential hazards including skin, eye, and respiratory irritation, and it may be harmful if swallowed. In contrast, an SDS for Propargyl-PEG3-phosphonic acid suggests it is not classified as a hazard.[5] Given this variability, it is prudent to treat Propargyl-PEG5-tetra-Ac-beta-D-glucose with a degree of caution appropriate for a novel or uncharacterized chemical substance.
Engineering Controls: The First Line of Defense
The primary method for minimizing exposure is through robust engineering controls. All handling of this compound, especially in its powdered form, must be conducted in a controlled environment.
-
Chemical Fume Hood: All weighing, reconstitution, and reaction setup procedures should be performed inside a certified chemical fume hood.[5] This prevents the inhalation of fine powders or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE): A Mandate for Safe Handling
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles | Required for all handling procedures to protect against splashes or airborne particles. A face shield should be worn over goggles during procedures with a significant splash risk (e.g., large-volume solution transfers). |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation. Always inspect gloves for integrity before use and change them immediately if contamination is suspected or confirmed. Double-gloving is recommended when handling stock solutions. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not Required (with proper engineering controls) | When handled exclusively within a chemical fume hood, respiratory protection is typically not necessary. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95) should be used. |
Standard Operating Procedure: From Receipt to Disposal
The following step-by-step workflow ensures the logical and safe handling of Propargyl-PEG5-tetra-Ac-beta-D-glucose.
Caption: Safe handling workflow for Propargyl-PEG5-tetra-Ac-beta-D-glucose.
Experimental Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly donned. All operations must take place within a chemical fume hood.
-
Equilibration: The compound is typically stored at 2-8°C. Before opening, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation of atmospheric moisture.
-
Weighing: Carefully weigh the desired amount of the compound directly into a tared, sterile microcentrifuge tube or appropriate reaction vessel. Avoid creating airborne dust.
-
Solubilization: Add the appropriate anhydrous solvent (e.g., DMSO, DMF, or chloroform) to the vessel. Gently vortex or pipette to ensure complete dissolution.
-
Reaction: The resulting solution is now ready to be added to your reaction mixture.
-
Decontamination: All glassware and equipment that came into contact with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residue.
-
Spill Management: In case of a spill, cordon off the area. For a solid spill, gently cover with an absorbent material and carefully sweep it into a designated waste container. For a liquid spill, absorb with a chemical absorbent pad. Ventilate the area and wash the surface with soap and water.
-
Disposal: Unused material and contaminated consumables should be collected in a clearly labeled chemical waste container. While polyethylene glycol is biodegradable, disposal should be handled by a licensed chemical waste contractor in accordance with local, state, and federal regulations.[6][7] Do not dispose of down the drain.[7]
Storage and Stability
To ensure the integrity and reactivity of the compound, proper storage is critical.
-
Temperature: Store the compound in its original vial at 2-8°C.
-
Environment: Keep the vial tightly sealed and protected from light and moisture. The presence of acetyl protecting groups and a PEG linker makes it susceptible to hydrolysis over long periods if exposed to moisture.
By adhering to these guidelines, researchers can safely and effectively utilize Propargyl-PEG5-tetra-Ac-beta-D-glucose, fostering a secure laboratory environment and ensuring the integrity of their scientific outcomes.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Glucose. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 18). How To Dispose Of Polyethylene Glycol? YouTube. Retrieved from [Link]
-
Hamilton College. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Hossain, M. A. (2019, November 21). Acetylation of Glucose and Galactose. ResearchGate. Retrieved from [Link]
-
Suhardjono, D., Boutagy, J., & Shenfield, G. M. (1986). The effect of glucose on acetylation status. British Journal of Clinical Pharmacology, 22(4), 401–408. Retrieved from [Link]
-
Chemistry For Everyone. (2024, February 28). How To Dispose Of Polyethylene Glycol 3350? YouTube. Retrieved from [Link]
-
Ferreira, A. R., et al. (2024). Unraveling Sterilization Effects on Konjac Glucomannan. ACS Applied Polymer Materials. Retrieved from [Link]
-
AxisPharm. (n.d.). Propargyl-PEG5-tetra-Ac-beta-D-glucose. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. Materials. Retrieved from [Link]
-
Biopharma PEG. (n.d.). Overview of PEG Linkers & Their Applications. Technology Networks. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
